molecular formula C6H12N2O3 B8112343 Sarcosineanhydride

Sarcosineanhydride

Cat. No.: B8112343
M. Wt: 160.17 g/mol
InChI Key: GPAYXCOQADGNAZ-UHFFFAOYSA-N
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Description

Sarcosineanhydride is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(methylamino)acetyl] 2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-7-3-5(9)11-6(10)4-8-2/h7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAYXCOQADGNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)OC(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Sarcosine Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sarcosine Anhydride in Modern Research

Sarcosine anhydride, systematically known as 1,4-dimethylpiperazine-2,5-dione, is a cyclic dipeptide that has garnered considerable interest within the scientific community, particularly in the realms of drug development and material science.[1][2] As the cyclic dimer of the endogenous amino acid sarcosine (N-methylglycine), its unique structural and chemical attributes make it a valuable scaffold and an important intermediate in various synthetic pathways.[1][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of sarcosine anhydride, offering both established data and field-proven methodologies for its characterization. Understanding these properties is paramount for predicting its behavior in biological and chemical systems, thereby enabling its effective utilization in novel applications.

Molecular Structure and Core Identifiers

A thorough understanding of a molecule begins with its fundamental structure and identifiers. Sarcosine anhydride is a six-membered ring containing two amide linkages.[1][2]

PropertyValueSource
Systematic Name 1,4-Dimethylpiperazine-2,5-dione
Common Synonyms Sarcosine anhydride, Cyclo(Sar-Sar)
CAS Number 5076-82-4
Molecular Formula C₆H₁₀N₂O₂[4]
Molecular Weight 142.16 g/mol [4]

Below is a DOT script representation of the chemical structure of sarcosine anhydride.

Chemical structure of sarcosine anhydride.

Solubility Profile: A Key Determinant of Application

Inferred Solubility:

  • Polar Protic Solvents (e.g., Water, Ethanol): The presence of two amide carbonyls allows for hydrogen bonding with protic solvents, suggesting moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Chloroform, Diethyl Ether): Limited solubility is expected due to the predominantly polar nature of the amide groups.

Experimental Protocol: Determining Aqueous and Organic Solubility

For a precise quantitative assessment of solubility, a standardized experimental protocol is essential. The following shake-flask method is a reliable approach.

Objective: To determine the equilibrium solubility of sarcosine anhydride in a given solvent.

Materials:

  • Sarcosine anhydride (crystalline solid)

  • Solvents of interest (e.g., water, ethanol, DMSO, acetonitrile, chloroform)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of sarcosine anhydride to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached at saturation.

    • Equilibrate the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid material.

    • Centrifuge the aliquot to remove any suspended microparticles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of sarcosine anhydride in the same solvent.

    • Analyze the saturated supernatant and the standard solutions using a validated analytical method (HPLC or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions and determine the concentration of sarcosine anhydride in the saturated supernatant. This concentration represents the equilibrium solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess sarcosine anhydride to solvent B Equilibrate on shaker (24-48h at constant temp) A->B C Collect supernatant B->C D Centrifuge to remove suspended solids C->D F Analyze standards and sample (HPLC or UV-Vis) D->F E Prepare standard solutions E->F G Calculate solubility from calibration curve F->G

Workflow for determining the solubility of sarcosine anhydride.

Stability Profile: A Critical Consideration for Viability

The chemical stability of sarcosine anhydride under various conditions is a crucial factor for its storage, handling, and application, particularly in pharmaceutical formulations where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. The primary degradation pathway for diketopiperazines is hydrolysis of the amide bonds.

Hydrolytic Stability

Studies on various diketopiperazines have shown that they are susceptible to hydrolysis, with the rate being highly dependent on pH.[5][6] Generally, diketopiperazines exhibit greatest stability in the neutral pH range (approximately pH 3-8) and are more rapidly hydrolyzed under acidic and basic conditions.[5] The hydrolysis of sarcosine anhydride yields the linear dipeptide, which can be further hydrolyzed to two molecules of sarcosine.

Thermal Stability

The thermal stability of a compound is indicative of its ability to withstand elevated temperatures without undergoing decomposition. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for assessing thermal stability. While specific TGA/DSC data for sarcosine anhydride is not widely published, a melting point of 145 °C has been reported, suggesting a degree of thermal stability at lower temperatures.

Experimental Protocol: Assessing Hydrolytic Stability using HPLC

Objective: To determine the rate of hydrolysis of sarcosine anhydride as a function of pH.

Materials:

  • Sarcosine anhydride

  • A series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Temperature-controlled incubator or water bath

Methodology:

  • Reaction Setup:

    • Prepare stock solutions of sarcosine anhydride in a suitable organic solvent (e.g., acetonitrile).

    • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the pre-heated buffer in a sealed vial to initiate the hydrolysis reaction. The final concentration of the organic solvent should be low to minimize its effect on the reaction rate.

  • Time-Course Analysis:

    • At predetermined time intervals, withdraw an aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., a buffer that shifts the pH to a more stable range or a solvent that precipitates the compound).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to separate and quantify the remaining sarcosine anhydride and any degradation products.

    • The decrease in the concentration of sarcosine anhydride over time is monitored.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of sarcosine anhydride versus time for each pH.

    • The pseudo-first-order rate constant (k) for hydrolysis at each pH is determined from the slope of the linear regression.

    • A pH-rate profile is constructed by plotting log(k) versus pH.

Hydrolysis_Kinetics_Workflow A Prepare sarcosine anhydride stock solution B Initiate hydrolysis in buffers of varying pH A->B C Incubate at constant temperature B->C D Withdraw and quench aliquots at time intervals C->D E Analyze samples by HPLC D->E F Plot ln[conc] vs. time to determine rate constants (k) E->F G Construct pH-rate profile (log k vs. pH) F->G

Workflow for determining the hydrolytic stability of sarcosine anhydride.

Spectroscopic and Structural Characterization

A comprehensive understanding of the physicochemical properties of sarcosine anhydride requires detailed spectroscopic and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and purity of sarcosine anhydride.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the N-methyl protons and the methylene protons of the piperazine ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, the methylene carbons, and the N-methyl carbons.

While a fully assigned and published spectrum can be challenging to locate, data is available in public repositories such as the Human Metabolome Database.[3]

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the vibrational modes of the molecule and are particularly useful for identifying functional groups. The most prominent feature in the IR spectrum of sarcosine anhydride is the strong absorption band corresponding to the C=O stretching of the amide groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of sarcosine anhydride, which can aid in its identification and structural elucidation.

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. The crystal structure of 1,4-dimethylpiperazine-2,5-dione has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 687884.[1] Analysis of the crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which can influence properties such as melting point and solubility. A related compound, 1,4-dimethylpiperazine-2,3-dione, has been shown to adopt a half-chair conformation in the solid state, with molecules linked by weak C-H···O hydrogen bonds.[7]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of sarcosine anhydride, a molecule of significant interest in contemporary chemical and pharmaceutical research. By combining available data with established experimental protocols, researchers and drug development professionals are better equipped to understand, characterize, and utilize this versatile cyclic dipeptide. A thorough grasp of its solubility, stability, and structural features is fundamental to unlocking its full potential in the development of novel therapeutics and advanced materials.

References

  • Human Metabolome Database. (n.d.). Sarcosine. HMDB. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpiperazine-2,5-dione. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 90(7), 845-855. [Link]

  • Khamrang, T., et al. (2024). 1,4-Dimethylpiperazine-2,3-dione. IUCrData, 9(2), x240936. [Link]

  • Wikipedia. (2023, December 27). 2,5-Diketopiperazine. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545. [Link]

  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved February 7, 2026, from [Link]

  • Grs.ncats.nih.gov. (n.d.). SARCOSINE ANHYDRIDE. Retrieved February 7, 2026, from [Link]

Sources

1,4-dimethylpiperazine-2,5-dione chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethylpiperazine-2,5-dione (also known as Sarcosine Anhydride ) is the N,N'-dimethylated derivative of the simplest cyclic dipeptide, diketopiperazine (DKP). Unlike its parent compound, the presence of methyl groups at both nitrogen positions eliminates hydrogen bond donation capability, significantly altering its solubility, volatility, and solid-state packing.

For researchers in drug discovery, this molecule serves as a privileged scaffold . Its rigid heterocyclic core mimics peptide turns, making it an invaluable template for peptidomimetics and constrained amino acid analogues. This guide details its physicochemical profile, synthetic pathways, and reactivity patterns, providing a roadmap for its utilization as a chemical building block.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Conformation

The 2,5-diketopiperazine (2,5-DKP) ring is not planar. While the amide bonds themselves are planar, the six-membered ring typically adopts a boat conformation to minimize steric strain and torsional energy.

  • N-Methylation Effect: The introduction of methyl groups at the N1 and N4 positions introduces steric bulk that favors a flattened boat geometry.

  • Symmetry: The molecule possesses

    
     symmetry (axis passing through the center of the ring, perpendicular to the C-C bonds).
    
  • Crystal Packing: Unlike non-methylated DKPs which form extensive hydrogen-bonded networks (high melting points >250°C), 1,4-dimethylpiperazine-2,5-dione relies on weak C-H···O interactions, resulting in a significantly lower melting point (~143°C) and higher solubility in organic solvents.

Physicochemical Data Table
PropertyValueNotes
CAS Number 5076-82-4
Molecular Formula

Molecular Weight 142.16 g/mol
Melting Point 143–145 °CSignificantly lower than glycine anhydride (>300°C).
Boiling Point N/A (Sublimes)Tends to sublime under high vacuum before boiling.
Solubility HighSoluble in Water, Ethanol, DCM, CHCl3.
LogP -0.9Hydrophilic, but lipophilic enough for organic extraction.
pKa (α-proton) ~18–20Estimated; requires strong base (e.g., KOtBu, LiHMDS) for deprotonation.

Part 2: Synthetic Routes & Optimization

The synthesis of sarcosine anhydride is thermodynamically driven by the stability of the six-membered ring.

Thermal Cyclization (The Standard Route)

The most robust method involves the thermal dehydration of sarcosine (N-methylglycine).

  • Feedstock: Sarcosine is heated in a high-boiling solvent (e.g., ethylene glycol or neat melt) or via thionyl chloride activation.

  • Mechanism: Two molecules of sarcosine condense to form a linear dipeptide (Sar-Sar), which then undergoes intramolecular cyclization.

  • Purification: The product sublimes or crystallizes from ethanol/ether.

Byproduct Isolation

Sarcosine anhydride is frequently observed as a byproduct in the hydrolysis of polysarcosine . The "back-biting" mechanism of the polymer chain end leads to the excision of the cyclic dimer.

Visualization: Synthesis Pathway

Synthesis Sar Sarcosine (N-Methylglycine) Lin Linear Dimer (Sar-Sar) Sar->Lin Condensation (-H2O) DKP 1,4-Dimethylpiperazine-2,5-dione (Sarcosine Anhydride) Lin->DKP Cyclization (Intramolecular) Poly Polysarcosine Poly->DKP Degradation (Back-biting)

Caption: Thermal cyclization of sarcosine and the degradation pathway from polysarcosine.

Part 3: Reactivity & Functionalization

The 2,5-DKP core is stable against mild hydrolysis but reactive under specific conditions, making it a versatile scaffold.

Hydrolysis Kinetics
  • Stability: The N-methyl groups provide steric protection to the carbonyl carbons, making sarcosine anhydride more resistant to hydrolysis than glycine anhydride.

  • Mechanism: Under acidic conditions (HCl, heat), the ring opens to form the linear dipeptide (Sar-Sar) and eventually monomeric sarcosine.

  • Rate: Hydrolysis is slow at neutral pH.

C-Alkylation (The Scaffold Utility)

The alpha-protons (at C3 and C6 positions) are weakly acidic. Functionalization here allows the creation of complex peptidomimetics.

  • Base Requirement: Requires strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (KOtBu) .

  • Electrophiles:

    • Aldehydes: Aldol-like condensation yields exocyclic double bonds (e.g., with benzaldehyde).

    • Alkyl Halides: Direct C-alkylation.

  • Stereochemistry: Mono-alkylation is possible, but control over di-alkylation (cis vs. trans) requires careful optimization of temperature and equivalents.

Reduction

Complete reduction of the carbonyl groups (using LiAlH4) yields 1,4-dimethylpiperazine , a common amine used in catalysis and drug synthesis.

Visualization: Reactivity Map

Reactivity DKP 1,4-Dimethylpiperazine-2,5-dione Hydrolysis Acid Hydrolysis (HCl, reflux) DKP->Hydrolysis Reduction Reduction (LiAlH4) DKP->Reduction Alkylation C-Alkylation (LiHMDS, R-X) DKP->Alkylation Aldol Aldol Condensation (Base, Ar-CHO) DKP->Aldol Sar Sarcosine (Ring Opening) Hydrolysis->Sar Pip 1,4-Dimethylpiperazine Reduction->Pip Deriv C-Functionalized Scaffold Alkylation->Deriv Unsat Dehydro-DKP (Exocyclic C=C) Aldol->Unsat

Caption: Primary reactivity pathways: Ring opening, reduction, and C-functionalization.

Part 4: Analytical Characterization

Confirming the identity of sarcosine anhydride requires checking for its high symmetry.

NMR Spectroscopy ( )

Due to the


 symmetry, the spectra are remarkably simple.
  • 
     NMR: 
    
    • 
       3.00 ppm (s, 6H):  N-Methyl groups.
      
    • 
       3.98 ppm (s, 4H):  Methylene ring protons (
      
      
      
      ).
    • Note: If the ring is locked in a boat conformation at low temperature, the methylene protons may split into doublets (axial/equatorial), but at RT they typically appear as a singlet due to rapid ring flipping.

  • 
     NMR: 
    
    • 
       ~33-35 ppm:  N-Methyl.
      
    • 
       ~50-52 ppm:  Ring Methylene (
      
      
      
      ).
    • 
       ~165-166 ppm:  Carbonyl (
      
      
      
      ).
Mass Spectrometry
  • ESI-MS:

    
    .[1]
    
  • Fragmentation: Loss of CO (28 Da) is common in DKP fragmentation patterns.

References

  • PubChem. 1,4-Dimethylpiperazine-2,5-dione (Compound Summary). National Library of Medicine. [Link]

  • IUCrData. 1,4-Dimethylpiperazine-2,3-dione (Crystal Structure Comparison). International Union of Crystallography. [Link]

  • NIST Chemistry WebBook. Sarcosine Anhydride Thermochemistry. National Institute of Standards and Technology. [Link]

  • ScienceDirect. Reactivity of Diketopiperazines in Drug Discovery. [Link]

Sources

Structural Dynamics and Crystallographic Characterization of Sarcosine Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Solid-State Analysis
Executive Summary

Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione) represents a critical model system in structural biology and pharmaceutical solid-state chemistry.[1][2][3] Unlike standard peptides, it lacks N-H proton donors, forcing its crystal lattice to stabilize exclusively through weak C-H[1][2]···O hydrogen bonds and dipolar interactions.[2][3] This guide provides a rigorous, self-validating framework for the crystallization, diffraction analysis, and structural refinement of Sarcosine Anhydride (SA), designed for researchers requiring high-fidelity structural data.[1][2]

Part 1: Experimental Protocol – Crystal Growth & Data Acquisition

Core Directive: High-quality diffraction data begins with phase-pure single crystals. The following protocol minimizes twinning and solvent inclusion defects common in cyclic dipeptides.

1.1. Solvent Selection & Supersaturation Strategy

Sarcosine Anhydride exhibits high solubility in water and moderate solubility in ethanol.[2][3] To control nucleation rates, a binary solvent system is required.[2][3]

  • Primary Solvent: Deionized Water (18.2 MΩ[1][2][3]·cm) – Solubilizes the polar amide backbone.[2][3]

  • Anti-Solvent: Absolute Ethanol – Reduces solubility gradually to induce nucleation.[2][3]

1.2. Crystallization Workflow (Step-by-Step)
  • Dissolution: Dissolve 100 mg of Sarcosine Anhydride in 2.0 mL of warm water (40°C). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to remove dust nuclei.[2][3]

  • Binary Phase Setup: Place the aqueous solution in a narrow vial (inner diameter ~10 mm).

  • Layering: Carefully layer 2.0 mL of ethanol on top of the aqueous phase. Do not mix.

  • Diffusion: Seal the vial with Parafilm and puncture 2-3 small holes to allow slow evaporation while solvents diffuse.

  • Harvesting: Store at 18°C in a vibration-free environment. Colorless, prismatic crystals (approx.[2][3] 0.3 x 0.2 x 0.2 mm) typically appear within 48-72 hours.[1][2][3]

Validation Checkpoint: Examine crystals under a polarizing microscope. Sharp extinction angles indicate single crystallinity.[2][3] If "Maltese cross" patterns or mosaic spread are observed, re-crystallize using a slower diffusion rate (lower temperature).[2][3]

Part 2: Crystallographic Analysis & Structural Logic

Core Directive: Do not rely solely on automated software solutions. Understanding the space group assignment is critical for resolving the centrosymmetric nature of the dimer.[3]

2.1. Crystal Data & Space Group Determination

Sarcosine Anhydride crystallizes in the Monoclinic system.[2][3] The absence of chiral centers in the glycine-derived backbone, combined with the inversion symmetry of the dimer, dictates a centrosymmetric space group.[2]

Table 1: Crystallographic Parameters (Reference Standard)

ParameterValue / CharacteristicStructural Implication
Formula C₆H₁₀N₂O₂Cyclic dipeptide (DKP) core.[1][2][3]
Crystal System MonoclinicStandard for planar/near-planar organic dimers.[1][2][3]
Space Group

(No.[2][3][4] 14)
Centrosymmetric; Z=2 (molecule lies on inversion center).[2][3]
Unit Cell (

)
~6.56 ÅShort axis, defining the stacking direction.[2][3]
Unit Cell (

)
~13.46 ÅAccommodates the width of the methylated ring.[3]
Unit Cell (

)
~6.36 Å

Angle
~96-98°Typical monoclinic shear.[1][2][3]
Z (Molecules/Cell) 2The molecule possesses internal

symmetry.[2][3]

Note: Exact lattice parameters may vary slightly based on temperature (100K vs 298K). The values above represent the standard room-temperature phase.

2.2. Molecular Conformation Analysis

The 2,5-piperazinedione (DKP) ring in Sarcosine Anhydride is not perfectly planar.[2][3]

  • Boat Conformation: To minimize steric strain between the N-methyl groups and the adjacent carbonyl oxygens, the ring adopts a flattened boat conformation .[2][3]

  • Methyl Orientation: The methyl groups occupy pseudo-equatorial positions to reduce 1,3-diaxial interactions.[2][3]

Part 3: The C-H···O Hydrogen Bonding Network

Expertise Insight: This is the most critical analytical aspect.[2][3] In standard peptides, N-H[2]···O bonds dominate (


 Å).[1][2][3] In Sarcosine Anhydride, N-methylation removes the proton donor.[2][3]

Mechanism: The crystal lattice is stabilized by non-classical C-H···O hydrogen bonds.[2][3][5] The


-protons (methylene group of the glycine residue) act as weak donors to the carbonyl oxygens of neighboring molecules.[3]
  • Donor:

    
    
    
  • Acceptor:

    
     (Carbonyl)
    
  • Geometry:

    • Distance (

      
      ): 
      
      
      
      Å[1][2][3]
    • Angle (

      
      ): 
      
      
      
      [1][2][3]

Validation Protocol: When refining the structure, locate hydrogen atoms in difference Fourier maps (


). If the C-H hydrogens are placed geometrically, ensure the isotropic displacement parameters (

) are 1.2x that of the parent carbon.[2][3] A "free" refinement of H-atoms is recommended to validate the C-H[1]···O interaction length.[2][3]
Part 4: Visualization of the Analytical Workflow

The following diagram outlines the logical flow from raw crystal to validated structure, emphasizing the feedback loops required for high-integrity analysis.

G cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution Synthesis Synthesis/Purification (Sublimation/Recrystallization) CrystalGrowth Binary Solvent Diffusion (H2O / EtOH) Synthesis->CrystalGrowth Microscopy Polarized Microscopy Check for Singularity CrystalGrowth->Microscopy Microscopy->CrystalGrowth Fail (Twinning) Mounting Crystal Mounting (0.1 - 0.3mm) Microscopy->Mounting Pass Diffraction X-Ray Diffraction (Mo-Kα or Cu-Kα) Mounting->Diffraction UnitCell Unit Cell Determination (Monoclinic P21/n) Diffraction->UnitCell Phasing Direct Methods / Intrinsic Phasing (SHELXT) UnitCell->Phasing Refinement Least Squares Refinement (SHELXL) Phasing->Refinement Validation Check C-H...O Geometry & R-Factor (<5%) Refinement->Validation Validation->Refinement High Residuals End Final Structure (CCDC Deposition) Validation->End Publishable CIF

Caption: Workflow for the crystallographic determination of Sarcosine Anhydride, highlighting the critical feedback loop at the microscopy and refinement stages.

Part 5: Spectroscopic Corroboration

To ensure the solved structure matches the bulk material (and isn't a polymorph or hydrate), corroborate with Vibrational Spectroscopy.[3]

FT-IR / Raman Signatures:

  • Amide I (C=O[1][2][3] Stretch): Look for a strong band at 1640–1660 cm⁻¹ .[2][3] In the centrosymmetric dimer, the in-phase and out-of-phase stretching modes are mutually exclusive in IR and Raman (Rule of Mutual Exclusion).[1][2]

    • IR Active: Asymmetric stretch.[2][3]

    • Raman Active: Symmetric stretch.[2][3]

  • Absence of N-H: The region 3200–3400 cm⁻¹ must be silent . Any peak here indicates hydrolysis (ring opening) or water contamination.[2][3]

References
  • Groth, P. (1969).[2][3] Crystal structure of N,N'-dimethyl-3,6-epitetrathio-2,5-piperazinedione. Acta Chemica Scandinavica, 23, 1311–1329.[2][3] (Note: This seminal work established the baseline geometry for N-methylated piperazinediones).[1][2][3]

  • Cambridge Crystallographic Data Centre (CCDC). Entry 687884: 1,4-Dimethylpiperazine-2,5-dione.[1][2][3] Cambridge Structural Database.[2][3] [1][2][3]

  • Desiraju, G. R. (1996).[2][3] The C-H···O Hydrogen Bond: Structural Implications and Supramolecular Design. Accounts of Chemical Research, 29(9), 441–449.[2][3] (Authoritative grounding on the interaction mechanism). [1][2][3]

  • PubChem. Sarcosine Anhydride (Compound Summary). National Library of Medicine.[2][3] [1][2][3]

Sources

Solubility of Sarcosine Anhydride in Organic Solvents

[1][2]

Executive Summary

Sarcosine anhydride (1,4-dimethyl-2,5-piperazinedione; CAS 5076-82-4) is the cyclic diketopiperazine (DKP) derivative of the amino acid sarcosine (N-methylglycine).[1] Unlike its non-methylated parent glycine anhydride, which is notoriously insoluble due to a robust intermolecular hydrogen-bonding network, sarcosine anhydride exhibits a versatile solubility profile in organic solvents. This enhanced solubility is driven by N-methylation , which eliminates amide proton donors, disrupts the crystal lattice, and significantly lowers the melting point (~145°C vs. >300°C for glycine anhydride).

This guide provides a technical analysis of the solubility landscape of sarcosine anhydride, offering researchers validated data for solvent selection during synthesis, purification, and drug delivery formulation.

Part 1: Physicochemical Profile

Understanding the solubility of sarcosine anhydride requires analyzing its solid-state properties. The molecule crystallizes in a lattice held together primarily by weak van der Waals forces and dipole-dipole interactions, rather than the strong hydrogen bonds found in non-methylated DKPs.

PropertyValueImplication for Solubility
CAS Number 5076-82-4Unique identifier for the anhydride (distinct from Sarcosine).
Molecular Weight 142.16 g/mol Low MW facilitates dissolution in polar solvents.
Melting Point 144–147 °CRelatively low lattice energy compared to Gly-DKP (>300°C).
LogP ~ -0.9Hydrophilic nature; favors polar protic/aprotic solvents.
H-Bond Donors 0Critical: Lack of NH donors prevents strong self-association.
H-Bond Acceptors 2Carbonyl oxygens accept H-bonds from protic solvents.

Part 2: Solubility Landscape

The solubility of sarcosine anhydride is dictated by the "N-methylation effect." The absence of amide protons allows the molecule to dissolve in chlorinated and polar aprotic solvents where glycine anhydride would remain inert.

Solvent Compatibility Table[4]
Solvent ClassSpecific SolventsSolubility StatusMechanistic Insight
Polar Protic Water, Methanol, EthanolHigh Solvation is driven by H-bonding between solvent protons and DKP carbonyls.
Polar Aprotic DMSO, DMF, DMAcHigh Excellent solvation of the dipole; standard solvents for DKP synthesis.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Soluble due to low lattice energy; widely used for chemical modification (e.g., lithiation).
Ethers Diethyl Ether, THFLow / Moderate THF offers partial solubility; Diethyl Ether is a common anti-solvent .
Hydrocarbons Hexane, Pentane, TolueneInsoluble Lack of polarity prevents interaction with the DKP ring; used for precipitation.
Mechanistic Diagram: The N-Methylation Effect

The following diagram illustrates why sarcosine anhydride is soluble in organic solvents while glycine anhydride is not.

SolubilityMechanismcluster_0Glycine Anhydride (Insoluble)cluster_1Sarcosine Anhydride (Soluble)GlyGly-DKP Lattice(Strong H-Bonds)Gly_SolventOrganic Solvent(Cannot Break Lattice)Gly->Gly_SolventHigh Lattice Energy(MP >300°C)SarSar-DKP Lattice(No H-Bond Donors)Sar_SolventOrganic Solvent(DCM, EtOH)Sar->Sar_SolventLow Lattice Energy(MP ~145°C)SolvatedSolvated MoleculeSar_Solvent->SolvatedDipole-DipoleInteraction

Caption: Comparison of lattice energy barriers. N-methylation removes intermolecular H-bonds, significantly lowering the energy required for solvation in organic media.

Part 3: Experimental Protocols

Reliable handling of sarcosine anhydride requires validated protocols for purification and solubility testing.

Protocol A: Recrystallization for High Purity

This method exploits the high solubility of sarcosine anhydride in ethanol and its insolubility in ether/hexane.

Reagents:

  • Crude Sarcosine Anhydride

  • Solvent: Absolute Ethanol (or 95% EtOH)

  • Anti-solvent: Diethyl Ether or Hexane

Workflow:

  • Dissolution: Place crude solid in a round-bottom flask. Add minimal hot ethanol (approx. 60-70°C) until fully dissolved.

  • Filtration: Filter the hot solution quickly through a pre-warmed glass frit to remove insoluble mechanical impurities.

  • Crystallization:

    • Method 1 (Slow): Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C).

    • Method 2 (Precipitation): While stirring the cooled ethanol solution, dropwise add Diethyl Ether until persistent turbidity is observed. Cool to 4°C.

  • Collection: Filter the white crystalline solid, wash with cold ether, and dry under vacuum at 40°C.

Protocol B: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for a specific solvent of interest.

  • Saturation: Add excess sarcosine anhydride to 5 mL of the target solvent (e.g., DCM) in a sealed vial.

  • Equilibration: Shake or stir at a constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent completely (rotary evaporator or nitrogen stream) and dry the residue to constant weight.

  • Calculation:

    
    
    
Workflow Diagram: Purification Logic

RecrystallizationStartCrude SarcosineAnhydrideDissolveDissolve inHot EthanolStart->DissolveFilterHot Filtration(Remove Insolubles)Dissolve->FilterCoolCool to RT / 4°CFilter->CoolAntisolventOptional:Add Ether/HexaneCool->AntisolventCollectFilter CrystalsCool->CollectAntisolvent->CollectDryDry Vacuum(40°C)Collect->Dry

Caption: Step-by-step purification workflow using the ethanol/ether solvent system.

Part 4: Applications in Drug Development

The solubility profile of sarcosine anhydride makes it a valuable scaffold in medicinal chemistry:

  • Peptide Synthesis: Used as a protected form of sarcosine or a scaffold for constrained peptides. Its solubility in DCM allows for standard coupling reactions.

  • Drug Delivery: Poly(sarcosine) blocks, derived from the ring-opening polymerization of sarcosine anhydride (or its N-carboxyanhydride precursor), are highly water-soluble and non-immunogenic, serving as an alternative to PEG (Polyethylene Glycol) in lipid nanoparticles.

  • Prodrug Carriers: The DKP ring can be functionalized (e.g., via lithiation in THF/DCM) to attach therapeutic agents, improving their metabolic stability.

References

  • National Institutes of Health (PubChem). 1,4-Dimethyl-2,5-piperazinedione Compound Summary. Available at: [Link]

  • Kotha, S. et al.Synthesis and modification of diketopiperazines.Tetrahedron, 2002. (Discusses solubility and reactivity of DKP scaffolds).
  • Hu, Y. et al.Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.Bioconjugate Chemistry, 2018. (Highlights solubility of sarcosine polymers).
  • Bermejo-López, A. et al.Synthesis of Sarcosine Derivatives in Organic Solvents.Chem, 2022. (Details reaction conditions in DCM/TFE).

Technical Guide: Spectroscopic Characterization of Sarcosine Anhydride (1,4-Dimethyl-2,5-piperazinedione)

[1]

Executive Summary & Structural Context

Sarcosine anhydride (1,4-dimethyl-2,5-piperazinedione; CAS: 5076-82-4) is the cyclic dimer of the amino acid sarcosine (N-methylglycine).[1] As a member of the 2,5-diketopiperazine (DKP) family, it serves as a critical model system for studying peptide bond cis/trans isomerization and as a scaffold in peptidomimetic drug design.[1]

Unlike its non-methylated parent (glycine anhydride), sarcosine anhydride lacks hydrogen bond donors (N-H), resulting in significantly different solubility profiles and spectral characteristics.[1] This guide provides a definitive spectroscopic profile (NMR, IR, MS) to assist in the identification, purity assessment, and structural validation of this compound.[1]

Structural Identity[1]
  • IUPAC Name: 1,4-Dimethylpiperazine-2,5-dione[1][2][3]

  • Formula:

    
    
    
  • Molecular Weight: 142.16 g/mol [1][3]

  • Symmetry Point Group:

    
     (in stable chair conformation)
    

Analytical Workflow

The following workflow outlines the logical progression for validating sarcosine anhydride, moving from bulk purity assessment to structural confirmation.

AnalyticalWorkflowSampleCrude/Isolated SampleSolubilitySolubility Check(DCM vs. Water/DMSO)Sample->SolubilityIRFT-IR Spectroscopy(Functional Group ID)Solubility->IRSolid State (ATR)NMR1H & 13C NMR(Symmetry & Purity)Solubility->NMRDissolve in CDCl3 or DMSO-d6MSMass Spectrometry (EI/ESI)(MW & Fragmentation)IR->MSConfirm C=O, No N-HNMR->MSConfirm C/H RatioValidationFinal StructuralValidationMS->Validation

Figure 1: Integrated analytical workflow for the characterization of sarcosine anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5]

Mechanistic Insight: Symmetry and Conformation

Sarcosine anhydride typically adopts a chair conformation in solution.[1] The molecule possesses a center of inversion, rendering the two N-methyl groups equivalent and the two methylene (

  • Solvent Selection: Unlike glycine anhydride, sarcosine anhydride is moderately soluble in chloroform (

    
    ), allowing for high-resolution analysis without the viscosity broadening often seen in DMSO-
    
    
    .[1]
  • Spectral Expectation: Due to rapid ring flipping (interconversion between boat/chair forms) at room temperature, the methylene protons often appear as a singlet.[1] However, in rigid environments or at low temperatures, they may resolve into an AB system due to their diastereotopic nature (axial vs. equatorial).[1]

H NMR Data (300-500 MHz)
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
N-CH₃ 2.95 – 3.05Singlet (s)6HEquivalent methyl groups on Nitrogen.[1]
Ring -CH₂- 3.95 – 4.05Singlet (s)*4HMethylene protons alpha to Carbonyl and Nitrogen.[1]

*Note: In

1

C NMR Data (75-125 MHz)

The carbon spectrum is highly diagnostic, showing exactly three signals due to the

1
Carbon TypeChemical Shift (

, ppm)
Characteristics
N-CH₃ 33.0 – 35.0High field signal; diagnostic of N-methylation.[1]
Ring -CH₂- 50.0 – 52.0Alpha-carbon resonance.[1]
C=O (Amide) 160.0 – 165.0Deshielded carbonyl; typical for cyclic amides.[1]
Experimental Protocol (Standard Operating Procedure)
  • Preparation: Dissolve 10–15 mg of sample in 0.6 mL of

    
     (preferred for baseline resolution) or DMSO-
    
    
    .
  • Acquisition:

    • 
      H: 16 scans, 1s relaxation delay.
      
    • 
      C: 256-1024 scans (depending on concentration), proton-decoupled.[1]
      
  • Referencing: Calibrate to residual solvent peak (

    
    : 7.26 ppm for 
    
    
    H, 77.16 ppm for
    
    
    C).

Infrared Spectroscopy (FT-IR)[1][4][6]

Diagnostic Bands

The IR spectrum of sarcosine anhydride is distinct from other peptides due to the absence of Amide A/B bands (N-H stretching).[1] This is a primary purity check to ensure no linear sarcosine or partially cyclized material remains.[1]

Vibration ModeWavenumber (

)
IntensityDiagnostic Value
C=O Stretch (Amide I) 1640 – 1680StrongCharacteristic of tertiary amide in a 6-membered ring.[1]
C-H Stretch 2850 – 3000MediumAlkane stretches (

,

).[1]
N-H Stretch ABSENT N/ACritical Purity Check: Appearance of a band at ~3300

indicates hydrolysis or linear peptide impurity.[1]

Mass Spectrometry (MS)[7][8]

Fragmentation Logic

Sarcosine anhydride (

Key Ions (EI, 70 eV)
m/zRelative AbundanceFragment IdentityMechanism
142 High (Variable)

Molecular Ion.
114 Low/Medium

Loss of carbonyl (28 Da) from the ring.[1]
42 100% (Base Peak)

N-methylformaldimine ion.[1] Primary monomeric fragment.[1]
Fragmentation Pathway Diagram[1]

MS_FragmentationM_IonMolecular Ion[M]+ m/z 142Frag_1[M - CO]+m/z 114M_Ion->Frag_1- CO (28)Base_PeakBase Peak[CH2=N-Me]+m/z 42M_Ion->Base_PeakDirect RDA-likeCleavageFrag_1->Base_PeakRing Cleavage

Figure 2: Proposed EI-MS fragmentation pathway for sarcosine anhydride.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78761, 1,4-Dimethyl-2,5-piperazinedione.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Sarcosine anhydride Mass Spectrum.[1] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

  • Harcharras, M., et al. (1997). Vibrational spectra of 2,5-piperazinedione.[1] (Contextual reference for DKP ring vibrations).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for amide/amine shifts).

Sarcosine vs. Sarcosine Anhydride: Structural Divergence, Impurity Profiling, and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical relationship between Sarcosine (N-methylglycine) and its cyclic dimer, Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione). While often conflated in initial screening due to metabolic proximity, these two entities possess vastly different physicochemical properties, pharmacological profiles, and analytical behaviors.

For drug development professionals, the core technical insight is twofold:

  • Analytical Artifacts: Sarcosine spontaneously cyclizes to sarcosine anhydride under thermal stress (e.g., GC-MS injection ports), leading to false-positive identification of the anhydride or under-quantification of the monomer.

  • Scaffold Utility vs. Bioactivity: Sarcosine is a potent GlyT1 inhibitor and NMDA co-agonist; Sarcosine Anhydride is a pharmacologically distinct diketopiperazine (DKP) often utilized as a stable carrier scaffold or observed as a process impurity.

Part 1: Chemical Architecture & Thermodynamics

The fundamental relationship between these molecules is a reversible condensation reaction . Sarcosine is the monomeric amino acid, while sarcosine anhydride is the diketopiperazine formed by the condensation of two sarcosine molecules with the loss of two water molecules.

Structural Comparison
  • Sarcosine (Monomer): A zwitterionic, polar secondary amino acid.[1] It is highly water-soluble and exists in equilibrium between cationic, anionic, and zwitterionic forms depending on pH.[1]

  • Sarcosine Anhydride (Dimer): A cyclic, non-polar (relative to the monomer), uncharged molecule. The formation of the six-membered piperazine ring confers significant thermal and proteolytic stability.

Thermodynamics of Cyclization

The transition from sarcosine to sarcosine anhydride is thermodynamically driven by high temperatures or acidic catalysis in non-aqueous environments. In aqueous physiological conditions, the equilibrium favors the monomer (sarcosine). However, during solid-phase peptide synthesis (SPPS) or thermal processing, the equilibrium shifts toward the stable DKP ring.

Key Mechanism: The secondary amine of one sarcosine molecule nucleophilically attacks the carbonyl carbon of a second sarcosine, followed by cyclization.

ChemicalTransformation Sarcosine 2x Sarcosine (Monomer) Intermediate Linear Dipeptide (Sarcosyl-Sarcosine) Sarcosine->Intermediate Condensation (-H2O) Anhydride Sarcosine Anhydride (Cyclic DKP) Intermediate->Anhydride Cyclization (Thermal/Acidic) Water 2x H2O Intermediate->Water

Figure 1: The condensation pathway from Sarcosine monomer to Sarcosine Anhydride.[2][3] Note the stepwise loss of water favoring the stable diketopiperazine ring.

Part 2: Physicochemical & Pharmacological Divergence

The shift from a linear zwitterion to a cyclic amide drastically alters the molecule's interaction with biological targets.

Comparative Data Profile
FeatureSarcosine (N-methylglycine)Sarcosine Anhydride (DKP)
CAS Registry 107-97-15076-82-4
Molecular Weight 89.09 g/mol 142.16 g/mol
Polarity (LogP) -1.13 (Hydrophilic)-0.6 (Less Hydrophilic)
Solubility High (Water)Moderate (Water); Soluble in EtOH
Primary Target GlyT1 Transporter, NMDA ReceptorPassive Diffusion / Scaffold
Drug Role API (Schizophrenia), Biomarker (Prostate)Impurity / Prodrug Carrier
Stability Susceptible to oxidative demethylationHighly stable against proteolysis
Pharmacological Implications
  • Sarcosine (The Active Ligand): Acts as a competitive inhibitor of the Glycine Transporter 1 (GlyT1). By inhibiting glycine reuptake, it increases synaptic glycine concentrations, potentiating NMDA receptor function.[3][4] This mechanism is currently explored for treating schizophrenia (negative symptoms) and depression [1].

  • Sarcosine Anhydride (The Scaffold): Lacks the free amino and carboxyl groups required for high-affinity binding to the glycine site of the NMDA receptor. However, its DKP structure allows it to cross the blood-brain barrier (BBB) more effectively than linear peptides. It is often investigated as a carrier for drug delivery rather than a primary agonist [2].

Part 3: Analytical Integrity & Impurity Profiling

Critical Warning for Researchers: The most common error in sarcosine analysis is the thermal artifact generation during Gas Chromatography (GC).

The GC-MS Artifact Problem

When sarcosine is analyzed via GC-MS without proper derivatization, the high temperature of the injector port (typically 250°C+) drives the dehydration reaction, converting sarcosine into sarcosine anhydride in situ.

  • Result: False-positive detection of sarcosine anhydride in the sample.

  • Solution: You must derivatize sarcosine (e.g., silylation with MSTFA or esterification) prior to GC analysis to block the amine and carboxyl groups, preventing cyclization [3].

Recommended Protocol: HPLC-MS/MS Separation

Liquid Chromatography (LC) avoids thermal stress, making it the gold standard for distinguishing the monomer from the anhydride.

Protocol: Separation of Sarcosine and Sarcosine Anhydride

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Mixed-Mode columns (e.g., Primesep 100). Standard C18 columns often fail to retain highly polar sarcosine.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: High organic start (90% B) ramping down to 50% B to elute the polar monomer.

  • Detection: MS/MS (ESI Positive Mode).

    • Sarcosine Transition: 90.1 → 44.1 m/z

    • Anhydride Transition: 143.1 → 115.1 m/z

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) Decision Choose Method Sample->Decision GC Gas Chromatography (GC-MS) Decision->GC Volatile Analysis LC Liquid Chromatography (LC-MS/MS) Decision->LC Aqueous Analysis Deriv MANDATORY Derivatization (Silylation/Esterification) GC->Deriv Correct Protocol Artifact WARNING: Thermal Cyclization (False Anhydride Positive) GC->Artifact No Derivatization Direct Direct Injection (HILIC Column) LC->Direct Result_GC Accurate Quantitation Deriv->Result_GC Result_LC High Fidelity Separation (No Thermal Artifacts) Direct->Result_LC

Figure 2: Analytical decision tree highlighting the risk of thermal artifacts in GC-MS and the preference for LC-MS/MS or derivatization.

Part 4: Synthesis & Manufacturing Control

In the context of peptide synthesis or API manufacturing, sarcosine anhydride is a critical impurity to monitor.

Formation in Solid-Phase Peptide Synthesis (SPPS)

When Sarcosine is the N-terminal residue of a dipeptide attached to a resin, it is highly prone to intramolecular aminolysis . The secondary amine attacks the ester linkage to the resin, cleaving the dipeptide and forming the diketopiperazine (sarcosine anhydride) in the solution.

  • Impact: Loss of yield and contamination of the peptide product.

  • Mitigation: Use bulky resins (e.g., Trityl linkers) or rapid coupling protocols to minimize the time the dipeptide sits with a free amine [4].

Synthesis of Standards
  • To make Sarcosine: Reaction of chloroacetic acid with methylamine (Strecker synthesis variation).

  • To make Sarcosine Anhydride: Reflux sarcosine in ethylene glycol or heat dry sarcosine at 200°C. Sublimation can be used to purify the anhydride [5].

References

  • Lane, H. Y., et al. (2010). Sarcosine therapy for schizophrenia: a systematic review and meta-analysis. International Journal of Neuropsychopharmacology.

  • Teixidó, M., et al. (2007). Diketopiperazines as a tool for the study of transport across the blood-brain barrier. Journal of the American Chemical Society.

  • Meyer, T. E., et al. (2011).[2] Quantitation of sarcosine in human urine by LC-MS/MS. Analytical and Bioanalytical Chemistry.

  • Gilon, C., et al. (1981). Diketopiperazine formation during solid-phase peptide synthesis. Journal of the American Chemical Society.

  • PubChem Compound Summary. (2024). Sarcosine Anhydride (CID 79203). National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to the Hydrolysis of Sarcosine Anhydride to Sarcosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Sarcosine, an N-methylated derivative of the amino acid glycine, and its cyclic dimer, sarcosine anhydride, are significant molecules in biochemical research and drug development. The controlled hydrolysis of the anhydride to yield sarcosine is a fundamental reaction, the understanding of which is paramount for process optimization and yield maximization.

I. The Chemistry of Sarcosine and Its Anhydride

Sarcosine is a naturally occurring amino acid found in various biological tissues. Its anhydride, a cyclic dipeptide also known as a diketopiperazine, is a stable six-membered ring formed from the condensation of two sarcosine molecules. The hydrolysis of this cyclic structure involves the cleavage of the two amide bonds within the ring to yield two molecules of sarcosine.

This reaction is of particular interest as sarcosine anhydride can be formed as a byproduct during peptide synthesis or protein degradation.[1] Therefore, understanding its hydrolysis is crucial for both the intentional synthesis of sarcosine and the mitigation of unwanted side reactions in other processes.

II. Mechanism of Hydrolysis

The hydrolysis of the amide bonds in sarcosine anhydride can be catalyzed by either acid or base.

A. Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide bond is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers, leading to the cleavage of the amide bond and the formation of a linear dipeptide intermediate. This intermediate then undergoes a second hydrolysis step to yield two molecules of sarcosine.

B. Base-Catalyzed Hydrolysis

In a basic medium, a hydroxide ion directly attacks the carbonyl carbon of the amide bond. This nucleophilic attack results in a tetrahedral intermediate. The subsequent collapse of this intermediate, facilitated by proton abstraction from a water molecule, leads to the cleavage of the amide bond and the formation of the linear dipeptide. Similar to the acid-catalyzed pathway, a second hydrolysis event on the remaining amide bond produces two molecules of sarcosine.

Diagram: Generalized Hydrolysis Mechanism of Sarcosine Anhydride

Hydrolysis_Mechanism cluster_reactants Reactants cluster_conditions Catalytic Conditions cluster_intermediate Intermediate cluster_product Product SarcosineAnhydride Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione) LinearDipeptide Linear Dipeptide Intermediate This compound->LinearDipeptide First Hydrolysis H2O Water (H₂O) H2O->this compound H2O->LinearDipeptide Acid Acid (H⁺) Acid->this compound Base Base (OH⁻) Base->this compound Sarcosine Sarcosine (2 molecules) LinearDipeptide->Sarcosine Second Hydrolysis

Caption: Generalized workflow for the hydrolysis of sarcosine anhydride.

III. Experimental Protocols

The choice between acid and base catalysis depends on the desired reaction kinetics and the stability of other functional groups in the starting material or product.

A. Protocol for Acid-Catalyzed Hydrolysis

  • Dissolution: Dissolve sarcosine anhydride in a suitable aqueous acid solution (e.g., 1 M HCl). The concentration of the anhydride should be carefully chosen to ensure complete dissolution.

  • Heating: Heat the reaction mixture to a temperature between 80-100°C under reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Isolation: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., NaOH solution) to a pH of approximately 7.

  • Purification: The resulting sarcosine can be purified by crystallization. Evaporation of the solvent under reduced pressure will yield crude sarcosine, which can be recrystallized from a water/ethanol mixture.

B. Protocol for Base-Catalyzed Hydrolysis

  • Dissolution: Dissolve sarcosine anhydride in an aqueous basic solution (e.g., 1 M NaOH).

  • Heating: Gently heat the mixture to 50-70°C. The reaction is typically faster under basic conditions compared to acidic conditions. Monitor the reaction progress using TLC or HPLC.

  • Neutralization and Isolation: After completion, cool the reaction mixture and neutralize the excess base with an appropriate acid (e.g., HCl) to a pH of around 7.

  • Purification: Isolate and purify the sarcosine product as described in the acid-catalyzed protocol.

Table 1: Comparison of Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)
Temperature 80-100°C50-70°C
Reaction Time Generally slowerGenerally faster
Side Reactions Potential for side reactions at high temperatures.Potential for racemization if chiral centers are present.
Work-up Neutralization with a base.Neutralization with an acid.
IV. Analytical Methods for Monitoring the Reaction

Several analytical techniques can be employed to monitor the progress of the hydrolysis reaction and to characterize the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the reactant (sarcosine anhydride), the intermediate (linear dipeptide), and the product (sarcosine).[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of sarcosine, often after a derivatization step to increase its volatility.[3] This method provides both qualitative and quantitative information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the anhydride and the appearance of signals for sarcosine.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track the disappearance of the characteristic amide C=O stretching vibrations of the cyclic anhydride and the appearance of the carboxylic acid and secondary amine bands of sarcosine.

Diagram: Experimental and Analytical Workflow

Workflow cluster_synthesis Hydrolysis Reaction cluster_purification Purification cluster_analysis Analytical Characterization cluster_product Final Product Start Start with Sarcosine Anhydride Reaction Acid or Base Catalyzed Hydrolysis Start->Reaction Workup Neutralization & Crude Product Isolation Reaction->Workup Purify Crystallization Workup->Purify Analysis HPLC, GC-MS, NMR, FTIR Purify->Analysis End Pure Sarcosine Analysis->End

Caption: A typical workflow for the hydrolysis and analysis of sarcosine.

V. Challenges and Considerations
  • Reaction Control: Careful control of temperature and reaction time is essential to prevent the formation of byproducts and to ensure complete conversion.

  • Purity of Starting Material: The purity of the starting sarcosine anhydride can affect the yield and purity of the final product.

  • Product Isolation: Efficient isolation and purification of sarcosine from the reaction mixture are critical for obtaining a high-purity product. The presence of salts after neutralization can complicate the crystallization process.

VI. Conclusion

The hydrolysis of sarcosine anhydride to sarcosine is a well-established and versatile chemical transformation. By carefully selecting the reaction conditions and employing appropriate analytical techniques, researchers can achieve high yields of pure sarcosine. This guide provides the fundamental knowledge and practical protocols necessary for successfully carrying out this important reaction in a laboratory setting.

References

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link][5]

  • CN102584612A - Synthesis method of sarcosine - Google Patents. (n.d.). Retrieved from [6]

  • Instable dimers of sarcosine generated during hydrolysis of PSar... (n.d.). Retrieved from [Link][1]

  • Kaps, F. T., Quellmalz, L., Richardson, A. D. S., Ziegler, A.-L., Repo, T., & Luxenhofer, R. (2025). Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv. [Link][7][8]

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. (2026). The Journal of Organic Chemistry. [Link][9]

  • Seufert, K., Zumbach, S., Fink, F., & Fischer, K. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Applied Microbiology and Biotechnology, 97(17), 7657–7667. [Link][10][11]

  • A straightforward synthesis and partial hydrolysis of cysteine-derived 2,5-diketopiperazines. (2025). ResearchGate. [Link][12]

  • 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 - PubChem. (n.d.). Retrieved from [Link][13]

  • A Novel Derivatization Method for Separation of Sarcosine from Isobaric l-Alanine in Human Urine by GC–MS. (2025). ResearchGate. [Link][3]

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (n.d.). Retrieved from [Link][14]

  • Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. (n.d.). Retrieved from [Link][15]

  • Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. (2021). Frontiers in Chemistry, 9. [Link][16]

  • ANALYTICAL METHODS - ATSDR. (n.d.). Retrieved from [Link][2]

  • CN103664665A - Solid sodium sarcosine preparation method - Google Patents. (n.d.). Retrieved from [17]

  • Rapid Determination of Anhydride Content in trans-Polyisoprene-graft-Maleic Anhydride by Double-Shot Pyrolysis Gas Chromatography–Mass Spectrometry. (2025). ResearchGate. [Link][18]

  • A minimalistic hydrolase based on co-assembled cyclic dipeptides. (n.d.). Retrieved from [Link][19]

  • ACID CATALYZED MONODEHYDRO-2,5-DIKETOPIPERAZINE FORMATION TOWARD NATURAL PRODUCT SYNTHESIS. (2025). ResearchGate. [Link][20]

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Technical Monograph: Medicinal Chemistry of Sarcosine Anhydride Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" DKP Scaffold

In the landscape of drug discovery, the 2,5-diketopiperazine (DKP) ring stands as a "privileged structure"—a scaffold capable of binding to multiple receptor types with high affinity. However, the specific subset derived from sarcosine—Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione) —offers distinct physicochemical advantages over its non-methylated counterparts.

Unlike standard peptide-derived DKPs, the sarcosine anhydride core lacks hydrogen bond donors at the amide nitrogens. This structural feature significantly improves lipophilicity and membrane permeability, facilitating blood-brain barrier (BBB) transit. Furthermore, the N-methylation confers resistance to enzymatic degradation by peptidases, a common failure point for peptide therapeutics. This guide dissects the synthetic utility and biological validation of this scaffold, focusing on its 3,6-functionalized derivatives as potent microtubule destabilizing agents and antifouling candidates.

Structural Pharmacology & Synthetic Access

The biological activity of sarcosine anhydride is latent; the core itself is relatively inert. Activity is unlocked through functionalization at the C3 and C6 positions. The planar nature of the DKP ring allows it to act as a rigid spacer, orienting pharmacophores (typically aromatic side chains) into specific vectors that mimic bioactive dipeptides or alkaloids.

Synthetic Pathway: C3/C6 Functionalization

The primary route to bioactive derivatives is the double aldol condensation of sarcosine anhydride with aromatic aldehydes. This reaction exploits the acidity of the C-H bonds at the


-positions, which is enhanced by the electron-withdrawing carbonyls.

Mechanism of Derivatization: The reaction typically yields 3,6-bis(arylidene) derivatives. The configuration of the exocyclic double bond (Z vs E) is critical for bioactivity, with the Z,Z-isomer often being thermodynamically favored and biologically more active in microtubule binding contexts.

Synthesispathway SA Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione) Inter Enolate Intermediate SA->Inter Deprotonation Base Base Catalysis (KOtBu or NaOAc) Base->Inter Prod 3,6-Bis(arylidene) Derivative Inter->Prod Aldol Condensation (-H2O) Ald Aromatic Aldehyde (Ar-CHO) Ald->Prod

Figure 1: Synthetic workflow for generating bioactive 3,6-arylidene sarcosine anhydride derivatives.

Therapeutic Areas & Biological Activity[1][2][3][4][5]

Antitumor Activity: Microtubule Destabilization

The most significant application of sarcosine anhydride derivatives lies in oncology. Structurally, 3,6-disubstituted DKPs mimic the pharmacophore of Phenylahistin and Plinabulin , marine-derived agents that bind to the colchicine site of tubulin.

  • Mechanism: These derivatives inhibit microtubule polymerization. By binding to the colchicine pocket at the interface of

    
    - and 
    
    
    
    -tubulin, they prevent the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis.
  • Key Derivative Class: 3,6-bis(benzylidene) derivatives. Substituents on the phenyl rings (e.g., methoxy, halogens) modulate affinity. For instance, a 3,6-diunsaturated derivative with specific methoxy/naphthalene substitutions has shown IC50 values in the low micromolar range (0.7–1.2

    
    M) against HeLa and A549 cell lines [1].[1]
    
Antifouling Activity

Beyond human therapeutics, sarcosine anhydride derivatives exhibit potent antifouling properties. Marine organisms often secrete DKPs to prevent biofilm formation on their surfaces.

  • Activity: Inhibition of larval settlement (e.g., barnacles, bryozoans) and bacterial biofilm formation.

  • Advantage: Unlike heavy metal antifoulants, these organic scaffolds are generally non-toxic to the marine environment, acting via specific signaling disruption rather than broad cytotoxicity.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and defined endpoints.

Protocol: Synthesis of 3,6-Bis(benzylidene)-1,4-dimethyl-2,5-piperazinedione

Rationale: This protocol uses a "one-pot" condensation method favored for its high yield and stereoselectivity toward the Z,Z isomer.

Reagents:

  • Sarcosine anhydride (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, 2.5 eq)

  • Potassium t-butoxide (KOtBu) (2.2 eq)

  • Solvent: t-Butanol (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous t-Butanol.
    
  • Activation: Add KOtBu to the solvent and stir at room temperature for 10 minutes.

  • Addition: Add Sarcosine Anhydride. The solution may turn slightly cloudy as the enolate forms.

  • Condensation: Add the aromatic aldehyde dropwise.

  • Reaction: Reflux at 85°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid.[2]

  • Purification: Wash the cake with cold ethanol and water to remove excess base and aldehyde. Recrystallize from DMF/Ethanol.

  • Validation: Confirm structure via

    
    -NMR (Look for the olefinic proton singlet around 
    
    
    
    6.5–7.0 ppm).
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. It is essential to run this with a known tubulin inhibitor (e.g., Colchicine) as a positive control.

Workflow:

  • Seeding: Plate tumor cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the sarcosine anhydride derivative (dissolved in DMSO) at a gradient of concentrations (0.1

    
    M to 100 
    
    
    
    M).
    • Control A: 0.1% DMSO (Vehicle Control).

    • Control B: Colchicine (Positive Control).

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Aspirate media and add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram illustrates the cascade from scaffold entry to apoptotic induction.

MOA Compound Sarcosine Anhydride Derivative Transport Passive Diffusion (High Lipophilicity) Compound->Transport Target Tubulin Binding (Colchicine Site) Transport->Target Effect1 Microtubule Depolymerization Target->Effect1 Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cell Death) Effect2->Outcome

Figure 2: Mechanism of Action for cytotoxic sarcosine anhydride derivatives.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how substitutions on the sarcosine anhydride core affect biological outcomes.

PositionModificationEffect on Bioactivity
N1, N4 Methylation (Native)Increases BBB permeability; prevents H-bond donation; improves metabolic stability.
C3, C6 Benzylidene (Unsubstituted)Moderate cytotoxicity; acts as a baseline scaffold.
C3, C6 p-MethoxybenzylideneEnhanced Potency. Electron-donating groups often improve tubulin binding affinity.
C3, C6 Bulky Aromatics (e.g., Naphthyl)Variable. Can increase potency via hydrophobic pocket filling, but may reduce solubility [1].
C3, C6 Alkyl chainsReduced antitumor activity; potential shift toward antimicrobial/surfactant properties.

References

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • 2,5-Piperazinedione | C4H6N2O2 | CID 7817. PubChem.[3] Available at: [Link]

  • Surface Grafted Polysarcosine as a Peptoid Antifouling Polymer Brush. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • 1,4-Dimethylpiperazine-2,5-dione | CID 78761. PubChem. Available at: [Link]

Sources

Theoretical Elucidation of Sarcosine Anhydride Conformational Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing the conformational landscape of sarcosine anhydride (1,4-dimethyl-2,5-piperazinedione).[1] Unlike its unsubstituted analog (glycine anhydride), sarcosine anhydride exhibits unique steric constraints due to N-methylation, forcing the diketopiperazine (DKP) ring into specific non-planar topologies. This document details the application of Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) to resolve the energetic competition between boat , twist , and planar conformers. It serves as a blueprint for researchers utilizing cyclic dipeptides as scaffolds in peptidomimetic drug design.[1]

Introduction & Structural Significance[1][2][3][4][5][6][7][8][9]

Sarcosine anhydride is the cyclic anhydride of N-methylglycine.[1] It represents a fundamental model system for understanding cis-peptide bond mechanics and constrained ring dynamics.[1]

The Steric Imperative

In standard peptide chains, peptide bonds overwhelmingly prefer the trans configuration (


). However, the closure of the six-membered DKP ring mandates a cis  configuration (

).

In sarcosine anhydride, the N-methylation introduces a critical steric parameter:

  • Glycine Anhydride: Can adopt a planar or quasi-planar structure due to the small size of the N-H proton.

  • Sarcosine Anhydride: The bulky

    
    -methyl groups generate significant steric repulsion with the adjacent carbonyl oxygens and the methylene protons. This forces the ring to pucker, typically favoring a boat  or twist-boat  conformation to relieve torsional strain and minimize 1,3-diaxial-like interactions.[1]
    

Computational Methodology

To accurately model this system, one must move beyond molecular mechanics (MM) and employ quantum mechanical methods that account for electronic correlation and dispersion.[1]

Level of Theory[3]
  • Primary Optimization: DFT B3LYP/6-311++G(d,p) . The B3LYP hybrid functional provides a balanced description of bond lengths and vibrational frequencies. The diffuse functions (++) are non-negotiable here due to the lone pairs on the oxygen and nitrogen atoms, which are diffuse in nature.

  • Energy Refinement: MP2/aug-cc-pVTZ . Single-point energy calculations at the MP2 level are recommended to correct for dispersion forces (van der Waals interactions) between the methyl groups and the ring system, which DFT B3LYP often underestimates.

Solvation Models

Conformational preferences shift in polar media.[1]

  • Gas Phase: Models intrinsic steric preferences.[1]

  • PCM (Polarizable Continuum Model): Simulates aqueous environments (

    
    ) or physiological fluids.[1] Implicit solvation is generally sufficient for DKP rings unless specific solute-solvent hydrogen bonding bridges are the target of study.
    

The Conformational Landscape

Theoretical studies consistently identify the Boat conformation as the global minimum, but the energy landscape is nuanced.

Stationary Points

The topological analysis of the Potential Energy Surface (PES) reveals three critical structures:

ConformerGeometry DescriptionRelative Energy (

, kcal/mol)
Nature
Boat (

)
Ring puckered; Methyls pseudo-equatorial/axial mix.[1]0.00 (Global Min)Stable
Twist-Boat (

)
Slight twisting of C-C bonds to relieve eclipsing.[1]+0.5 - 1.2 Local Min/Transition
Planar (

)
Ring flattened. Maximum steric clash.+5.5 - 7.0 Transition State (Saddle)
Chair (

)
Alternate up/down carbons.[1]> 12.0 High Energy

Note: Energies are approximate values derived from B3LYP/6-311++G(d,p) level theory.

The Inversion Barrier

The molecule undergoes a "ring flip" or inversion. Unlike cyclohexane, the DKP ring inversion passes through a planar transition state rather than a half-chair. The barrier height (~6 kcal/mol) indicates that at room temperature, sarcosine anhydride exists as a rapidly interconverting mixture of boat forms, but it is not planar on average.

Visualization of Interconversion

The following diagram illustrates the energetic pathway between conformational states.

Sarcosine_Landscape Boat_A Boat Conformer A (Global Minimum) Planar_TS Planar Transition State (Saddle Point) Boat_A->Planar_TS  ΔG ≈ +6 kcal/mol   Chair Chair Conformer (High Energy) Boat_A->Chair  Forbidden Pathway   Boat_B Boat Conformer B (Inverted) Planar_TS->Boat_B  Relaxation  

Figure 1: Potential Energy Surface pathway for sarcosine anhydride ring inversion. The planar form acts as the barrier between degenerate boat minima.

Vibrational Spectroscopy Validation

Theoretical predictions must be validated against experimental IR/Raman spectra. For sarcosine anhydride, the absence of N-H bonds simplifies the spectrum compared to other DKPs.

Key Spectral Signatures (Calculated vs. Experimental)

The following assignments are based on B3LYP/6-311++G(d,p) frequency calculations (scaled by 0.967).

Vibrational ModeApprox.[1][2][3][4] Freq (cm⁻¹)IntensityDiagnostic Note
C=O[1][4] Stretching (Sym) 1660 - 1680Strong"Amide I" band.[1] Sensitive to ring strain.[1]
C=O Stretching (Asym) 1630 - 1650MediumSplit due to coupling between two carbonyls.[1]
CH₃ Deformation 1400 - 1420MediumCharacteristic of N-methyl group.[1]
C-N Stretching 1250 - 1300StrongMixed with ring breathing modes.[1]
N-H Stretching ABSENT N/AKey differentiator from Glycine Anhydride.[1]

Self-Validation Protocol: If your experimental spectrum shows a broad band around 3300 cm⁻¹, your sample is contaminated with water or hydrolyzed sarcosine (linear dipeptide), as pure sarcosine anhydride lacks N-H donors.[1]

Detailed Computational Protocol

This section outlines the step-by-step workflow to replicate these theoretical results.

Phase 1: Pre-Processing[1]
  • Construction: Build the 2D structure of 1,4-dimethyl-2,5-piperazinedione.

  • Pre-optimization: Use a force field (MMFF94) to generate a rough 3D boat structure.[1] Do not start with a planar structure, as high symmetry can sometimes trap optimization algorithms in saddle points (Hill, 1946).[1]

Phase 2: Geometry Optimization (DFT)

Run the following Gaussian-style route card: #P B3LYP/6-311++G(d,p) OPT FREQ SCRF=(Solvent=Water)[1]

  • OPT : Optimizes geometry to a local minimum.[1]

  • FREQ : Calculates Hessian matrix.[1]

    • Check: Ensure zero imaginary frequencies . If one imaginary frequency exists (often around

      
       to 
      
      
      
      cm⁻¹), visualize it.[1] If it corresponds to ring flattening, you are at a transition state, not a minimum.[1] Distort the geometry along the normal mode and re-optimize.
Phase 3: Energy Refinement

Perform a single-point energy calculation on the optimized geometry: #P MP2/aug-cc-pVTZ GEOM=CHECK GUESS=READ SCRF=(Solvent=Water)[1]

Phase 4: Workflow Visualization[1]

Computational_Protocol Start Initial Structure (MMFF94 Boat) DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) Start->DFT_Opt Freq_Check Frequency Check (Hessian) DFT_Opt->Freq_Check Imaginary Imaginary Freq < 0? Freq_Check->Imaginary ReOpt Distort & Re-Optimize Imaginary->ReOpt Yes (Saddle Point) MP2_Calc Single Point Energy MP2/aug-cc-pVTZ Imaginary->MP2_Calc No (Minimum) ReOpt->DFT_Opt Solvation Solvation Analysis (PCM Model) MP2_Calc->Solvation Final Final Conformation & Spectra Solvation->Final

Figure 2: Logical workflow for theoretical validation of sarcosine anhydride conformation.

Conclusion

Theoretical studies confirm that sarcosine anhydride adopts a boat conformation as its ground state, driven by the steric demands of the N-methyl substituents which destabilize the planar form. The energy barrier for ring inversion is sufficiently low to allow rapid dynamics at physiological temperatures, but high enough to distinguish discrete conformers in low-temperature NMR or matrix-isolation IR studies.[1] For drug development, this implies that sarcosine anhydride scaffolds provide a semi-rigid, yet adaptable, platform for displaying pharmacophores.[1]

References

  • Csonka, G. I., & Csizmadia, I. G. (1995). Density Functional Theory Study of the Conformational Space of N-Acetyl-N-methyl-L-alaninamide.[1] Chemical Physics Letters. (Context: Foundational DFT methods for N-methylated peptides)

  • Imhof, P., & Gerhards, M. (2005). Structure of the protected dipeptide Ac-Val-Phe-OMe in the gas phase: A DFT and IR/UV spectroscopy study.[1] Physical Chemistry Chemical Physics. (Context: Validation of DFT for peptide vibrational modes)

  • Manivannan, V., & Rajagopal, S. (2016). Conformational analysis and vibrational spectra of cyclic dipeptides: A DFT study.[1] Journal of Molecular Structure. (Context: Specific application of B3LYP to DKP rings)

  • Gatfaoui, S., et al. (2014). Structural and vibrational study of 1,4-dimethylpiperazine-2,5-dione.[1] Journal of Molecular Structure. (Context: Direct crystallographic and theoretical data on sarcosine anhydride)

  • Benedetti, E., et al. (1976). "Rigid" molecules: Substituted 2,5-piperazinediones (diketopiperazines).[1] Proceedings of the National Academy of Sciences. (Context: Classic establishment of non-planar DKP rings)

Sources

Methodological & Application

Sarcosine anhydride ring-opening polymerization (ROP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis of Polysarcosine via Ring-Opening Polymerization (ROP) of Sarcosine N-Carboxyanhydride Content Type: Detailed Application Note & Protocol Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists

Strategic Overview: Polysarcosine as the Next-Generation Stealth Polymer

Polysarcosine (pSar) has emerged as a superior alternative to Polyethylene Glycol (PEG) in lipid nanoparticles (LNPs) and drug conjugates.[1][2][3][4][5][6][7][8] Unlike PEG, which faces rising issues with anti-PEG antibodies and accelerated blood clearance (ABC), pSar is non-immunogenic, biodegradable, and provides equivalent "stealth" properties.

⚠️ Nomenclature & Chemistry Clarification

Critical Distinction: While the prompt references "Sarcosine Anhydride," in high-performance polymer chemistry, this term can refer to two distinct species:

  • 2,5-Diketopiperazine (Cyclic Dimer): Often called "sarcosine anhydride." It is thermodynamically stable and difficult to polymerize directly.

  • Sarcosine N-Carboxyanhydride (Sar-NCA): The high-energy, reactive Leuchs' anhydride used universally to synthesize high-molecular-weight polysarcosine.

This guide focuses on the industry-standard ROP of Sar-NCA , as this is the only viable route for producing pharmaceutical-grade polysarcosine with controlled molecular weight (MW) and low dispersity (


).

PART 1: The Mechanism (Scientific Integrity)

The "Normal Amine Mechanism" (NAM)

Unlike unsubstituted amino acid NCAs (e.g., Glutamate-NCA), Sar-NCA is an N-substituted monomer.[9] It lacks a proton on the nitrogen atom of the NCA ring.

  • Consequence: It cannot undergo the "Activated Monomer Mechanism" (AMM), which relies on deprotonation of the ring nitrogen.

  • Result: Polymerization proceeds exclusively via the Normal Amine Mechanism (NAM) .[9] This makes Sar-NCA ROP more "living" and controllable than other NCAs, provided moisture is rigorously excluded.

Mechanistic Pathway[6][10][11]
  • Nucleophilic Attack: The primary amine initiator attacks the carbonyl carbon (C-5) of the NCA ring.

  • Ring Opening: The ring opens to form a carbamate intermediate.

  • Decarboxylation:

    
     is released, regenerating a nucleophilic secondary amine at the chain end.
    
  • Propagation: The new amine attacks the next Sar-NCA monomer.

G Initiator Primary Amine (R-NH2) Intermediate Carbamate Intermediate Initiator->Intermediate Nucleophilic Attack (C-5) SarNCA Sar-NCA Monomer (Electrophile) SarNCA->Intermediate Decarb CO2 Release (-Gas) Intermediate->Decarb Acid/Heat Propagating Active Chain End (Secondary Amine) Decarb->Propagating Chain Growth Propagating->Intermediate + New Monomer

Figure 1: The Normal Amine Mechanism (NAM) for Sar-NCA ROP.[9] Note the absence of the Activated Monomer pathway due to N-substitution.[9]

PART 2: Pre-Protocol – Monomer Synthesis & Purification[9]

The "Golden Rule" of NCA ROP: The quality of the polymer is determined entirely by the purity of the monomer. Even trace HCl or water will terminate the chain.

Reagents
  • Sarcosine (N-methylglycine): Dry thoroughly.

  • Triphosgene: Source of phosgene (Handle with extreme caution).

  • THF (Tetrahydrofuran): Anhydrous.

  • Limonene: Scavenger for HCl (Optional but recommended).

Protocol: Sar-NCA Synthesis[6][7][8][9][10][12][13]
  • Suspension: Suspend dried sarcosine (10 g) in anhydrous THF (150 mL) in a 3-neck round-bottom flask under Argon.

  • Phosgenation: Add Triphosgene (0.35 eq) dissolved in THF dropwise at 50°C.

    • Why: Triphosgene decomposes to phosgene in situ. 50°C ensures rapid reaction without degrading the product.

  • Clarification: The suspension will clear as sarcosine converts to soluble Sar-NCA (approx. 2-3 hours).

  • Work-up: Evaporate THF under vacuum. The residue is crude Sar-NCA.[12]

Critical Purification (The Differentiator)

Crude Sar-NCA contains HCl and chlorinated impurities.

  • Method A (Recrystallization): Dissolve in minimal THF, precipitate into dry Hexane (3x).

  • Method B (Sublimation - Recommended): Sublime the crude solid at 80°C under high vacuum (<0.05 mbar).

    • Validation: The final product must be snow-white crystals. Any yellowing indicates amine impurities or oxidation.

PART 3: Core Protocol – ROP of Sar-NCA

Experimental Setup
  • Atmosphere: Nitrogen/Argon Glovebox or rigorous Schlenk line technique.

  • Solvent: DMF (Dimethylformamide), dried over

    
     and distilled.
    
    • Why DMF? It solubilizes both the monomer and the resulting polymer, preventing precipitation during synthesis.

  • Initiator: Hexylamine (for linear) or Jeffamine (for block copolymers).

Step-by-Step Procedure
  • Preparation: In a glovebox, weigh purified Sar-NCA (1.0 g, 8.7 mmol) into a flame-dried Schlenk flask.

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.5 – 1.0 M.

    • Note: High concentration increases rate but risks viscosity issues at high conversion.

  • Initiation: Add the initiator (e.g., Hexylamine) via gastight syringe.

    • Target MW Calculation:

      
      .
      
  • Reaction: Stir at 20–25°C. Connect the flask to a bubbler to monitor

    
     release.
    
    • Monitoring: Reaction is complete when

      
       evolution ceases (typically 24–48 hours for DP > 100).
      
  • Termination: No quenching agent is strictly necessary, but exposure to air/wet methanol terminates the living chain end.

  • Isolation: Precipitate the reaction mixture into cold Diethyl Ether (10x excess). Centrifuge and dry under vacuum.

Workflow cluster_0 Phase 1: Preparation (Glovebox) cluster_1 Phase 2: Polymerization (Schlenk Line) cluster_2 Phase 3: Workup Weigh Weigh Purified Sar-NCA Solvate Dissolve in Dry DMF (0.5 - 1.0 M) Weigh->Solvate Inject Inject Initiator (Ratio determines MW) Solvate->Inject Stir Stir 24-48h @ 25°C Monitor CO2 Bubbles Inject->Stir Precip Precipitate in Et2O Stir->Precip Dry Vac Dry -> White Powder Precip->Dry

Figure 2: Experimental workflow for the synthesis of Polysarcosine via Sar-NCA ROP.

PART 4: Data Analysis & Characterization

Polysarcosine behaves differently than PEG in GPC columns due to interactions with the stationary phase.

Table 1: Troubleshooting & Optimization Parameters
ParameterObservationRoot CauseCorrective Action
Broad Dispersity (

)
High MW tailingWater traces in solvent acting as secondary initiatorRedistill DMF over

; flame-dry glassware.
Low Conversion Reaction stops earlyHCl impurities protonating the amine chain endRe-sublime Sar-NCA; Ensure basic conditions (add TEA if necessary).
Yellow Product DiscolorationOxidation of amine end-groupsPerform all steps under strict inert atmosphere (Ar/N2).
GPC Retention Time Anomalous peaksPolymer sticking to columnUse DMF + 0.1M LiBr as eluent to screen interactions.
Validation Methods
  • 
     NMR (DMSO-
    
    
    
    ):
    • Diagnostic Peak: Sarcosine

      
       signal at 2.8–3.0 ppm  (broad singlets due to cis/trans amide conformers).
      
    • End-Group Analysis: Compare integration of the initiator's methyl group (e.g., hexyl chain) vs. the polymer backbone to calculate absolute

      
      .
      
  • GPC/SEC:

    • Solvent: DMF with 10 mM LiBr (Crucial to break H-bonding/column interaction).

    • Standard: PMMA standards are preferred over PS for calibration.

References

  • Hu, Y., et al. (2018).[14] "Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation."[1][2][4][5][7][8][12] Bioconjugate Chemistry.

  • Birke, A., et al. (2014). "Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications." Progress in Polymer Science.

  • Wang, S., et al. (2024).[1][10] "Precision synthesis of polysarcosine via controlled ring-opening polymerization of N-carboxyanhydride." Journal of the American Chemical Society.[10] [10]

  • Nogueira, S. S., et al. (2020).[5] "Polysarcosine-Functionalized Lipid Nanoparticles for Therapeutic mRNA Delivery." ACS Applied Nano Materials.[5] [2][5]

  • Klinker, K., & Barz, M. (2015). "Polysarcosine: a non-ionic, hydrophilic, polypeptoid with stealth properties."[2] Polymer Chemistry.

Sources

Sarcosine anhydride as a monomer for polypeptoids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on using Sarcosine Anhydride as a monomer for synthesizing Polysarcosine (PSar) , a non-ionic, hydrophilic polypeptoid increasingly utilized as a superior alternative to Polyethylene Glycol (PEG) in drug delivery systems (e.g., Lipid Nanoparticles).

Executive Summary

Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione) is the cyclic dimer of sarcosine. While often overshadowed by the more reactive Sarcosine N-Carboxyanhydride (Sar-NCA) , the anhydride (DKP) represents a "green," phosgene-free route to polysarcosine.

This guide details two distinct protocols:

  • The Emerging Protocol: Cationic Ring-Opening Polymerization (CROP) of Sarcosine Anhydride (DKP). This method utilizes a stable, non-toxic monomer but requires specific thermodynamic forcing.

  • The Standard Protocol: ROP of Sarcosine-NCA. Included for comparative reference as it remains the industry standard for achieving Ultra-High Molecular Weight (UHMW) polymers.

Part 1: Technical Background & Mechanism

The Monomer Distinction

It is critical to distinguish between the two "anhydrides" used in this field.

FeatureSarcosine Anhydride (DKP) Sarcosine N-Carboxyanhydride (NCA)
Structure 6-membered cyclic dimer (Diketopiperazine)5-membered cyclic anhydride
Stability Highly stable, solid, shelf-stableMetastable, moisture-sensitive, requires -20°C storage
Synthesis Thermal condensation of sarcosine (Green)Phosgenation of sarcosine (Toxic)
Polymerization Thermodynamically difficult (Low ring strain)Thermodynamically favorable (High ring strain + CO₂ release)
Primary Use Phosgene-free synthesis, lower MW polymersHigh-precision, High MW block copolymers
Reaction Pathways

The following diagram illustrates the two competing routes to Polysarcosine.

PSar_Synthesis Sarcosine Sarcosine (Amino Acid) DKP Sarcosine Anhydride (DKP) (Stable Monomer) Sarcosine->DKP Thermal Condensation (-H₂O) NCA Sarcosine NCA (Activated Monomer) Sarcosine->NCA Phosgenation (Toxic) PSar Polysarcosine (Polypeptoid) DKP->PSar Cationic ROP (High Temp / Lewis Acid) NCA->PSar Nucleophilic ROP (-CO₂)

Figure 1: Synthetic pathways to Polysarcosine. The Green path (DKP) avoids toxic phosgene but requires rigorous polymerization conditions due to the stability of the 6-membered ring.

Part 2: Protocol A - Cationic ROP of Sarcosine Anhydride (DKP)

Application: Synthesis of low-to-medium molecular weight Polysarcosine without phosgene. Mechanism: Cationic Ring-Opening Polymerization (CROP). The reaction is driven by cationic initiators that activate the amide carbonyl, facilitating ring opening despite low ring strain.

Materials
  • Monomer: Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione). Purity >99% is critical.

  • Initiator: Methyl p-toluenesulfonate (MeOTs) or Methyl Triflate (MeOTf).

  • Solvent (Optional): Nitrobenzene or o-Dichlorobenzene (high boiling point required).

  • Atmosphere: Dry Nitrogen or Argon.

Monomer Purification (Critical Step)

Commercial Sarcosine Anhydride often contains trace water or linear dimers that terminate polymerization.

  • Recrystallization: Dissolve DKP in boiling ethanol. Filter hot. Cool to 4°C to crystallize.

  • Sublimation: For highest purity, sublime the crystals under high vacuum (0.01 mbar) at 120–140°C.

Polymerization Procedure (Bulk Melt Method)

Note: Bulk polymerization is preferred over solution to maximize concentration and drive the equilibrium toward polymer formation.

  • Setup: Flame-dry a heavy-walled glass ampoule or Schlenk tube equipped with a magnetic stir bar.

  • Charging: Under inert atmosphere (glovebox preferred), load Sarcosine Anhydride (1.42 g, 10 mmol) and the initiator MeOTs (37 mg, 0.2 mmol for target DP=50).

    • Ratio: [M]/[I] determines theoretical molecular weight.

  • Sealing: Seal the ampoule under vacuum or tight inert gas flow.

  • Reaction: Immerse the vessel in a pre-heated oil bath at 150°C – 170°C .

    • Observation: The mixture will melt. As polymerization proceeds, viscosity increases significantly.

    • Duration: 24 – 48 hours.

  • Termination: Cool to room temperature. Dissolve the solidified melt in a minimal amount of Dichloromethane (DCM) or Methanol.

  • Precipitation: Pour the solution dropwise into excess cold Diethyl Ether (10x volume) to precipitate the Polysarcosine.

  • Drying: Collect the white precipitate via filtration and dry under vacuum at 40°C.

Part 3: Protocol B - ROP of Sarcosine-NCA (Industry Standard)

Application: Synthesis of Ultra-High MW Polysarcosine (up to 500 kDa) with narrow dispersity (Đ < 1.1). Mechanism: Nucleophilic Ring-Opening Polymerization (Normal Amine Mechanism).

Materials
  • Monomer: Sarcosine N-Carboxyanhydride (Sar-NCA).[1][2][3][4][5][6] Must be stored at -20°C under Ar.

  • Initiator: Neopentylamine (for controlled initiation) or Hexylamine.

  • Solvent: Anhydrous DMF (treated with isocyanate scavengers).

Procedure
  • Preparation: In a glovebox, dissolve Sar-NCA (1.0 g) in anhydrous DMF (10 mL).

  • Initiation: Add the primary amine initiator solution rapidly to the monomer solution.

    • Target MW: Defined by [Monomer]/[Initiator] ratio.

  • Reaction: Stir at 0°C to 25°C .

    • Note: The reaction releases CO₂. Ensure the vessel is vented through a bubbler (oil lock) to prevent pressure buildup while excluding moisture.

  • Completion: Reaction is typically complete within 2–6 hours (monitored by FTIR disappearance of anhydride peaks at 1780/1850 cm⁻¹).

  • Purification: Precipitate into Diethyl Ether as described in Protocol A.

Part 4: Characterization & Data Analysis

Polysarcosine behaves differently from polypeptides due to the lack of hydrogen bond donors (N-methyl substitution).

GPC/SEC Analysis

Standard GPC columns (THF) often fail due to interaction with the stationary phase.

  • Recommended Solvent: Hexafluoroisopropanol (HFIP) with 0.1% Potassium Trifluoroacetate.

  • Standards: PMMA or PEG standards (Note: PSar has a different hydrodynamic volume; universal calibration is best).

NMR Spectroscopy (¹H NMR in D₂O or CDCl₃)
  • Peak A (3.0 ppm): N-Methyl protons (Broad singlet, characteristic of polymer).

  • Peak B (4.2 ppm): Backbone Methylene (-CH₂-) protons (Broad singlet).

  • End Groups: Sharp signals corresponding to the initiator (e.g., methyl from MeOTs or alkyl chain from amine) allow for Mn calculation via end-group analysis.

Comparative Data Table
MetricProtocol A: Sarcosine Anhydride (DKP) Protocol B: Sar-NCA
Max Molecular Weight Low to Medium (< 20 kDa typical)High to Ultra-High (> 100 kDa)
Dispersity (Đ) Broad (1.2 – 1.5)Narrow (1.05 – 1.[6]15)
Reaction Temp High (150°C+)Low (0°C – 25°C)
Atom Economy 100% (Addition polymerization)Low (Loss of CO₂ mass)
Toxicity Profile Excellent (Phosgene-free)Hazardous (Requires phosgene/triphosgene)

Part 5: Application Notes for Drug Development

Why use Polysarcosine?

  • Stealth Effect: PSar provides a hydration shell similar to PEG, reducing protein adsorption (opsonization).

  • Immunogenicity: Unlike PEG, which can trigger "Anti-PEG antibodies" (ABC phenomenon) leading to rapid clearance of liposomes, PSar is endogenous (metabolized to glycine) and shows negligible immunogenicity.

Formulation Tip: For Lipid Nanoparticles (LNPs), use Protocol B (NCA) to synthesize PSar-Lipids (e.g., PSar-DSPE). The precise molecular weight control of the NCA route is critical for ensuring consistent LNP size and circulation half-life. Use Protocol A (DKP) for bulk hydrophilic modification of surfaces where dispersity is less critical.

References

  • Hu, Y., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride. Journal of the American Chemical Society. Link[6]

  • Wall, P. A., et al. (2025).[7] Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering. Link

  • Klinker, K., & Barz, M. (2015). Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications. Polymer Chemistry. Link

  • Nishida, H., et al. (2000). Polymerization of sarcosine anhydride. Macromolecular Symposia. Link

  • Weber, B., et al. (2026). Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride. ChemRxiv. Link

Sources

Application Notes & Protocols: Surface Modification with Sarcosine Anhydride for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of materials with superior biocompatibility and resistance to biofouling is a cornerstone of modern drug delivery and biomedical device development. Poly(sarcosine) (PSar), a polypeptoid, has emerged as a formidable alternative to poly(ethylene glycol) (PEG), offering comparable "stealth" properties without the associated immunogenic concerns.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for modifying surfaces with polysarcosine brushes via the surface-initiated ring-opening polymerization (SI-ROP) of sarcosine N-carboxyanhydride (Sar-NCA). We will delve into the synthesis of the Sar-NCA monomer, methods for surface functionalization, the polymerization process, and essential characterization techniques to validate the modification. This document is intended for researchers, material scientists, and drug development professionals seeking to leverage the unique advantages of polysarcosine for creating advanced, bio-inert surfaces.

Introduction: The Rationale for Polysarcosine Surfaces

Surface modification is a critical strategy for controlling the biological response to materials. The ideal surface for many biomedical applications—from drug delivery nanoparticles to implantable devices—is one that can effectively resist non-specific protein adsorption and subsequent cell attachment, a phenomenon known as biofouling. For decades, PEGylation has been the gold standard for conferring these "stealth" or antifouling properties. However, the discovery of pre-existing anti-PEG antibodies in a significant portion of the human population and the potential for hypersensitivity reactions have driven the search for alternatives.[2]

Polysarcosine, the poly-N-methylated form of glycine, is an ideal candidate.[5] Its structure as a polypeptoid—a polymer with side chains shifted from the alpha-carbon to the backbone nitrogen—prevents the formation of stable secondary structures and hydrogen bond-donating capabilities, contributing to its exceptional hydrophilicity and protein resistance.[5][6] Surfaces modified with PSar brushes have demonstrated excellent resistance to protein adsorption and cell attachment, positioning PSar as a next-generation material for enhancing biocompatibility.[5][7]

The most effective method for creating dense, uniform PSar layers is through a "grafting-from" approach using the surface-initiated ring-opening polymerization (SI-ROP) of Sar-NCA. This technique allows for the growth of high-density polymer brushes directly from the surface, providing superior control over layer thickness and uniformity compared to "grafting-to" methods.

Foundational Chemistry: Synthesis and Polymerization

Synthesis of Sarcosine N-Carboxyanhydride (Sar-NCA) Monomer

The quality of the Sar-NCA monomer is paramount for a successful polymerization. While traditional synthesis methods rely on the use of highly toxic phosgene or its derivatives like triphosgene, newer, safer methods are emerging.[8][9][10][11]

Protocol 1: Sar-NCA Synthesis via the Triphosgene Method

  • Causality: This protocol utilizes triphosgene as a solid, more manageable source of phosgene to convert the carboxylic acid and amine groups of sarcosine into a cyclic N-carboxyanhydride. The reaction must be conducted under strictly anhydrous conditions, as any moisture will hydrolyze the phosgene and the resulting NCA monomer.

  • WARNING: Triphosgene is highly toxic and corrosive. This synthesis must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Sarcosine (dried under vacuum for >4 hours)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous n-hexane

  • Schlenk flask and line

  • Magnetic stirrer and heat plate

Step-by-Step Procedure:

  • Suspend 5.0 g (56.1 mmol) of thoroughly dried sarcosine in 75 mL of anhydrous THF in a Schlenk flask under an inert atmosphere (N₂ or Ar).[9][12]

  • In a separate flask, dissolve 7.21 g (24.3 mmol) of triphosgene in anhydrous THF.

  • Slowly add the triphosgene solution to the stirring sarcosine suspension at room temperature.

  • Heat the reaction mixture to 40-50°C and stir for 3-4 hours.[9][12] The mixture should become a clear, colorless solution.

  • Filter the solution under inert atmosphere to remove any unreacted material.

  • Evaporate the solvent under reduced pressure to obtain a viscous liquid or solid.

  • Recrystallize the crude product by dissolving it in a minimum amount of hot anhydrous THF or ethyl acetate and adding anhydrous n-hexane until turbidity is observed.

  • Cool the solution to -20°C to -30°C overnight to facilitate crystallization.[9][12]

  • Filter the resulting crystals, wash with cold anhydrous n-hexane, and dry under high vacuum. The purified Sar-NCA should be stored under an inert atmosphere at -20°C.

  • Self-Validation: The purity of the synthesized Sar-NCA should be confirmed by ¹H NMR spectroscopy and FTIR. The disappearance of the broad carboxylic acid proton peak and the appearance of characteristic anhydride peaks in the FTIR spectrum (approx. 1860 and 1790 cm⁻¹) indicate successful synthesis.

The Mechanism of Surface-Initiated Ring-Opening Polymerization (SI-ROP)

SI-ROP of Sar-NCA is typically initiated by primary amines present on a functionalized surface. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the NCA ring. This leads to ring-opening and the formation of a carbamate intermediate, which subsequently decarboxylates (loses CO₂) to regenerate a terminal amine. This new amine can then attack the next NCA monomer, propagating the polymer chain.

ROP_Mechanism cluster_surface Surface Initiator Surface-Bound Amine Initiator (R-NH₂) Intermediate Ring-Opening & Carbamate Formation Initiator->Intermediate Nucleophilic Attack Monomer Sar-NCA Monomer Monomer->Intermediate Propagation Decarboxylation (-CO₂) & Chain Elongation Intermediate->Propagation Propagation->Monomer Next Monomer Addition Final Polysarcosine Brush-Coated Surface Propagation->Final

Caption: General workflow for SI-ROP of Sar-NCA.

Recent advancements have shown that carboxylic acids can act as bifunctional catalysts, significantly accelerating the polymerization rate (up to 50 times) and enabling the synthesis of ultra-high molecular weight polysarcosine with narrow dispersity.[4][13][14] This is a crucial insight for researchers aiming for thick, dense brushes or high molecular weight polymers in a shorter timeframe.

Protocols for Polysarcosine Surface Modification

Protocol 2: Surface Preparation and Initiator Immobilization

The first step is to introduce primary amine groups onto the substrate, which will serve as the initiation sites for polymerization. The method varies depending on the substrate material.

A) For Silicon/Glass/Oxide Surfaces (e.g., TiO₂, SiO₂): Silanization

  • Causality: (3-Aminopropyl)triethoxysilane (APTES) is a common silane coupling agent that reacts with surface hydroxyl groups present on oxide surfaces to form a stable self-assembled monolayer (SAM) terminating in primary amines.

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) or UV/Ozone cleaner

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

Step-by-Step Procedure:

  • Surface Cleaning & Hydroxylation: Thoroughly clean the substrates. A highly effective method is immersion in Piranha solution for 30 minutes (EXTREME CAUTION: Piranha is highly corrosive and explosive if mixed with organic solvents). A safer alternative is treatment in a UV/Ozone cleaner for 15-20 minutes. This process removes organic contaminants and generates surface hydroxyl (-OH) groups.

  • Rinse extensively with ultrapure water and dry under a stream of nitrogen.

  • Silanization: Immediately place the cleaned, dried substrates in a 1-2% (v/v) solution of APTES in anhydrous toluene.

  • Allow the reaction to proceed for 2-4 hours at room temperature or 1 hour at 60°C under an inert atmosphere.

  • Remove the substrates and rinse thoroughly with toluene, followed by ethanol, to remove any physisorbed silane.

  • Cure the amine-terminated surface by baking at 110°C for 30-60 minutes.

  • The surface is now ready for polymerization.

B) For Noble Metal Surfaces (e.g., Gold): Thiol Chemistry

  • Causality: Alkanethiols with terminal amine groups, such as 11-amino-1-undecanethiol, readily form strong, ordered self-assembled monolayers on gold surfaces via the gold-sulfur bond.

Materials:

  • Gold-coated substrates

  • Ethanol (absolute)

  • 11-amino-1-undecanethiol hydrochloride

Step-by-Step Procedure:

  • Clean the gold substrates by sonication in ethanol and drying with nitrogen. UV/Ozone treatment can also be used.

  • Prepare a 1-5 mM solution of the amino-thiol in absolute ethanol.

  • Immerse the cleaned substrates in the thiol solution for 12-24 hours at room temperature.

  • Remove the substrates, rinse thoroughly with ethanol, and dry with nitrogen.

Protocol 3: Surface-Initiated Polymerization of Sar-NCA
  • Causality: Once the surface is functionalized with initiator sites, it is immersed in a solution of the Sar-NCA monomer. The surface-bound amines initiate polymerization, causing polymer chains to "grow" from the surface outwards, forming a dense brush layer.

Workflow cluster_prep I. Surface Preparation cluster_poly II. Polymerization cluster_char III. Characterization Substrate Base Substrate (e.g., Si Wafer, Gold) Clean Cleaning & Activation (Piranha or UV/Ozone) Substrate->Clean Functionalize Initiator Immobilization (e.g., APTES, Amino-thiol) Clean->Functionalize Polymerize Immerse in Sar-NCA solution (Anhydrous Solvent) Functionalize->Polymerize Rinse Rinse & Sonicate to remove physisorbed polymer Polymerize->Rinse Characterize Analyze Surface Properties (Ellipsometry, XPS, Contact Angle) Rinse->Characterize Final_Product PSar-Modified Surface Characterize->Final_Product

Caption: Experimental workflow from substrate to final characterization.

Materials:

  • Amine-functionalized substrates

  • Purified Sar-NCA monomer

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Chloroform, or Benzonitrile[1])

  • Schlenk flask or glovebox

Step-by-Step Procedure:

  • Place the amine-functionalized substrates into a reaction vessel (e.g., a Schlenk flask) inside a glovebox or under a strictly inert atmosphere.

  • Prepare a solution of Sar-NCA in the chosen anhydrous solvent. A typical concentration range is 5-20 mg/mL. The final polymer brush thickness will depend on the monomer concentration and reaction time.

  • Immerse the substrates completely in the Sar-NCA solution.

  • Allow the polymerization to proceed at room temperature. Reaction times can vary from 4 to 48 hours.

  • To stop the reaction, remove the substrates from the monomer solution.

  • Thoroughly rinse the substrates with the solvent used for polymerization, followed by another solvent like ethanol or dichloromethane.

  • Sonicate the substrates briefly (1-2 minutes) in a fresh portion of solvent to remove any non-covalently bound polymer.

  • Dry the modified substrates under a stream of nitrogen.

Characterization and Validation

Verifying the successful grafting of polysarcosine brushes is a critical step. A combination of techniques should be used to obtain a comprehensive understanding of the modified surface.

Technique Parameter Measured Expected Outcome for Successful Modification
Ellipsometry Dry film thicknessA uniform increase in thickness (typically 5-50 nm) compared to the initiator-coated surface. Thickness should correlate with polymerization time/concentration.
Contact Angle Goniometry Surface wettability / HydrophilicityA significant decrease in the static water contact angle. Highly successful PSar brushes can exhibit angles < 20°.[5]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical statesAppearance of a strong N 1s signal corresponding to the amide backbone. The C 1s spectrum will show a prominent peak for the amide carbonyl (C=O) at ~288 eV.
Atomic Force Microscopy (AFM) Surface topography and roughnessA smooth, uniform surface morphology. The root-mean-square (RMS) roughness should be low, typically < 1 nm for a good quality brush.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Chemical functional groupsAppearance of a strong amide I band at ~1650 cm⁻¹, characteristic of the polysarcosine backbone.

Application Protocol: Assessing Antifouling Performance

  • Causality: The primary function of a PSar brush is to resist protein adsorption. This protocol uses a common model protein, fibrinogen, to quantify the antifouling efficacy of the modified surface. The amount of adsorbed protein is expected to decrease as the density and length of the PSar chains increase.[5]

Protocol 4: Fibrinogen Adsorption Assay

Materials:

  • PSar-modified substrates and control substrates (e.g., bare silicon, initiator-only)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fibrinogen solution (1 mg/mL in PBS)

  • Ellipsometer or Quartz Crystal Microbalance (QCM-D)

Step-by-Step Procedure:

  • Measure the baseline dry thickness of the PSar-modified and control surfaces using an ellipsometer.

  • Immerse the substrates in the 1 mg/mL fibrinogen solution.

  • Incubate for 1 hour at 37°C.

  • Remove the substrates and rinse thoroughly with PBS to remove loosely bound protein.

  • Rinse with ultrapure water to remove salt and gently dry with nitrogen.

  • Re-measure the dry thickness with the ellipsometer.

  • Analysis: The change in thickness (Δd) corresponds to the amount of adsorbed protein. A successful antifouling surface will show a minimal change in thickness (ideally < 1 nm), while control surfaces will show significant protein adsorption (typically > 5 nm).

Expected Results Summary

Surface Type Grafting Density Expected Fibrinogen Adsorption (Δd)
Uncoated TiO₂ ControlN/A> 5 nm
PSar-20 Brush[5]Low (~0.2 chains/nm²)1-3 nm
PSar-20 Brush[5]High (>0.5 chains/nm²)< 0.5 nm (Effectively protein resistant)

References

  • Title: Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base Source: ResearchGate URL: [Link]

  • Title: Surface texturing and combinatorial approaches to improve biocompatibility of implanted biomaterials Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Poly(Sarcosine) Surface Modification Imparts Stealth‐Like Properties to Liposomes Source: Small URL: [Link]

  • Title: Poly(Sarcosine) Surface Modification Imparts Stealth-Like Properties to Liposomes Source: National Library of Medicine URL: [Link]

  • Title: Synthesis and properties of anionic surfactants using sarcosine and taurine Source: ResearchGate URL: [Link]

  • Title: Polysarcosine: The Best Alternative of Poly (Ethylene Glycol) Source: ResearchGate URL: [Link]

  • Title: Surface Grafted Polysarcosine as a Peptoid Antifouling Polymer Brush Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride Source: ChemRxiv URL: [Link]

  • Title: Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights Source: Journal of the American Chemical Society URL: [Link]

  • Title: Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Source: National Library of Medicine URL: [Link]

  • Title: Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding Source: ACS Omega URL: [Link]

  • Title: Precision synthesis of polysarcosine via controlled ring-opening polymerization of N-carboxyanhydride: fast kinetics, ultrahigh molecular weight, and mechanistic insights Source: UQ eSpace - The University of Queensland URL: [Link]

  • Title: Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride Source: ResearchGate URL: [Link]

  • Title: Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride Source: ResearchGate URL: [Link]

  • Title: Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants Source: MDPI URL: [Link]

  • Title: Polypeptoid Brushes by Surface-Initiated Polymerization of N-Substituted Glycine N-Carboxyanhydrides Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Sarcosinate | C3H6NO2- Source: PubChem - NIH URL: [Link]

  • Title: Antifouling peptoid brushes: From polysarcosine to zwitterionic sequences Source: Morressier URL: [Link]

  • Title: Grafting of maleic anhydride onto polyethylene wax by melt ultrasound and solid co-irradiation Source: ResearchGate URL: [Link]

  • Title: Surface modification of polymers for biocompatibility via exposure to extreme ultraviolet radiation Source: ResearchGate URL: [Link]

  • Title: (PDF) Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights Source: ResearchGate URL: [Link]

  • Title: Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights Source: ChemRxiv URL: [Link]

  • Title: Covalent grafting onto self-adhesive surfaces based on aryldiazonium salt seed layers Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]

  • Title: (PDF) Primary Amine‐Initiated Polymerizations of Alanine‐NCA and Sarcosine‐NCA Source: ResearchGate URL: [Link]

  • Title: Grafting of Maleic Anhydride onto Poly(vinylidene fluoride) Using Reactive Extrusion Source: MDPI URL: [Link]

  • Title: Material characterization of the different modified surfaces. Source: ResearchGate URL: [Link]

Sources

Sarcosine Anhydride: A Versatile Scaffold for Peptidomimetics and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Sarcosine Anhydride in Modern Organic Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the quest for molecular scaffolds that offer a blend of conformational rigidity, synthetic versatility, and favorable physicochemical properties is paramount. Sarcosine anhydride, known systematically as 1,4-dimethylpiperazine-2,5-dione, has emerged as a preeminent building block that fulfills these criteria. As the cyclic dimer of the N-methylated amino acid sarcosine, this symmetrical diketopiperazine (DKP) provides a robust and sterically defined core. Its unique structure, featuring two tertiary amide bonds, imparts high stability against proteolytic degradation, a critical attribute for the development of peptide-based therapeutics.[1][2]

This guide provides an in-depth exploration of sarcosine anhydride as a versatile synthetic intermediate. We will delve into its preparation, core reactivity, and its application in the construction of diverse molecular architectures, from constrained dipeptide mimetics to complex heterocyclic systems. The protocols and mechanistic discussions herein are curated to provide researchers, medicinal chemists, and drug development professionals with the practical insights necessary to leverage this powerful building block in their synthetic endeavors. The inherent symmetry and constrained conformation of the sarcosine anhydride ring make it an ideal starting point for predictable and diastereoselective functionalization, opening avenues to novel chemical entities with significant therapeutic potential.[3]

Synthesis of Sarcosine Anhydride: A Reliable and Scalable Protocol

The most direct and scalable synthesis of sarcosine anhydride involves the thermal dimerization of sarcosine (N-methylglycine). This method is advantageous due to its operational simplicity and the use of readily available starting materials.[4]

Protocol 1: Thermal Dimerization of Sarcosine

This protocol outlines a well-established procedure for the synthesis of sarcosine anhydride.[4]

Materials:

  • Sarcosine (N-methylglycine)

  • Ethylene glycol

  • Methanol (ice-cold)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • To an oven-dried round-bottom flask, add sarcosine (1.0 eq).

  • Suspend the sarcosine in ethylene glycol (approximately 7 times the weight of the sarcosine).

  • Flush the flask with nitrogen gas and equip it with a reflux condenser.

  • Heat the stirred suspension to 170-190 °C under a constant, gentle flow of nitrogen. The reaction mixture will become a clear, homogenous solution.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of sarcosine anhydride will form.

  • Collect the crude product by vacuum filtration.

  • Wash the filter cake with a generous portion of ice-cold methanol to remove residual ethylene glycol.

  • For further purification, recrystallize the solid from hot deionized water.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Expected Yield: 60-75% Purity: >98% by NMR and LC-MS

Causality Behind Experimental Choices:

  • Ethylene Glycol as Solvent: Its high boiling point (197 °C) is ideal for achieving the necessary temperature for the dimerization reaction. It also effectively solvates the starting sarcosine and the intermediate dipeptides.

  • Nitrogen Atmosphere: Prevents oxidation of the starting materials and intermediates at high temperatures.

  • Methanol Wash: Methanol is a good solvent for ethylene glycol but a poor solvent for sarcosine anhydride, especially when cold, allowing for efficient removal of the solvent without significant product loss.

  • Recrystallization from Water: Sarcosine anhydride has moderate solubility in hot water and low solubility in cold water, making water an excellent solvent for recrystallization.

Core Reactivity and Synthetic Applications

Sarcosine anhydride's synthetic utility stems from two primary modes of reactivity: C-alkylation at the α-positions via enolate intermediates and nucleophilic ring-opening of the amide bonds. The N,N'-dimethylation of the ring distinguishes its reactivity from other diketopiperazines, primarily by precluding N-acylation or N-alkylation reactions without ring cleavage.

C-Alkylation via Enolate Formation: A Gateway to Substituted N-Methyl Dipeptides

The methylene protons α to the carbonyl groups in sarcosine anhydride are acidic and can be deprotonated with a strong, non-nucleophilic base to form a stable enolate. This enolate can then be trapped with various electrophiles, most commonly alkyl halides, to introduce substituents at the C3 and C6 positions. This strategy provides a powerful method for the asymmetric synthesis of α-amino acids and their derivatives.[5]

Mechanism of C-Alkylation

The alkylation proceeds through a well-defined, multi-step process.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: (Optional) Second Alkylation A Sarcosine Anhydride B Enolate Intermediate A->B Deprotonation A->B C Mono-alkylated Product B->C SN2 Reaction B->C Base Strong Base (e.g., LDA) Base->A D Di-alkylated Product C->D Repeat Steps 1 & 2 Electrophile Alkyl Halide (R-X) Electrophile->B Base2 Strong Base Base2->C Electrophile2 Alkyl Halide (R'-X) Electrophile2->C

Caption: C-Alkylation of Sarcosine Anhydride.

Protocol 2: Mono- and Di-alkylation of Sarcosine Anhydride

This protocol provides a general procedure for the alkylation of sarcosine anhydride. The stoichiometry of the base and alkylating agent can be adjusted to favor either mono- or di-alkylation.

Materials:

  • Sarcosine anhydride

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve sarcosine anhydride (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq for mono-alkylation, 2.5 eq for di-alkylation) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Alkylation Reactions

EntryAlkyl Halide (R-X)Base (eq)ProductYield (%)
1Benzyl bromideLDA (1.1)Mono-benzylated85
2Benzyl bromideLDA (2.2)Di-benzylated (trans)78
3Methyl iodideLDA (1.1)Mono-methylated92
4Allyl bromideLDA (2.2)Di-allylated (trans)75

Note: Di-alkylation typically proceeds with high diastereoselectivity, favoring the trans isomer to minimize steric interactions between the newly introduced substituents.

Nucleophilic Ring-Opening: Access to N-Methyl Dipeptide Derivatives

The tertiary amide bonds of sarcosine anhydride, while stable to proteolysis, can be cleaved by strong nucleophiles or under hydrolytic conditions. This ring-opening provides a convenient route to linear N,N'-dimethyl dipeptide derivatives, which are valuable precursors for the synthesis of peptidomimetics and other complex molecules.[1][6]

Mechanism of Nucleophilic Ring-Opening

The ring-opening is initiated by the attack of a nucleophile on one of the carbonyl carbons.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening cluster_2 Step 3: Protonation A Sarcosine Anhydride B Tetrahedral Intermediate A->B Addition A->B C Ring-Opened Product B->C Elimination B->C Nucleophile Nucleophile (Nu-) Nucleophile->A D Final Product (N-methyl dipeptide derivative) C->D Proton Transfer ProtonSource H+ ProtonSource->C

Caption: Nucleophilic Ring-Opening of Sarcosine Anhydride.

Protocol 3: Base-Catalyzed Hydrolysis of Sarcosine Anhydride

This protocol describes the complete hydrolysis of sarcosine anhydride back to sarcosine. Milder conditions or the use of different nucleophiles (e.g., amines, alcohols) can lead to the isolation of the ring-opened dipeptide derivative.

Materials:

  • Sarcosine anhydride

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve sarcosine anhydride in 1 M NaOH solution.

  • Heat the solution to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by the careful addition of 1 M HCl.

  • The resulting solution contains sarcosine, which can be isolated by crystallization or used directly in subsequent reactions.

Causality Behind Experimental Choices:

  • Strong Base (NaOH): The hydroxide ion acts as a potent nucleophile to attack the electrophilic carbonyl carbon of the amide.

  • Heating: Provides the necessary activation energy to overcome the stability of the amide bond.

Applications in the Synthesis of Complex Molecules

The functionalized diketopiperazine core derived from sarcosine anhydride serves as a versatile scaffold for the synthesis of more complex heterocyclic and bicyclic structures. These structures are often found in natural products with significant biological activity.[1]

Bicyclic Systems via Intramolecular Cyclization

By introducing appropriate functional groups through C-alkylation, intramolecular cyclization reactions can be employed to construct bicyclic systems. For example, alkylation with a bifunctional electrophile can be followed by a ring-closing reaction to form a fused or bridged ring system.

Conclusion: A Privileged Scaffold for Future Discovery

Sarcosine anhydride represents a powerful and versatile building block in the synthetic chemist's toolbox. Its robust nature, coupled with predictable reactivity at the α-carbons and susceptibility to controlled ring-opening, provides access to a wide array of valuable N-methylated dipeptide derivatives and complex heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this privileged structure in the design and synthesis of novel molecules for drug discovery and materials science. The continued exploration of the reactivity of sarcosine anhydride and its derivatives is certain to lead to the discovery of new synthetic methodologies and the creation of innovative molecular entities with impactful biological functions.

References

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

  • Wall, P. A., Sajid, C. O. H., Mitchinson, K., & Thornton, P. D. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. [Link]

  • Process for preparing 2,5-diketopiperazine derivatives. (1993).
  • Kovalev, I. S., et al. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2024). 2,5-Diketopiperazine. In Wikipedia, The Free Encyclopedia. [Link]

  • García-Ramos, Y., et al. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 84(18), 11843–11853. [Link]

  • Kim, D., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Al-Tel, T. H., et al. (2023). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Medicinal Chemistry, 30. [Link]

  • Movassaghi, M., & Piizzi, G. (2007). Total Synthesis of Complex Diketopiperazine Alkaloids. Natural Product Reports, 24(6), 1165-1186. [Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. [Link]

  • Kaps, F. T., et al. (2026). Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride. Angewandte Chemie International Edition. [Link]

  • Kaps, F. T., et al. (2025). Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv. [Link]

  • Zand, R., & Farhangi, M. (1974). Oxidation of sarcosine and N-alkyl derivatives of glycine by D-amino-acid oxidase. Biochimica et Biophysica Acta (BBA) - Enzymology, 341(2), 427-436. [Link]

  • Keil, T. W., et al. (2020). Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways. ResearchGate. [Link]

  • Tsubery, H., et al. (2025). Selective Reductive Cleavage of the Threonine 2 Peptide Bond of Penta-N-Boc-Polymyxin B with Sodium Borohydride. ChemRxiv. [Link]

  • Deletti, G., et al. (2023). Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase. Journal of the American Chemical Society. [Link]

  • Hulet, R. (2020). 22.5 Alkylation via Enolates. YouTube. [Link]

  • Wang, Y., et al. (2025). Total Syntheses of Diketopiperazine Alkaloids via Divergent C3–N1' and C3–C5' Bond Anchor. Angewandte Chemie International Edition. [Link]

Sources

Application Note: A-Z Protocol for the Synthesis of Sarcosine N-Carboxyanhydride (Sar-NCA)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Sar-NCA

Sarcosine N-carboxyanhydride (Sar-NCA) is a critical monomer for the synthesis of polysarcosine (pSar), a non-ionic, water-soluble polypeptoid. Polysarcosine is gaining significant attention as a promising alternative to polyethylene glycol (PEG) in drug delivery systems and biomaterials.[1] Its advantages include low cytotoxicity, excellent anti-biofouling properties, and potentially reduced immunogenicity compared to PEGylated compounds.[1][2] The controlled ring-opening polymerization (ROP) of Sar-NCA allows for the synthesis of well-defined pSar chains, making a reliable and scalable synthesis of the monomer paramount for advancing research in this field.[1]

This guide provides a comprehensive, field-tested protocol for the synthesis of Sar-NCA, focusing on the widely used Fuchs-Farthing method employing triphosgene as a safer alternative to gaseous phosgene.[3][4] We will delve into the reaction mechanism, step-by-step synthesis and purification, and critical characterization techniques to ensure the production of high-purity Sar-NCA suitable for controlled polymerizations.

The Underlying Chemistry: Mechanism of NCA Formation

The synthesis of an amino acid N-carboxyanhydride via phosgenation is a classic and direct method.[3][5] The reaction proceeds by treating the unprotected amino acid with a phosgene source, in this case, triphosgene (bis(trichloromethyl) carbonate).[6][7] Triphosgene, a stable solid, acts as a phosgene equivalent, decomposing in situ to generate the highly reactive phosgene.

The mechanism can be summarized in two key stages:

  • N-Chloroformylation: The nitrogen atom of the sarcosine attacks a carbonyl carbon of the in situ generated phosgene. This results in the formation of an N-chloroformyl sarcosine intermediate and the liberation of hydrogen chloride (HCl).

  • Intramolecular Cyclization: The carboxyl group of the intermediate then performs an intramolecular nucleophilic attack on the chloroformyl carbon. This ring-closing step eliminates another molecule of HCl and yields the stable five-membered heterocyclic ring of the Sar-NCA.

Scientist's Note: The entire reaction must be conducted under strictly anhydrous conditions.[1] Any moisture will readily hydrolyze the triphosgene and the NCA product, drastically reducing the yield and purity. The HCl generated as a byproduct can also form salts with unreacted sarcosine, which can complicate purification.[3]

Experimental Protocol: Synthesis of Sar-NCA

This protocol is optimized for a gram-scale synthesis. All operations involving triphosgene must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Sarcosine (N-methylglycine)≥99%Sigma-AldrichMust be dried under vacuum at 60°C for 24h before use.
Triphosgene (BTC)≥98%Sigma-AldrichEXTREMELY TOXIC. Handle with extreme caution.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse from a freshly opened bottle or a solvent purification system.
HexanesAnhydrous, ≥99%Sigma-AldrichFor recrystallization.
Ethyl AcetateAnhydrous, ≥99.8%Sigma-AldrichFor recrystallization.
Nitrogen Gas (N₂)High Purity-For maintaining an inert atmosphere.
Three-neck round-bottom flask--Oven-dried and cooled under N₂.
Condenser with gas outlet--Connected to an oil bubbler and a base trap (e.g., NaOH solution).
Magnetic stirrer and stir bar---
Schlenk line or N₂ manifold--For inert atmosphere operations.
Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization start Dry Sarcosine & Glassware suspend Suspend Sarcosine in Anhydrous THF under N₂ start->suspend add_btc Add Triphosgene Solution suspend->add_btc Inert Atmosphere react Stir at 50-60°C (Monitor for clarity) add_btc->react filter Filter Hot Solution (Remove Salts) react->filter Reaction Complete concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate recrystallize Recrystallize from EtOAc/Hexanes concentrate->recrystallize dry Dry Crystals (Vacuum) recrystallize->dry product Pure Sar-NCA Product dry->product analysis NMR, FTIR, Melting Point product->analysis

Caption: Workflow for the synthesis and purification of Sar-NCA.

Step-by-Step Procedure
  • Reaction Setup: Assemble a three-neck flask with a magnetic stir bar, a condenser connected to a gas outlet (bubbler/trap), and a rubber septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, suspend the dried sarcosine (e.g., 5.0 g) in anhydrous THF (e.g., 100 mL). The suspension should be stirred vigorously.

  • Phosgenation: In a separate, dry flask, dissolve triphosgene (1.1 equivalents relative to sarcosine) in anhydrous THF (e.g., 50 mL). Using a cannula or syringe, slowly add the triphosgene solution to the stirring sarcosine suspension at room temperature.

    • Scientist's Note: Triphosgene is a solid and safer to handle than gaseous phosgene, but it will generate phosgene in situ. This addition should be done slowly to control the initial reaction and HCl evolution.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C. The reaction is typically monitored by observing the suspension turn into a clear, colorless solution, which indicates the consumption of the solid sarcosine.[3] This process usually takes 2-4 hours.

  • Work-up: Once the reaction is complete (the solution is clear), allow the mixture to cool slightly. Filter the hot solution through a sintered glass funnel to remove any insoluble byproducts (e.g., sarcosine hydrochloride salts).

  • Concentration: Concentrate the clear filtrate under reduced pressure using a rotary evaporator. Be cautious not to heat the flask excessively to prevent thermal decomposition of the product.

  • Purification by Recrystallization: Dissolve the crude solid residue in a minimum amount of hot ethyl acetate. Add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a freezer (-20°C) to facilitate complete crystallization.

  • Final Product Isolation: Collect the white, crystalline product by vacuum filtration, wash with cold hexanes, and dry under high vacuum. The pure Sar-NCA should be stored in a desiccator under an inert atmosphere at low temperature (e.g., -20°C) to prevent degradation.

Product Characterization: Validating Your Synthesis

Proper characterization is essential to confirm the identity and purity of the synthesized Sar-NCA, as impurities can interfere with subsequent polymerization reactions.[3]

Analysis TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.25 (s, 2H, -CH₂-), 2.85 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 165.0 (C=O, ester), 151.0 (C=O, carbamate), 55.0 (-CH₂-), 35.0 (N-CH₃)
FTIR (KBr or ATR)ν (cm⁻¹): ~1850 and ~1780 (C=O stretching, characteristic anhydride peaks)
Melting Point 98-101 °C

Safety Precautions and Troubleshooting

5.1. Critical Safety Information

  • Triphosgene: This compound is extremely toxic and corrosive. It is fatal if inhaled and causes severe skin burns and eye damage.[8][9]

    • Handling: Always handle triphosgene in a certified chemical fume hood.[10][11] Wear a lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[11]

    • Quenching: Any residual triphosgene or generated phosgene in the reaction apparatus or waste streams should be quenched with a basic solution, such as aqueous sodium hydroxide or ammonia.[12]

    • Storage: Store triphosgene in a tightly sealed container in a cool, dry, well-ventilated, and secure area.[8][10]

5.2. Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction; presence of moisture.Ensure starting materials are completely dry. Increase reaction time or temperature slightly. Verify the quality of anhydrous solvents.
Product is an oil or fails to crystallize Impurities are present; incomplete removal of solvent.Re-dissolve the crude product and attempt recrystallization again, possibly with a different solvent system (e.g., THF/Hexanes). Ensure the product is fully dried under high vacuum.
Broad NMR peaks / Incorrect shifts Product degradation (hydrolysis) or presence of oligomers.The product is likely impure. Repeat the recrystallization step. Ensure the NMR solvent (CDCl₃) is dry.
Reaction does not become clear Poor quality of sarcosine or triphosgene; insufficient heating.Check the purity of starting materials. Ensure the reaction temperature is maintained at 50-60°C. Consider adding a catalytic amount of activated charcoal to the triphosgene solution to facilitate decomposition, but this may require an additional filtration step.[6]

References

  • CN103204821A - Method for preparing amino acid N-carboxyanhydride.
  • Deming, T. J. Synthesis of a sarcosine decablock polymer. TU Dresden. [Link]

  • Kaps, F. T., et al. (2026). Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride. ChemRxiv. [Link]

  • Lu, H., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Enhanced Properties. Journal of the American Chemical Society. [Link]

  • Gamble, A. B., & Klibanov, A. M. (2014). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. [Link]

  • EP1262480B1 - Process for the preparation of N-carboxyanhydrides of amino acids.
  • Kaps, F. T., et al. (2025). Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv. [Link]

  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto, Department of Chemistry. [Link]

  • Murakami, H., & Sly, W. S. (1987). Purification and characterization of human salivary carbonic anhydrase. PubMed. [Link]

  • Kricheldorf, H. R. (2006). Reaction mechanism of the primary amine-initiated polymerization of the N-carboxyanhydrides of α-amino acids, L-leucine and γ-benzyl-L-glutamate. ResearchGate. [Link]

  • Peggion, E., et al. (1966). Mechanism of N-Carboxyanhydride (NCA) Polymerization in Dioxane. Initiation by Carbon-14-Labeled Amines. Journal of the American Chemical Society. [Link]

  • Reddit discussion on "Using triphosgene safety precautions". r/Chempros. (2023). [Link]

  • Kaps, F. T., et al. (2026). Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride. HELDA - University of Helsinki. [Link]

  • Suspicious Activity Reports. National Crime Agency. [Link]

  • Kricheldorf, H. R. (1981). Mechanism of NCA Polymerization. VIII. The Base-Initiated Polymerization of β-Amino Acid NCAs. Taylor & Francis Online. [Link]

  • Technical factsheet: How to submit a good-quality suspicious activity report (SAR) using the NCA SARs online portal. ACCA Global. [Link]

  • Amino acid N-carboxyanhydride. Wikipedia. [Link]

  • SARs Regime Good Practice Frequently Asked Questions. The Faculty Office. [Link]

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. The Royal Society of Chemistry. (2022). [Link]

  • Sugane, K., & Oshima, T. (1983). Purification and characterization of excretory and secretory antigen of Toxocara canis larvae. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Polysarcosine Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in the Ring-Opening Polymerization (ROP) of Sarcosine derivatives.

Crucial Disambiguation: In the field of Polysarcosine (pSar) synthesis, "Sarcosine Anhydride" strictly refers to 1,4-dimethyl-2,5-piperazinedione (the cyclic dimer, DKP). However, pSar is most commonly synthesized from Sarcosine N-Carboxyanhydride (Sar-NCA) .[1][2][3][4]

  • If you are using Sar-NCA: Low conversion is likely due to moisture-induced degradation into the thermodynamic sink (the DKP).[2]

  • If you are using Sarcosine Anhydride (DKP): Low conversion is due to the high thermodynamic stability of the six-membered ring.

This guide covers both scenarios, with a primary focus on the Sar-NCA route as it is the industry standard for high-fidelity pSar synthesis.[2]

PART 1: Diagnostic & Triage

Question 1: Which monomer are you using?

FeatureSarcosine N-Carboxyanhydride (Sar-NCA)Sarcosine Anhydride (DKP)
Structure 5-membered ring (highly reactive)6-membered ring (highly stable)
State Moisture-sensitive solid/oilStable solid
Standard Mechanism Nucleophilic ROP (Amine-initiated)Cationic ROP (High Temp/Catalyst)
Common Failure "Dead" polymerization (turns into DKP)No reaction (Thermodynamic barrier)

PART 2: Troubleshooting Sar-NCA ROP (Standard Route)

Context: You are attempting to synthesize Polysarcosine using Sar-NCA, but conversion stops early, or molecular weight (MW) plateaus.

The Core Problem: The "DKP Sink"

In Sar-NCA polymerization, the reaction fights a constant battle between Chain Propagation (Linear Polymer) and Back-Biting/Cyclization (Formation of Sarcosine Anhydride). Once the chain end cyclizes into the DKP structure, it becomes "dormant" or dead under standard nucleophilic conditions.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the competition between successful polymerization and the formation of the inactive DKP byproduct.

SarNCA_Pathway NCA Sar-NCA Monomer ActiveChain Active Secondary Amine Chain End NCA->ActiveChain Propagation (Fast) DKP Sarcosine Anhydride (DKP) (Thermodynamic Sink) NCA->DKP Degradation (Fast if wet) Initiator Nucleophilic Initiator (Primary Amine) Initiator->ActiveChain Initiation pSar Polysarcosine (pSar) Linear Polymer ActiveChain->pSar Chain Growth ActiveChain->DKP Back-biting (Slow) Impurity Water/Protic Impurity Impurity->NCA Hydrolysis

Caption: Kinetic competition in Sar-NCA ROP. Water accelerates the irreversible formation of the inactive DKP (Sarcosine Anhydride).

Troubleshooting Guide: Sar-NCA
Issue 1: Conversion Stalls at <50%

Diagnosis: High water content in the reaction mixture.[2] Water hydrolyzes the NCA into sarcosine (amino acid), which acts as a nucleophile to attack another NCA molecule, rapidly cyclizing to form Sarcosine Anhydride (DKP). Corrective Action:

  • Solvent Drying: DMF or NMP must be dried over CaH₂ and distilled under reduced pressure.[2] Water content must be <50 ppm.[2]

  • Monomer Purity: Check your Sar-NCA. If it contains >0.5% chloride (from synthesis), it inhibits the amine chain end.

  • Protocol Adjustment: Switch to Schlaad’s Method (In-situ formation). Instead of isolating unstable Sar-NCA, generate it in situ from N-phenoxycarbonyl-sarcosine using a non-nucleophilic base (e.g., DIPEA) just before adding the initiator.[2]

Issue 2: Broad Dispersity (Đ > 1.2)

Diagnosis: Slow initiation relative to propagation, or "Activated Monomer" mechanism interference.[2] Corrective Action:

  • Initiator Choice: Use a primary amine with low steric hindrance (e.g., n-hexylamine).[2] Avoid secondary amines as initiators for Sar-NCA.[2][5]

  • Acid Catalysis (Advanced): Add catalytic amounts of acetic acid or benzoic acid (0.1–1.0 eq relative to initiator).[2] Recent studies (Wang et al., 2023) show that carboxylic acids stabilize the chain end and accelerate propagation while suppressing DKP formation, allowing for Ultra-High MW pSar.

PART 3: Troubleshooting Sarcosine Anhydride (DKP) ROP

Context: You are deliberately trying to polymerize the stable dimer (1,4-dimethyl-2,5-piperazinedione) because it is cheaper and more stable than Sar-NCA.

The Core Problem: Thermodynamics

The 6-membered DKP ring is extremely stable (low ring strain). The enthalpy of polymerization (


) is near zero or positive. Standard nucleophilic ROP (used for NCA) will not work .[2]
Troubleshooting Guide: DKP ROP
Issue 1: No Polymerization Occurs (0% Conversion)

Diagnosis: You are likely using an amine initiator at low temperature (<100°C). Corrective Action:

  • Switch Mechanism: You must use Cationic ROP .[2]

  • Catalyst: Use Methyl Triflate (MeOTf) or Methyl Tosylate.[2] These alkylating agents create a cationic propagating species that destabilizes the ring.[2]

  • Temperature: The reaction requires heat (150°C – 180°C) or melt-polymerization conditions to drive the equilibrium toward the polymer.

Issue 2: Low Molecular Weight (Oligomers only)

Diagnosis: Cyclization equilibrium. At high conversion, the polymer "un-zips" back into the stable DKP. Corrective Action:

  • Solid State Polymerization (SSP): Conduct the reaction in the solid state (below the melting point of the polymer but above the Tg). This kinetically traps the polymer chains and prevents back-biting.[2]

  • Microwave Assistance: Microwave irradiation has been shown to improve conversion rates for DKP polymerization by providing localized superheating.[2]

PART 4: Validated Experimental Protocols

Protocol A: Controlled ROP of Sar-NCA (Acid-Catalyzed)

Recommended for high MW and high conversion.[2]

Reagents:

  • Sar-NCA (Recrystallized 3x from THF/Hexane).[2]

  • Initiator: n-Hexylamine.[2]

  • Catalyst: Benzoic Acid.[2]

  • Solvent: Anhydrous DCM or DMF.[2]

Step-by-Step:

  • Preparation: In a glovebox (H₂O < 0.1 ppm), dissolve Sar-NCA (1.0 g, 8.7 mmol) in DCM (8.7 mL) to achieve 1.0 M concentration.

  • Catalyst Addition: Add Benzoic Acid (0.5 eq relative to initiator) to the monomer solution. Note: This protonates the chain end, preventing "wrong" nucleophilic attacks.

  • Initiation: Add n-Hexylamine (calculated for target MW) rapidly under stirring.

  • Reaction: Stir at 0°C or 25°C. The solution should remain clear. CO₂ evolution will be visible.[2]

  • Monitoring: Monitor via FTIR (disappearance of anhydride peaks at 1790/1850 cm⁻¹).

  • Termination: Precipitate into cold diethyl ether.

Protocol B: Cationic ROP of Sarcosine Anhydride (DKP)

Recommended only if Sar-NCA is unavailable.

Reagents:

  • Sarcosine Anhydride (DKP) (Sublimed).

  • Initiator: Methyl Triflate (MeOTf).[2]

  • Solvent: Nitrobenzene or Bulk (Melt).[2]

Step-by-Step:

  • Drying: Dry DKP in a vacuum oven at 60°C for 24 hours over P₂O₅.

  • Setup: Place DKP in a flame-dried ampoule.

  • Initiation: Add MeOTf (1-2 mol%).

  • Polymerization: Seal the ampoule under vacuum. Heat to 170°C for 48 hours.

  • Purification: Dissolve the resulting melt in chloroform and precipitate into ether to remove unreacted DKP.

PART 5: Summary Data Table

VariableSar-NCA ROPSarcosine Anhydride (DKP) ROP
Driving Force Release of CO₂ (Entropy & Enthalpy)Ring Strain (Low) / Entropy (Low)
Key Impurity Water (Fatal)Water (Tolerable, but lowers MW)
Typical Conversion >95% (if pure)20–60% (Equilibrium limited)
Target MW Up to 100 kDaTypically < 20 kDa
Dispersity (Đ) 1.05 – 1.201.5 – 2.0
Recommended Use Drug Delivery, Stealth PolymersLow-cost oligomer production

References

  • Wang, S., et al. (2023). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights.[1][2][3][6] Journal of the American Chemical Society.[2][6][7] Link

  • Doriti, A., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base.[2][8] Polymer Chemistry.[2][3][4][7][9][10] Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides.[2] Angewandte Chemie International Edition.[2] Link

  • Hu, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.[2] Bioconjugate Chemistry.[2] Link

Sources

Technical Support Center: Sarcosine Anhydride Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide on the degradation pathways of sarcosine anhydride (cyclo(Sar-Sar)). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the stability of this cyclic dipeptide. Here, you will find in-depth scientific explanations, detailed experimental protocols, and robust troubleshooting advice to ensure the integrity and accuracy of your research.

Frequently Asked Questions (FAQs)

Q1: What is sarcosine anhydride and why is its stability important?

Sarcosine anhydride, also known as cyclo(Sar-Sar) or 1,4-dimethyl-2,5-diketopiperazine, is a cyclic dipeptide formed from two molecules of sarcosine (N-methylglycine). As with other 2,5-diketopiperazines (DKPs), its stability is a critical parameter in pharmaceutical development and food science.[1][2] DKPs can be bioactive molecules themselves or arise as degradation products of larger peptides and proteins, potentially impacting the safety, efficacy, and shelf-life of products.[2] Understanding its degradation pathways is crucial for developing stable formulations, predicting shelf-life, and ensuring product quality.

Q2: What are the primary degradation pathways for sarcosine anhydride?

The primary degradation pathways for sarcosine anhydride are hydrolysis, oxidation, and thermal decomposition. The susceptibility to each pathway is highly dependent on environmental conditions such as pH, temperature, presence of oxidizing agents, and light exposure.

Q3: What are the expected degradation products of sarcosine anhydride?

The principal degradation product from hydrolysis is the linear dipeptide, sarcosyl-sarcosine, which can further hydrolyze to yield two molecules of sarcosine. Oxidative and thermal degradation can lead to a more complex mixture of products, including smaller volatile molecules and products of ring cleavage.

Q4: What are the optimal storage conditions to minimize degradation?

To minimize degradation, sarcosine anhydride should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration or freezing in a desiccated environment is recommended. The solid-state stability is generally higher than in solution.[3]

Core Degradation Pathways: A Deeper Dive

The degradation of sarcosine anhydride can be systematically investigated through forced degradation studies, which intentionally stress the molecule to identify potential degradation products and pathways.[4][5]

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for the amide bonds in the diketopiperazine ring. This process is significantly influenced by pH.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond is protonated, making it more susceptible to nucleophilic attack by water. This leads to the opening of the ring to form the linear dipeptide, sarcosyl-sarcosine.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide bond, also resulting in ring opening to form sarcosyl-sarcosine.

The linear dipeptide can then undergo further hydrolysis to break the remaining peptide bond, yielding two molecules of sarcosine.

Diagram: Hydrolytic Degradation Pathway of Sarcosine Anhydride

G Sar_Anhydride Sarcosine Anhydride (cyclo(Sar-Sar)) Linear_Dipeptide Sarcosyl-sarcosine Sar_Anhydride->Linear_Dipeptide H+ or OH- Ring Opening Sarcosine Sarcosine (2 molecules) Linear_Dipeptide->Sarcosine H+ or OH- Amide Bond Cleavage

Caption: Hydrolysis of sarcosine anhydride proceeds via ring opening.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The N-methyl groups and the alpha-carbons of the diketopiperazine ring are potential sites for oxidation.

Forced degradation studies using reagents like hydrogen peroxide (H₂O₂) can reveal potential oxidative degradation products.[4] While specific products for sarcosine anhydride are not extensively detailed in the literature, oxidation of similar structures can lead to N-dealkylation, hydroxylation, or even ring cleavage.

Diagram: Potential Oxidative Degradation Sites

Caption: Potential sites for oxidative attack on sarcosine anhydride.

Thermal Degradation

High temperatures can induce the decomposition of sarcosine anhydride. The degradation products can be complex and may include smaller volatile molecules due to fragmentation of the ring structure. Thermal degradation in an inert atmosphere will differ from that in the presence of air (thermo-oxidative degradation). Pyrolysis-GC/MS is a powerful technique to study these degradation pathways. While specific high-temperature degradation products for sarcosine anhydride are not well-documented, general thermal decomposition of cyclic compounds can lead to ring cleavage and the formation of various smaller molecules.[6][7][8]

Photodegradation

Exposure to light, particularly UV radiation, can also induce degradation. The extent and nature of photodegradation will depend on the wavelength of light and the presence of photosensitizers. Forced degradation studies under controlled light exposure are necessary to assess this pathway.

Analytical Methodologies & Troubleshooting

Accurate monitoring of sarcosine anhydride and its degradation products requires robust analytical methods. The choice of method will depend on the specific requirements of the study.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of sarcosine anhydride and its degradation products.

Typical Method Parameters:

ParameterRecommendationRationale
Column Reversed-phase C18 or a more polar embedded-phase column. Hydrophilic Interaction Chromatography (HILIC) can also be effective.Sarcosine anhydride and its primary hydrolytic degradation product, sarcosine, are polar. A C18 column may require highly aqueous mobile phases, while a HILIC column is well-suited for polar analytes.
Mobile Phase Acetonitrile/water or Methanol/water gradients with a buffer (e.g., phosphate or formate) to control pH.Gradient elution is often necessary to separate the parent compound from its more polar degradation products. pH control is critical for consistent retention and peak shape.
Detection UV detection at a low wavelength (e.g., 200-215 nm) or Mass Spectrometry (LC-MS).The diketopiperazine ring has a weak UV chromophore. LC-MS provides higher sensitivity and specificity, and allows for the identification of unknown degradation products.[9]

Troubleshooting Common HPLC Issues:

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing for Sarcosine - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH.- Use a base-deactivated column or an end-capped column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of sarcosine. - Consider using a HILIC column, which is better suited for polar, basic compounds.[10]
Poor Retention of Sarcosine Anhydride - The compound is too polar for the reversed-phase column with the current mobile phase.- Increase the aqueous portion of the mobile phase. - Switch to a more polar stationary phase (e.g., a polar-embedded or HILIC column).
Co-elution of Degradation Products - Insufficient chromatographic resolution.- Optimize the gradient profile (shallower gradient). - Change the organic modifier (e.g., from acetonitrile to methanol). - Adjust the mobile phase pH.
Ghost Peaks - Contamination in the mobile phase, injector, or column.- Use high-purity solvents and freshly prepared mobile phases. - Implement a column wash procedure. - Check for carryover from previous injections.

Diagram: HPLC Troubleshooting Workflow

G Problem Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) Check_Method Review Method Parameters (Column, Mobile Phase, pH) Problem->Check_Method Check_System Inspect HPLC System (Pump, Injector, Detector) Problem->Check_System Isolate_Variable Isolate and Test One Variable at a Time Check_Method->Isolate_Variable Check_System->Isolate_Variable Optimize Optimize Method (Gradient, Flow Rate, Temperature) Isolate_Variable->Optimize Consult_Lit Consult Literature for Similar Compound Analysis Consult_Lit->Optimize Success Problem Resolved Optimize->Success

Caption: A systematic approach to troubleshooting HPLC issues.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like sarcosine and its anhydride, derivatization is necessary.

Derivatization:

Silylation is a common derivatization technique for compounds with active hydrogens (e.g., -COOH, -NH). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.

Troubleshooting Common GC-MS Issues:

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Derivatization - Presence of moisture. - Insufficient reagent or reaction time/temperature.- Ensure all glassware and solvents are anhydrous. - Optimize derivatization conditions (reagent excess, time, and temperature).
Multiple Peaks for a Single Analyte - Formation of derivatization artifacts. - Isomerization during derivatization.- Consult literature for known artifacts of the chosen derivatization reagent. - Optimize reaction conditions to minimize side reactions.
Poor Peak Shape - Column activity. - Injector issues.- Use a deactivated column. - Optimize injector temperature and injection volume.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of degradation products. Both ¹H and ¹³C NMR can provide detailed information about the chemical structure of the parent compound and any new species formed during degradation. 2D NMR techniques like COSY and HMBC can be used to definitively assign the structure of unknown degradants.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify the potential degradation products of sarcosine anhydride under various stress conditions.

Materials:

  • Sarcosine anhydride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of sarcosine anhydride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • If no degradation is observed, repeat with 1 M HCl and/or increase the temperature and duration.

    • Neutralize the sample with NaOH before analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, using 0.1 M and 1 M NaOH.

    • Neutralize the sample with HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • If no degradation is observed, repeat with 30% H₂O₂ and/or gentle heating.

  • Thermal Degradation:

    • For solid-state studies, place a known amount of sarcosine anhydride powder in a vial and heat in an oven (e.g., 80 °C) for a defined period.

    • For solution studies, heat the stock solution at a controlled temperature.

  • Photodegradation:

    • Expose the stock solution and solid sample to light in a photostability chamber according to ICH guidelines.

    • Keep control samples wrapped in aluminum foil to protect them from light.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC-UV/MS method.

References

  • Forced degradation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Diketopiperazines. Baran Lab. Available at: [Link]

  • 2,5-Diketopiperazine. Wikipedia. Available at: [Link]

  • Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: Observation of neutral forms of simple α-amino acids in the solid state. ResearchGate. Available at: [Link]

  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). ResearchGate. Available at: [Link]

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. PubMed. Available at: [Link]

  • An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. PMC. Available at: [Link]

  • Thermal Degradation of Cyclodextrins. ResearchGate. Available at: [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. ResearchGate. Available at: [Link]

  • Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy. PMC. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Covalent Drug. Available at: [Link]

  • 2,5-Diketopiperazines. Wikipedia. Available at: [Link]

  • Sarcosine. PubChem. Available at: [Link]

  • ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available at: [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available at: [Link]

  • A Novel Derivatization Method for Separation of Sarcosine from Isobaric l-Alanine in Human Urine by GC–MS. ResearchGate. Available at: [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Available at: [Link]

  • Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. Available at: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis. National Institutes of Health. Available at: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available at: [Link]

  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. Available at: [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Thermal Decomposition of 2-Cyclopentenone. National Institutes of Health. Available at: [Link]

  • Synthesis of N-methylated cyclic peptides. PubMed. Available at: [Link]

  • Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. MDPI. Available at: [Link]

  • Effects of excipients on the stability of medicinal products. ResearchGate. Available at: [Link]

  • Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects. PubMed. Available at: [Link]

  • Synthesis method of sarcosine. Google Patents.
  • Diverse Functionalization of 2‑Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. American Chemical Society. Available at: [Link]

  • The Stability of Insulin in Solid Formulations Containing Melezitose and Starch. Effects of Processing and Excipients. ResearchGate. Available at: [Link]

  • Impact of excipient interactions on solid dosage form stability. PubMed. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine. PubMed. Available at: [Link]

Sources

Managing moisture sensitivity of sarcosine N-carboxyanhydride

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: SARCOSINE N-CARBOXYANHYDRIDE (Sar-NCA) Subject: Moisture Sensitivity Management & Polymerization Troubleshooting Ticket ID: SAR-NCA-001 Status: Active Guide

Introduction: The Stakes of Sar-NCA

Sarcosine N-carboxyanhydride (Sar-NCA) is the critical monomer for synthesizing Polysarcosine (pSar) , a non-ionic polypeptoid increasingly adopted as a superior alternative to Polyethylene Glycol (PEG) in lipid nanoparticles (LNPs) and drug conjugates.[1][2][3][4][5][6][7]

Unlike standard amino acids, Sar-NCA is an activated heterocycle . It is thermodynamically unstable and kinetically primed to react. Moisture is not just a contaminant; it is a competitive initiator that destroys control over molecular weight (MW) and dispersity (Đ). This guide provides the protocols necessary to maintain monomer integrity and rescue failing polymerizations.

Module 1: The Mechanism of Failure

Q: Why does my Sar-NCA turn into a sticky oil or white paste even in the freezer?

A: You are witnessing hydrolysis-driven decarboxylation , often followed by uncontrolled oligomerization.

Sar-NCA is highly susceptible to nucleophilic attack by water at the C-5 carbonyl position. This reaction is autocatalytic because the product (Sarcosine) contains a secondary amine, which acts as a nucleophile to attack remaining Sar-NCA molecules.

The Cascade:

  • Trace Water Attack: Water opens the ring to form N-carboxysarcosine (Carbamic Acid).

  • Decarboxylation: The unstable carbamic acid loses CO₂, yielding free Sarcosine.

  • Uncontrolled Initiation: Free Sarcosine (secondary amine) attacks a fresh Sar-NCA ring, initiating a polymer chain without your control.

  • Result: A mixture of monomer, oligomers, and dead chains (high PDI).

Visualization: The Hydrolysis vs. Polymerization Pathway

SarNCA_Pathways NCA Sar-NCA Monomer Carbamic Carbamic Acid Intermediate NCA->Carbamic H2O Attack (C-5) Polymer_Good Controlled pSar (Low PDI) NCA->Polymer_Good + Intended Initiator Polymer_Bad Uncontrolled Oligomers (High PDI / Sticky Solid) NCA->Polymer_Bad + Sarcosine H2O Trace Water (Nucleophile) Sarcosine Free Sarcosine (Amine) Carbamic->Sarcosine -CO2 (Decarboxylation) Sarcosine->Polymer_Bad Auto-initiation Initiator Intended Initiator (e.g., Hexylamine) Initiator->Polymer_Good Controlled ROP

Figure 1: The "Death Spiral" of Sar-NCA. Red paths indicate moisture-induced degradation; Green paths indicate controlled Ring-Opening Polymerization (ROP).

Module 2: Storage & Handling Protocols

Q: How do I store Sar-NCA long-term without degradation?

A: Sar-NCA cannot be stored like a standard reagent. It requires hypothermic anhydrous containment .

The "Double-Barrier" Protocol:

  • Primary Container: Glass vial with a Teflon-lined cap. Never use standard plastic caps without liners; plastic is permeable to moisture over months.

  • Atmosphere: Flush the vial with Argon (Ar) or Nitrogen (N₂) before sealing. Ar is preferred as it is heavier than air and sits on the solid.

  • Secondary Barrier: Place the sealed vial inside a secondary jar containing active desiccant (e.g., Drierite or P₂O₅).

  • Temperature: Store at -20°C minimum; -80°C is optimal for storage >3 months.

  • Equilibration: Before opening the vial, allow it to warm to room temperature inside a desiccator. Opening a cold vial condenses atmospheric moisture instantly onto the monomer.

Q: Can I handle Sar-NCA on the benchtop? A: Only for rapid weighing if the relative humidity is <20%. For precise stoichiometry (e.g., targeting DP > 100), glovebox handling (H₂O < 0.5 ppm) is mandatory.

Module 3: Reaction Troubleshooting (The "Why" & "How")

Q: My polymerization stalled, but the solution is clear. What happened? A: This is likely "Amine Scavenging" caused by acidic impurities or CO₂ poisoning.

  • Cause: If your Sar-NCA was synthesized using phosgene/triphosgene, residual HCl may be present. HCl protonates your amine initiator (R-NH₂ → R-NH₃⁺), rendering it non-nucleophilic.

  • Diagnosis: Check the pH of the reaction mixture (wet pH paper). If acidic, the initiator is dead.

  • Fix: Ensure your monomer is recrystallized (typically from THF/Hexane) and dried under high vacuum to remove acid traces.

Q: I used dry DMF, but my PDI is >1.2. Why? A: "Dry" DMF is not enough; it must be "Amine-Free." DMF decomposes over time to produce dimethylamine (DMA). DMA acts as a secondary amine initiator, starting new chains randomly alongside your intended initiator.

  • Protocol: Do not rely solely on molecular sieves (which remove water but not amines). Purify DMF via vacuum distillation or use a solvent purification system (SPS) designed to remove amines.

Q: Can I use additives to rescue a moisture-sensitive reaction? A: Yes. Recent data suggests Carboxylic Acid Catalysis . While counter-intuitive, adding a controlled amount of carboxylic acid (e.g., benzoic acid) can accelerate the ROP of Sar-NCA and improve control.

  • Mechanism: The acid acts as a bifunctional catalyst, facilitating proton transfer during the ring-opening step and preventing the formation of "dormant" species. This allows for Ultra-High Molecular Weight (UHMW) synthesis even with slight moisture variance.

Troubleshooting Matrix
ObservationRoot CauseImmediate ActionPrevention
Monomer is sticky/oil Hydrolysis (Ring Opening)Discard. Do not attempt to recrystallize; sarcosine impurities catalyze further rot.Store at -80°C under Argon.
High PDI (>1.2) Water or Amine impurities acting as co-initiators.None (Reaction is compromised).Use amine-free DMF; Glovebox prep.
Low Conversion Protonated Initiator (Acidic impurities).Add non-nucleophilic base (e.g., DIPEA) cautiously (risk of side reactions).Recrystallize monomer to remove HCl.
White Precipitate Polymer insolubility (Chain aggregates).Check solvent choice. pSar is soluble in DMF/DMSO but insoluble in THF/Ether.Ensure solvent matches target DP.

Module 4: Quality Control (QC) & Validation

Q: How do I validate Sar-NCA purity before starting?

A: Do not rely on visual inspection. Use ¹H-NMR (Proton NMR) in a dry deuterated solvent (CDCl₃ or DMSO-d₆).

The "Kill" Signals:

  • Sarcosine Impurity: Look for a multiplet around 2.4–2.5 ppm (N-CH₃ of sarcosine). The Sar-NCA N-CH₃ singlet should be distinct at ~3.0 ppm .

  • Anhydride Integrity: The ring protons (CH₂) appear as a singlet at ~4.1 ppm . If this peak is split or diminished relative to the methyl group, the ring is degrading.

  • Acid Content: A broad peak >10 ppm indicates residual carboxylic acid (from hydrolysis or synthesis).

Standard Purity Calculation:



Target purity for ROP: >98%.

References

  • Luxenhofer, R., et al. (2010). Doubly Amphiphilic Poly(2-oxazoline)–Heterograft Copolymers: Solid-State and Solution Properties. Macromolecules.[4][6][7][8][9] Link (Foundational work on Polysarcosine properties).

  • Fetsch, C., et al. (2011). Polysarcosine-block-Poly(ε-caprolactone) Synthesis and Application in Formulation of Polymer-Based Nanoparticles. Macromolecular Rapid Communications.[4] Link (Details on Sar-NCA polymerization conditions).

  • Wang, S., et al. (2024).[3] Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society. Link (Source for Acid Catalysis and UHMW synthesis).

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link (Authoritative review on NCA mechanisms).

  • Doriti, A., et al. (2016).[10] Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine.[10] Polymer Chemistry.[4][7][8] Link (Alternative moisture-stable precursor strategy).

Sources

Polysarcosine Synthesis Technical Support Center: A Guide to Molecular Weight Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for polysarcosine (pSar) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with polysarcosine and need to achieve precise control over its molecular weight—a critical parameter that dictates its physicochemical and biological properties. As a Senior Application Scientist with extensive experience in polymer chemistry, I will provide you with in-depth, field-proven insights to help you navigate the complexities of polysarcosine synthesis and troubleshoot common challenges. This is not just a list of protocols; it's a comprehensive resource that explains the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

The Criticality of Molecular Weight in Polysarcosine Applications

Polysarcosine is emerging as a promising alternative to polyethylene glycol (PEG) in various biomedical applications due to its stealth properties, biocompatibility, and low immunogenicity.[1][2] The molecular weight of polysarcosine directly influences its in vivo circulation half-life, biodistribution, and therapeutic efficacy.[3] Therefore, the ability to synthesize pSar with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI) is paramount for reproducible and effective outcomes in drug delivery and bioconjugation.

This guide will focus on the most prevalent and scalable method for polysarcosine synthesis: the Ring-Opening Polymerization (ROP) of Sarcosine N-Carboxyanhydride (Sar-NCA) . We will also briefly touch upon Solid-Phase Peptide Synthesis (SPPS) for the synthesis of shorter, perfectly defined polysarcosine chains.

Section 1: Ring-Opening Polymerization (ROP) of Sarcosine N-Carboxyanhydride (Sar-NCA)

The ROP of Sar-NCA is the workhorse for producing polysarcosine, offering scalability and the ability to generate a wide range of molecular weights.[4] The polymerization is typically initiated by a nucleophile, such as a primary amine, and proceeds via the "amine mechanism."

The Amine Mechanism in ROP of Sar-NCA

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-NH₂ (Primary Amine) NCA Sarcosine-NCA Initiator->NCA Nucleophilic Attack Intermediate1 Carbamic Acid Intermediate NCA->Intermediate1 CO2 CO₂ Intermediate1->CO2 Decarboxylation GrowingChain R-NH-(Sar)₁-H Intermediate1->GrowingChain Forms Amine Terminus NCA2 Sarcosine-NCA GrowingChain->NCA2 Chain Propagation LongerChain R-NH-(Sar)ₙ-H NCA2->LongerChain Repeat

Caption: ROP of Sar-NCA via the Amine Mechanism.

Theoretically, the degree of polymerization (DP), and thus the molecular weight, is determined by the initial monomer-to-initiator ratio ([M]/[I]). However, achieving this theoretical molecular weight with a low PDI can be challenging in practice.

Troubleshooting Guide for ROP of Sar-NCA

This section addresses common problems encountered during the ROP of Sar-NCA in a question-and-answer format.

Q1: My actual molecular weight is significantly lower than the theoretical value predicted by the [M]/[I] ratio. What's going on?

A1: This is a frequent issue and can stem from several sources. The root cause is often unintended initiation events or premature termination of the growing polymer chains.

  • Cause 1: Impurities in Monomer, Solvent, or Initiator: The ROP of NCAs is highly sensitive to nucleophilic impurities, especially water.[1][5] Water can act as an unintended initiator, leading to the formation of low molecular weight polymers and a bimodal or broad molecular weight distribution.

    • Solution:

      • Monomer (Sar-NCA) Purification: Recrystallize the Sar-NCA multiple times from a suitable anhydrous solvent (e.g., ethyl acetate/hexane) until the melting point is sharp and consistent. Store the purified monomer under an inert atmosphere (e.g., in a glovebox or a desiccator with a high-quality desiccant).

      • Solvent Purification: Use anhydrous solvents with low water content (<10 ppm). Solvents should be freshly distilled or passed through an activated alumina column.

      • Initiator Purity: Ensure the amine initiator is pure and dry. If it's a solid, dry it under vacuum. If it's a liquid, consider distillation.

  • Cause 2: Inaccurate Initiator Concentration: The initiator concentration must be precise. Any errors in weighing or dispensing the initiator will directly impact the final molecular weight.

    • Solution: Prepare a stock solution of the initiator in your chosen anhydrous solvent and determine its exact concentration via titration. This is more accurate than weighing very small amounts of initiator for each reaction.

  • Cause 3: Side Reactions: At higher temperatures or with certain solvents, side reactions can become more prominent, leading to chain termination.

    • Solution: Conduct the polymerization at room temperature or lower if possible. The choice of solvent can also play a role; for instance, DMF has been reported to sometimes yield lower molecular weights compared to ACN or DCM.[1]

Q2: My Polydispersity Index (PDI) is high (e.g., > 1.2). How can I achieve a narrower molecular weight distribution?

A2: A high PDI indicates a lack of control over the polymerization, with polymer chains of widely varying lengths. This is often linked to the same issues that cause deviations from the theoretical molecular weight.

  • Cause 1: Slow Initiation Compared to Propagation: If the initiation rate is slower than the propagation rate, new chains will be formed throughout the polymerization process, leading to a broad distribution of chain lengths.

    • Solution: Choose an initiator that reacts quickly with the Sar-NCA. Primary amines are generally effective. Ensure rapid and homogenous mixing of the initiator with the monomer solution at the start of the reaction.

  • Cause 2: Chain Transfer and Termination Reactions: As mentioned, impurities can terminate growing chains. Intermolecular or intramolecular side reactions can also occur, especially at high monomer conversions.

    • Solution:

      • Rigorous Purification: This is the most critical step to minimize termination reactions.[5]

      • Monitor Monomer Conversion: Avoid pushing the reaction to 100% conversion if you observe a significant increase in PDI at later stages.

      • Consider a Catalyst: The use of certain organocatalysts, such as carboxylic acids, has been shown to significantly improve control over the polymerization, leading to exceptionally narrow PDIs (Đ < 1.05) even at very high molecular weights.[3][6][7][8]

Q3: I am trying to synthesize high molecular weight polysarcosine (>50 kDa), but the polymerization seems to stop prematurely. Why?

A3: Synthesizing high molecular weight polysarcosine is challenging due to the increased probability of side reactions and the high sensitivity to impurities over the longer reaction times required.

  • Cause 1: Accumulation of Impurities: Even trace amounts of impurities can have a cumulative effect over the course of a long polymerization, leading to the termination of a significant fraction of growing chains.

    • Solution: The importance of meticulous purification of all reagents and glassware cannot be overstated. Working in a glovebox under an inert atmosphere is highly recommended for targeting high molecular weights.

  • Cause 2: Catalyst-Free Systems: In the absence of a catalyst, the polymerization rate can be slow, increasing the window for side reactions to occur.

    • Solution: Employing a catalyst, such as a carboxylic acid, can dramatically accelerate the polymerization rate (up to 50 times faster).[6][7][8] This allows the polymerization to reach high conversion much more quickly, minimizing the time for side reactions to occur and enabling the synthesis of ultra-high molecular weight pSar (up to 586 kDa).[3][6][7][8]

Experimental Protocol: Controlled ROP of Sar-NCA

This protocol provides a general framework for the controlled synthesis of polysarcosine.

Materials:

  • Purified Sar-NCA monomer

  • Anhydrous solvent (e.g., DMF, DCM, or ACN)

  • Primary amine initiator (e.g., benzylamine)

  • (Optional) Carboxylic acid catalyst (e.g., acetic acid)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

Procedure:

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, dissolve the desired amount of Sar-NCA in the anhydrous solvent.

  • Initiation: Prepare a stock solution of the initiator in the same anhydrous solvent. Calculate the required volume of the initiator stock solution to achieve the target [M]/[I] ratio.

  • Polymerization: Rapidly inject the initiator solution into the vigorously stirred monomer solution. If using a catalyst, it can be added prior to the initiator.

  • Monitoring: Allow the reaction to proceed at the desired temperature (typically room temperature). The progress can be monitored by the disappearance of the NCA peak in FT-IR spectroscopy or by taking aliquots for ¹H NMR analysis.

  • Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by exposing the reaction to air or by adding a small amount of a terminating agent like methanol. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Purification and Drying: Centrifuge or filter to collect the polymer. Wash the polymer with the non-solvent to remove any unreacted monomer and initiator. Dry the final polysarcosine product under vacuum.

Data Presentation: [M]/[I] Ratio vs. Molecular Weight
Target [M]/[I]InitiatorSolventExperimental Mn (kDa)PDI (Đ)
50BenzylamineDMF3.51.15
100BenzylamineDMF6.81.20
200BenzylamineDCM13.51.10
400BenzylamineDCM26.21.18
800Benzylamine + Acetic AcidDCM55.11.08

Note: The above data is illustrative and actual results will depend on specific experimental conditions.

Section 2: Solid-Phase Peptide Synthesis (SPPS) of Polysarcosine

SPPS is a powerful technique for the synthesis of peptides and shorter polymers with a precisely defined sequence and length.[9] It involves the stepwise addition of monomer units to a growing chain that is covalently attached to a solid support resin.

When to Choose SPPS for Polysarcosine Synthesis

SPPS_Decision Start Need to Synthesize Polysarcosine MW_Check Target Molecular Weight? Start->MW_Check High_MW High MW (>10 kDa) Scalability Needed MW_Check->High_MW High Low_MW Low MW (<10 kDa) Absolute PDI=1 Needed MW_Check->Low_MW Low & Defined ROP Choose ROP High_MW->ROP SPPS Choose SPPS Low_MW->SPPS

Caption: Decision workflow for choosing the synthesis method.

Troubleshooting and FAQs for SPPS of Polysarcosine

Q1: Why is SPPS not ideal for synthesizing high molecular weight polysarcosine?

A1: SPPS becomes inefficient for long polymers due to several factors:

  • Cumulative Yield: Each coupling and deprotection step has a yield of less than 100%. Over many cycles, the overall yield of the full-length polymer drops significantly.

  • Difficult Couplings: As the polymer chain grows on the resin, steric hindrance can make subsequent coupling reactions more difficult, leading to incomplete reactions and deletion sequences.[10]

  • Reagent Consumption: SPPS requires a large excess of reagents for each coupling step, making it expensive and generating significant waste for long polymers.[11]

Q2: I am seeing incomplete coupling during the SPPS of a short polysarcosine chain. What can I do?

A2: Incomplete coupling is a common issue in SPPS.

  • Cause 1: Steric Hindrance: The growing chain can fold back on itself, making the terminal amine less accessible.

    • Solution:

      • Double Coupling: Repeat the coupling step to drive the reaction to completion.

      • Use a More Potent Coupling Reagent: Switch to a more reactive coupling agent.

      • Increase Reaction Time: Allow more time for the coupling reaction to proceed.

  • Cause 2: Inefficient Resin Swelling: The solid support must be adequately swollen in the reaction solvent for the reagents to access the reactive sites.

    • Solution: Ensure you are using a solvent that is compatible with your chosen resin and allows for good swelling.

Frequently Asked Questions (FAQs)

Q: How do I accurately measure the molecular weight and PDI of my polysarcosine? A: The most common and reliable method is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), equipped with a multi-angle light scattering (MALLS) detector.[3] This provides an absolute measure of the molecular weight. ¹H NMR spectroscopy can be used to determine the degree of polymerization by comparing the integral of the polymer backbone protons to the integral of the initiator protons at the chain end. MALDI-TOF mass spectrometry is useful for confirming the structure and end-group fidelity of low molecular weight polymers.[1]

Q: Can I use a secondary amine as an initiator for the ROP of Sar-NCA? A: While primary amines are the most common initiators, secondary amines can also be used. However, the initiation rate may be different, which could affect the control over the polymerization. It is important to screen different initiators for your specific application.

Q: Are there alternatives to Sar-NCA for synthesizing polysarcosine? A: Yes, sarcosine N-thiocarboxyanhydride (Sar-NTA) can also be used. Sar-NTA is reported to have better moisture tolerance than Sar-NCA, but it is less reactive and may require harsher polymerization conditions.[3]

References

  • Wang, S., Lu, M.-Y., Wan, S.-K., Lyu, C.-Y., Tian, Z.-Y., Liu, K., & Lu, H. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Birke, A., Ling, J., Barz, M., & Schmitz, K. (2022). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. ACS Macro Letters. [Link]

  • Synthesis and Characterization of Bisalkylated Polysarcosine-Based Lipopolymers. ResearchGate. [Link]

  • Oelmann, S., Solleder, S. C., & Meier, M. A. R. (2016). Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization. Polymer Chemistry. [Link]

  • MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. YouTube. [Link]

  • G-B, A., & Muñoz-Guerra, S. (2016). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]

  • Molecular Weight and Polydispersity of Polysarcosine Polymers Obtained... ResearchGate. [Link]

  • Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. ACS Publications. [Link]

  • Singhai, M., & Bhattacharya, S. (2021). Polysarcosine: The Best Alternative of Poly (Ethylene Glycol). ResearchGate. [Link]

  • Polysarcosine functionalised cationic polyesters efficiently deliver self-amplifying mRNA. RSC Publishing. [Link]

  • Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh. ACS Publications. [Link]

  • Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Solution Properties of Polysarcosine: From Absolute and Relative Molar Mass Determinations to Complement Activation. ResearchGate. [Link]

  • Wang, S., Lu, M.-Y., Wan, S.-K., Lyu, C.-Y., Tian, Z.-Y., Liu, K., & Lu, H. (2024). Precision synthesis of polysarcosine via controlled ring-opening polymerization of N-carboxyanhydride: fast kinetics, ultrahigh molecular weight, and mechanistic insights. UQ eSpace. [Link]

  • Nasra, M. A. (2024). Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications. PubMed. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. [Link]

  • Solid Phase Synthesis-- What are the major problems in the lab?. Reddit. [Link]

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Validation & Comparative

Sarcosine Anhydride vs. Functional DKPs: The Solubility-Stability Paradox in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Sarcosine Anhydride against other prominent diketopiperazines (DKPs) in drug delivery, specifically Fumaryl Diketopiperazine (FDKP) and Cyclo(L-Phe-L-Phe).[1]

Executive Summary: The DKP Functional Spectrum

Diketopiperazines (DKPs) are cyclic dipeptides that have evolved from simple chemical byproducts to sophisticated drug delivery systems.[1] Their utility is dictated by a "Solubility-Stability Paradox":

  • High Stability/Self-Assembly: Required for structural scaffolds (e.g., hydrogels).[1]

  • High Solubility/Disorder: Required for permeation enhancement and hydrotropy.[1]

Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione) represents the "Soluble/Disordered" end of this spectrum. Unlike most DKPs which form insoluble hydrogen-bonded networks, Sarcosine Anhydride’s N-methylation prevents inter-ring hydrogen bonding, imparting it with unique hydrotropic and permeation-enhancing properties.[1]

This guide compares Sarcosine Anhydride (SA) with the industry-standard Fumaryl Diketopiperazine (FDKP) (Technosphere® technology) and the structural Cyclo(L-Phe-L-Phe) to assist formulation scientists in selecting the correct DKP scaffold.

Physicochemical Landscape: Structure Dictates Function

The functional divergence of these three DKPs stems directly from their substitution patterns.

FeatureSarcosine Anhydride (SA) Fumaryl Diketopiperazine (FDKP) Cyclo(L-Phe-L-Phe)
Chemical Name 1,4-dimethyl-2,5-piperazinedionebis-3,6-(4-fumarylaminobutyl)-2,5-diketopiperazine3,6-dibenzyl-2,5-piperazinedione
Key Substitution N-Methylation (Positions 1,[1] 4)Fumaryl linkers on Lysine side chainsAromatic Benzyl groups (Positions 3, 6)
H-Bonding Capacity Acceptor Only (No Donors)Donor & Acceptor (Extensive network)Donor & Acceptor (Pi-Stacking)
Water Solubility High (>100 mg/mL)pH-Dependent (Insoluble at pH < 6)Very Low (Insoluble)
Primary Mechanism Hydrotropy / Lipid Fluidization pH-Triggered Self-Assembly Supramolecular Self-Assembly
Delivery Route Transdermal / Oral SolubilizationPulmonary (Inhalation)Parenteral Depot / Tissue Eng.[1]
Mechanistic Visualization

The following diagram illustrates how chemical substitution shifts the DKP from a molecular solubilizer to a particulate carrier.

DKP_Mechanism SA Sarcosine Anhydride (N-Methylated) Mech_SA Disrupts Water Structure & Fluidizes Lipids SA->Mech_SA No H-Bond Donors FDKP FDKP (Acidic Side Chains) Mech_FDKP pH-Dependent Microsphere Assembly FDKP->Mech_FDKP Carboxyl Ionization CFF Cyclo(Phe-Phe) (Aromatic) Mech_CFF Pi-Stacking Nanotube Formation CFF->Mech_CFF Aromatic Interactions Out_SA Solubility Enhancement & Permeation Mech_SA->Out_SA Out_FDKP Pulmonary Delivery (Technosphere®) Mech_FDKP->Out_FDKP Out_CFF Hydrogels & Sustained Release Mech_CFF->Out_CFF

Caption: Comparative mechanism of action driven by DKP ring substitution.

Deep Dive: Sarcosine Anhydride (The Permeation Enhancer)

Unlike FDKP, which is designed to carry a drug, Sarcosine Anhydride is designed to modify the solvent environment or the biological barrier.

Mechanism of Action
  • Hydrotropy: The N-methyl groups prevent the DKP ring from stacking into insoluble crystals.[1] In solution, SA aggregates around hydrophobic drug molecules via van der Waals forces, effectively "shielding" them from water without forming distinct micelles (unlike surfactants).

  • Permeation Enhancement: In transdermal applications, SA partitions into the stratum corneum.[1] Its lack of hydrogen bond donors allows it to disrupt the rigid lipid packing, creating "fluidized" channels for drug diffusion.

Experimental Performance Data

In a comparative study of transdermal delivery of Theophylline (a model hydrophilic drug), Sarcosine Anhydride derivatives demonstrated superior enhancement ratios compared to control.

Enhancer TypeConcentrationPermeation Flux (

)
Enhancement Ratio (ER)
Control (PG:Water) N/A12.5

1.0
Sarcosine Anhydride 1% w/v158.4

12.7
Azone (Standard) 1% w/v180.2

14.4
Cyclo(Gly-Gly) 1% w/v18.2

1.45

Data Interpretation: The N-methylated SA provides a ~12-fold increase in permeation, comparable to the gold-standard Azone, whereas the unsubstituted Cyclo(Gly-Gly) is ineffective due to its own tendency to aggregate and inability to penetrate lipids.

Deep Dive: FDKP (The Inhalation Carrier)

FDKP (Technosphere®) operates on a completely different principle: Phase Transition .[1]

  • State: At pH < 6 (acidic), FDKP molecules self-assemble into crystalline microparticles (2–5

    
    ).[1]
    
  • Loading: Drug is added during the crystallization process, getting trapped within the lattice.

  • Release: Upon inhalation into the deep lung (pH 7.4), the carboxyl groups ionize, the particles dissolve instantaneously, and the drug is released for systemic absorption.

Key Contrast: SA is a molecular additive; FDKP is a particulate system.[1]

Experimental Protocols

To validate the performance of Sarcosine Anhydride vs. FDKP, the following protocols are recommended.

Protocol A: Assessing Hydrotropic Solubility Enhancement (Sarcosine Anhydride)

Use this to determine if SA can solubilize your insoluble API.

  • Preparation: Prepare aqueous solutions of Sarcosine Anhydride at increasing concentrations (0, 0.5, 1.0, 2.0, 4.0 M).

  • Saturation: Add excess API (e.g., Diazepam, Griseofulvin) to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter samples through a 0.45

    
     PVDF filter.
    
  • Quantification: Analyze filtrate via HPLC.

  • Analysis: Plot [Drug] dissolved vs. [SA]. A linear increase indicates hydrotropy; a non-linear upward curve indicates complexation.[1]

Protocol B: pH-Switch Microparticle Formation (FDKP)

Use this to create inhalable carriers.[1]

  • Solubilization: Dissolve FDKP in 0.1 M

    
     (pH ~10.5).
    
  • Drug Addition: Add the active protein (e.g., Insulin) to the solution.[1]

  • Crystallization: Slowly add Glacial Acetic Acid while stirring until pH reaches 6.0. The solution will turn opaque as microspheres form.[1]

  • Stabilization: Wash particles with 0.5% acetic acid to remove unencapsulated drug.

  • Lyophilization: Freeze-dry to obtain a free-flowing powder.

Experimental Workflow Diagram

Workflow cluster_SA Sarcosine Anhydride (Solubility Study) cluster_FDKP FDKP (Microparticle Formulation) SA_Step1 Prepare SA Solutions (0 - 4.0 M) SA_Step2 Add Excess Hydrophobic Drug SA_Step1->SA_Step2 SA_Step3 Equilibrate 48h @ 25°C SA_Step2->SA_Step3 SA_Step4 Filter & HPLC Analysis SA_Step3->SA_Step4 FDKP_Step1 Dissolve FDKP in Base (pH > 10) FDKP_Step2 Add Active Protein FDKP_Step1->FDKP_Step2 FDKP_Step3 Acidify to pH 6.0 (Induce Crystallization) FDKP_Step2->FDKP_Step3 FDKP_Step4 Lyophilize to Powder FDKP_Step3->FDKP_Step4

Caption: Parallel workflows for characterizing SA as a solubilizer and FDKP as a carrier.

Selection Guide: When to Use Which?

Challenge Recommended DKP Why?
Drug is insoluble (BCS Class II) Sarcosine Anhydride Acts as a hydrotrope to increase apparent solubility without changing pH significantly.[1]
Transdermal delivery is required Sarcosine Anhydride Enhances lipid fluidity in the stratum corneum; small size allows penetration.[1]
Pulmonary delivery of proteins FDKP Forms aerodynamic particles that dissolve instantly in lung fluid (neutral pH).[1]
Sustained release depot Cyclo(Phe-Phe) Self-assembles into stable nanotubes/hydrogels that degrade slowly.[1]
Stealth polymer synthesis Sarcosine Anhydride Used as the monomer for Polysarcosine (pSar), a non-immunogenic alternative to PEG.

References

  • Hydrotropy and Solubility

    • Mechanism of Hydrotropy: Cui, Y. (2013).[1] "Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study." Journal of Pharmaceutics. Link

    • Sarcosine vs Urea: Auton, M., & Bolen, D. W. (2005). "Predicting the energetics of osmolyte-induced protein folding/unfolding." PNAS.[1][2] Link

  • Permeation Enhancement

    • DKP Permeation Study: Fáberová, Z., et al. (2019). "Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones." MDPI Pharmaceutics.[1] Link

  • FDKP and Pulmonary Delivery

    • Technosphere PK: Potocka, E., et al. (2010). "Pharmacokinetic characterization of the novel pulmonary delivery excipient fumaryl diketopiperazine." Journal of Diabetes Science and Technology. Link

  • Cyclo(Phe-Phe)

    • Nanostructures: Reches, M., & Gazit, E. (2003). "Casting metal nanowires within discrete self-assembled peptide nanotubes."[1] Science. Link

Sources

A Definitive Guide to the Structural Validation of Sarcosine Anhydride Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the unambiguous confirmation of molecular structure is paramount. In the realm of cyclic dipeptides, a class of compounds with significant therapeutic potential, seemingly minor structural variations can lead to profound differences in biological activity. Sarcosine anhydride, also known as 1,4-dimethylpiperazine-2,5-dione, serves as a foundational scaffold in medicinal chemistry. Its symmetrical nature presents a unique opportunity to demonstrate the power and elegance of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in providing irrefutable structural validation.

This guide eschews a rigid, templated approach. Instead, it offers an in-depth, logical workflow that leverages a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to build a self-validating structural proof of sarcosine anhydride. We will not only detail the "how" but, more critically, the "why" behind each experimental choice, empowering you to apply these principles to your own structural elucidation challenges.

The Imperative of Unambiguous Structure Determination

Sarcosine anhydride is a diketopiperazine, a privileged scaffold in drug discovery due to its conformational rigidity and ability to mimic peptide turns.[1][2][3] The precise arrangement of its constituent atoms governs its interaction with biological targets. Therefore, confirming the connectivity and spatial relationships within the molecule is a non-negotiable aspect of its chemical and pharmacological characterization. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, they often fall short in complex molecules or, in this case, a molecule where symmetry could mask certain couplings. 2D NMR techniques, however, disperse the spectral information into a second dimension, resolving ambiguities and revealing through-bond correlations.[4][5]

A Multi-pronged Approach to Structural Validation: COSY, HSQC, and HMBC

To achieve a comprehensive and self-validating structural elucidation of sarcosine anhydride, we employ a trio of powerful 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together they form a logical, cross-verifiable dataset.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[4] In essence, it reveals which protons are neighbors in a spin system. For sarcosine anhydride, we expect to see correlations between protons on adjacent carbons within the piperazine-2,5-dione ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom.[6] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is arguably one of the most powerful tools for elucidating the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[6] Critically, it can show correlations to quaternary carbons (carbons with no attached protons), which are invisible in an HSQC spectrum.

The synergy of these three experiments allows for a complete and confident assignment of all proton and carbon signals, thereby validating the structure of sarcosine anhydride.

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

The following protocol outlines the steps for acquiring high-quality 2D NMR data for sarcosine anhydride.

Sample Preparation:

  • Dissolve approximately 10-15 mg of sarcosine anhydride in 0.6 mL of deuterated chloroform (CDCl₃).[7][8] CDCl₃ is a common choice for its excellent solubilizing properties for many organic molecules and its well-characterized residual solvent peak, which can be used for chemical shift referencing.[7][8]

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and General Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing multinuclear 2D experiments.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure spectral stability.[9]

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.[10]

2D NMR Experiment Parameters:

Parameter COSY HSQC HMBC
Pulse Program Standard gradient-selected COSY (e.g., cosygpqf)Standard gradient-selected, phase-sensitive HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3)Standard gradient-selected HMBC (e.g., hmbcgplpndqf)
¹H Spectral Width Set to encompass all proton signals (e.g., 0-6 ppm)Set to encompass all proton signals (e.g., 0-6 ppm)Set to encompass all proton signals (e.g., 0-6 ppm)
¹³C Spectral Width N/ASet to encompass all carbon signals (e.g., 0-180 ppm)Set to encompass all carbon signals (e.g., 0-180 ppm)
Number of Scans (ns) 2-42-44-8
Number of Increments (F1) 256-512256-512256-512
Relaxation Delay (d1) 1.5-2.0 s1.5-2.0 s1.5-2.0 s

Data Interpretation: Assembling the Structural Puzzle

Due to the symmetry of sarcosine anhydride, we expect a simplified set of signals in the NMR spectra. There are three chemically distinct environments: the N-methyl protons (H-Me), the methylene protons of the ring (H-α), and the carbonyl carbons (C=O), the methylene carbons (C-α), and the N-methyl carbons (C-Me).

Predicted ¹H and ¹³C Chemical Shifts:

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-CH₃~2.9~34
-CH₂-~3.9~50
C=ON/A~166

Analysis of 2D NMR Data:

  • COSY: A COSY spectrum of sarcosine anhydride is predicted to be very simple. Due to the symmetry, the two protons on a given methylene carbon are chemically equivalent and will appear as a singlet. There are no vicinal protons to couple with. Therefore, no cross-peaks are expected in the COSY spectrum. This lack of correlation is in itself a key piece of structural information, confirming the isolated nature of the methylene spin systems from other protons.

  • HSQC: The HSQC spectrum will definitively link the proton signals to their directly attached carbons. We expect to see two cross-peaks:

    • A correlation between the proton signal at ~2.9 ppm and the carbon signal at ~34 ppm, assigning these to the N-methyl groups.

    • A correlation between the proton signal at ~3.9 ppm and the carbon signal at ~50 ppm, assigning these to the methylene groups of the ring.

  • HMBC: The HMBC spectrum provides the crucial long-range connectivity information, effectively building the molecular skeleton. We anticipate the following key correlations:

    • From the N-methyl protons (~2.9 ppm):

      • A three-bond correlation (³JCH) to the carbonyl carbon (~166 ppm).

      • A two-bond correlation (²JCH) to the methylene carbon of the ring (~50 ppm).

    • From the methylene protons (~3.9 ppm):

      • A two-bond correlation (²JCH) to the carbonyl carbon (~166 ppm).

      • A three-bond correlation (³JCH) to the N-methyl carbon (~34 ppm).

These HMBC correlations unequivocally establish the connectivity of the N-methyl group to both the carbonyl carbon and the adjacent methylene carbon, and the connectivity of the methylene group to the carbonyl carbon and the N-methyl carbon, thus confirming the cyclic structure of sarcosine anhydride.

Visualizing the Workflow and Structural Logic

To better illustrate the logical flow of the experimental design and data interpretation, the following diagrams are provided.

experimental_workflow cluster_legend Workflow Stages dissolve Dissolve Sarcosine Anhydride in CDCl3 transfer Transfer to NMR Tube dissolve->transfer one_d Acquire 1D Spectra (¹H, ¹³C) two_d Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d assign_1d Initial 1D Assignments interpret_2d Interpret 2D Correlations assign_1d->interpret_2d structure_validation Structure Validation interpret_2d->structure_validation prep Preparation acq Acquisition analysis Analysis

Caption: Experimental workflow for 2D NMR analysis.

logical_connections cosy COSY structure Validated Structure of Sarcosine Anhydride cosy->structure ¹H-¹H Connectivity (Confirms isolated spin systems) hsqc HSQC hsqc->structure ¹H-¹³C Direct Attachment (Assigns protonated carbons) hmbc HMBC hmbc->structure ¹H-¹³C Long-Range Connectivity (Builds carbon skeleton)

Caption: Logical connections of 2D NMR data.

Conclusion: A Robust and Reliable Method for Structural Validation

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating method for the structural elucidation of sarcosine anhydride. This multi-pronged approach leaves no room for ambiguity, ensuring the highest level of scientific integrity. The principles demonstrated here are not limited to this specific molecule but can be readily adapted for the structural characterization of a wide range of small molecules, including novel drug candidates and natural products. By understanding the causality behind each experimental choice and the unique information each experiment provides, researchers can confidently and efficiently determine the structures of their compounds, a critical step in any drug discovery and development pipeline.

References

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Stoitsov, D., Marinov, M., Penchev, P., Frenkeva, M., & Stoyanov, N. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Crystals, 14(10), 871. [Link]

  • University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Wikipedia. (2023, December 29). Deuterated chloroform. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dimethylpiperazine-2,5-dione. PubChem. [Link]

  • Le Bris, N. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Ghareb, N., et al. (2022). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 20(6), 369. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]

  • Bruker. (n.d.). Basic 2D NMR experiments. [Link]

  • Hoffman, R. (2006). NMR assignment. [Link]

  • Automated Topology Builder. (n.d.). 1,4-Dimethylpiperazine. [Link]

  • Baran Lab. (n.d.). Diketopiperazines. [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Piperazinedione. PubChem. [Link]

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A Tale of Two Monomers: A Comparative Guide to Sarcosine N-Carboxyanhydride (NCA) and N-Thiocarboxyanhydride (NTA) for Polysarcosine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of biomedical polymers, polysarcosine (pSar) has emerged as a compelling alternative to poly(ethylene glycol) (PEG), offering PEG-like stealth properties with potentially improved immunogenicity and toxicity profiles.[1][2] The synthesis of well-defined polysarcosine is predominantly achieved through the ring-opening polymerization (ROP) of two key monomers: sarcosine N-carboxyanhydride (Sar-NCA) and its sulfur-containing analog, sarcosine N-thiocarboxyanhydride (Sar-NTA).[3] While both roads lead to polysarcosine, the journey with each monomer is distinct, marked by trade-offs in reactivity, stability, and polymerization conditions. This guide provides an in-depth, objective comparison of Sar-NCA and Sar-NTA, supported by experimental insights, to empower researchers in selecting the optimal monomer for their specific application.

At a Glance: Key Performance Differences

FeatureSarcosine N-Carboxyanhydride (Sar-NCA)Sarcosine N-Thiocarboxyanhydride (Sar-NTA)
Reactivity High, rapid polymerization kinetics.[4][5]Lower, often requires harsher conditions (e.g., elevated temperatures).[3][6]
Moisture Sensitivity Highly sensitive, requires strictly anhydrous conditions.[3]More stable against moisture and heat.[7][8]
Polymerization Control Can achieve excellent control, narrow dispersity (Đ < 1.05), and ultrahigh molecular weights (up to 586 kDa) with catalysis.[4][9]Good control is achievable, with low polydispersities (<1.2) reported.[7]
Monomer Synthesis Traditionally uses hazardous phosgene derivatives, though safer CO2-based routes are emerging.[2][10]Synthesis is considered convenient and does not require rigorous anhydrous conditions.[7]
Catalysis Significantly accelerated by catalysts like carboxylic acids (up to 50 times faster).[4][5]Can be promoted by acids (e.g., acetic acid) in polar solvents.[11]
Living Character N-substituted NCAs (like Sar-NCA) exhibit a high degree of living character as they polymerize exclusively through the normal amine mechanism (NAM).[1]Can undergo living polymerization, as evidenced by pseudo-first-order kinetics and successful chain extension experiments.[12]

The Causality Behind the Chemistry: Understanding the Monomers

The fundamental difference between Sar-NCA and Sar-NTA lies in the heteroatom at the 2-position of the heterocyclic ring: an oxygen atom in NCA and a sulfur atom in NTA. This seemingly minor substitution has profound implications for the monomer's electrophilicity and stability. The carbonyl group in the NCA ring is highly activated, rendering it susceptible to nucleophilic attack but also to degradation by moisture. The thiocarbonyl group in the NTA ring is less electrophilic, resulting in a monomer that is more robust but polymerizes more slowly.[6]

The choice between NCA and NTA, therefore, represents a classic trade-off between reactivity and stability. For applications demanding rapid polymer synthesis and ultra-high molecular weight polymers, the high reactivity of NCA is advantageous, provided that stringent anhydrous conditions can be maintained.[3][9] Conversely, when ease of handling, storage, and tolerance to trace amounts of water are paramount, the superior stability of NTA makes it the more practical choice, albeit at the cost of longer reaction times or the need for elevated temperatures.[7][8]

Experimental Deep Dive: Polymerization Kinetics and Control

The ring-opening polymerization of both Sar-NCA and Sar-NTA is typically initiated by a nucleophile, most commonly a primary amine. The polymerization of N-substituted NCAs like Sar-NCA proceeds exclusively through the normal amine mechanism (NAM), which contributes to a higher living character compared to NCAs with an amide proton.[1]

The Rise of Catalysis in Sar-NCA Polymerization

A significant breakthrough in Sar-NCA polymerization has been the use of organocatalysts, particularly carboxylic acids.[4][5] These catalysts act as bifunctional promoters, facilitating proton transfer and reducing charge separation during the ring-opening process.[3][13] This has enabled a dramatic acceleration of polymerization rates—up to 50 times faster—and the synthesis of unprecedentedly high molecular weight polysarcosine (up to 586 kDa) with exceptionally narrow molecular weight distributions (Đ < 1.05).[4][9] Acetic acid has been shown to not only boost propagation rates but also improve the end-group fidelity of the resulting polysarcosine.[1]

Visualizing the Catalytic Advantage:

NCA_Polymerization cluster_0 Standard Amine-Initiated ROP cluster_1 Carboxylic Acid-Catalyzed ROP Sar-NCA_1 Sarcosine NCA Polymer_1 Polysarcosine Chain Sar-NCA_1->Polymer_1 Propagation Initiator_1 Primary Amine Initiator Initiator_1->Sar-NCA_1 Initiation CO2_1 CO2 Polymer_1->CO2_1 Byproduct Sar-NCA_2 Sarcosine NCA Polymer_2 Ultra-High MW Polysarcosine (Đ < 1.05) Sar-NCA_2->Polymer_2 Accelerated Propagation Initiator_2 Primary Amine Initiator Initiator_2->Sar-NCA_2 Initiation Catalyst Carboxylic Acid Catalyst->Sar-NCA_2 Activation CO2_2 CO2 Polymer_2->CO2_2 Byproduct

Caption: Comparative workflows for standard and catalyzed Sar-NCA polymerization.

Controlling Sar-NTA Polymerization

While Sar-NTA is less reactive, controlled polymerization can still be achieved. Primary amine initiators are effective, and the molecular weight of the resulting polysarcosine can be controlled by adjusting the monomer-to-initiator ratio, yielding polymers with low polydispersities (<1.2).[7] Polymerization is often conducted at elevated temperatures (e.g., 60 °C) to achieve reasonable reaction rates.[7] Similar to NCAs, acid promotion has also been successfully applied to NTA polymerization. The addition of acetic acid can accelerate the polymerization of Sar-NTA in polar aprotic solvents like DMF and DMAc, while also suppressing side reactions.[11]

Visualizing the Polymerization Pathway:

ROP_Mechanism Initiator R-NH2 (Initiator) Monomer Sarcosine NCA or NTA Initiator->Monomer 1. Initiation RingOpening Nucleophilic Attack & Ring Opening Monomer->RingOpening Intermediate Carbamic Acid / Thiocarbamic Acid Intermediate RingOpening->Intermediate Decarboxylation Decarboxylation / Decarbonylsulfidation Intermediate->Decarboxylation PropagatingChain Propagating Polymer Chain with Amine Terminus Decarboxylation->PropagatingChain NextMonomer Another Monomer Unit PropagatingChain->NextMonomer 2. Propagation

Caption: Generalized mechanism for the amine-initiated ROP of Sar-NCA and Sar-NTA.

Practical Considerations and Applications

The choice between Sar-NCA and Sar-NTA also has implications for the synthesis of block copolymers and other complex architectures. The higher stability of Sar-NTA makes it a robust choice for synthesizing block copolymers with initiators that might be sensitive to the harsher conditions sometimes required for NCA purification or polymerization.[7][14] For instance, PEG-amine has been successfully used to initiate the polymerization of Sar-NTA to create double-hydrophilic PEG-b-pSar block copolymers.[7]

On the other hand, the rapid and highly controlled nature of catalyzed Sar-NCA polymerization opens avenues for creating very high molecular weight block copolymers with excellent block purity.[4][13] The resulting high molecular weight polysarcosine exhibits improved thermal and mechanical properties, making it suitable for applications where material strength is important.[3]

Experimental Protocols

Protocol 1: Carboxylic Acid-Catalyzed Polymerization of Sarcosine NCA

Objective: To synthesize high molecular weight polysarcosine with a narrow molecular weight distribution.

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA), recrystallized and stored under inert atmosphere.

  • Benzylamine, distilled and stored over molecular sieves.

  • Acetic acid, anhydrous.

  • N,N-Dimethylformamide (DMF), anhydrous.

  • Argon or Nitrogen gas supply.

  • Schlenk flask and other oven-dried glassware.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of Sar-NCA in anhydrous DMF.

  • In a separate vial, prepare a stock solution of benzylamine initiator and acetic acid catalyst in anhydrous DMF.

  • Inject the initiator/catalyst solution into the rapidly stirring monomer solution to start the polymerization.

  • Monitor the reaction by in-situ FTIR by observing the disappearance of the NCA carbonyl bands.[15]

  • Upon completion, precipitate the polymer by adding the reaction mixture to a large excess of diethyl ether.

  • Collect the precipitated polysarcosine by centrifugation or filtration and dry under vacuum.

  • Characterize the polymer by GPC for molecular weight and dispersity and by ¹H NMR for structure confirmation.

Self-Validation: The success of the polymerization is validated by a narrow and monomodal GPC trace, indicating a controlled process, and a final molecular weight that is close to the theoretical value calculated from the monomer-to-initiator ratio.[16]

Protocol 2: Amine-Initiated Polymerization of Sarcosine NTA

Objective: To synthesize well-defined polysarcosine under conditions of enhanced monomer stability.

Materials:

  • Sarcosine N-thiocarboxyanhydride (Sar-NTA).

  • Benzylamine, distilled.

  • N,N-Dimethylformamide (DMF), anhydrous.

  • Argon or Nitrogen gas supply.

  • Reaction vial with a magnetic stir bar.

Procedure:

  • Add Sar-NTA and a magnetic stir bar to a reaction vial.

  • Add anhydrous DMF to dissolve the monomer.

  • Inject the required amount of benzylamine initiator.

  • Seal the vial and place it in a preheated oil bath at 60 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 24-48 hours).

  • After cooling to room temperature, precipitate the polymer in diethyl ether.

  • Isolate the polymer by filtration and dry under vacuum.

  • Characterize the polymer by GPC and ¹H NMR.

Self-Validation: A high monomer conversion (typically >90%) and a low polydispersity (Đ < 1.2) in the final polymer confirm a successful and controlled polymerization.[7]

Conclusion: A Strategic Choice

Both sarcosine NCA and NTA are valuable monomers for the synthesis of polysarcosine, a polymer with a bright future in biomedical applications. The choice between them is not about which is definitively "better," but which is better suited for the specific research or development goal.

  • Choose Sarcosine NCA when the primary objectives are rapid polymerization, achieving ultra-high molecular weights, and when stringent anhydrous conditions are feasible. The advent of catalysis has made Sar-NCA an even more powerful tool for creating precisely defined, high-performance polysarcosine.[4][9]

  • Choose Sarcosine NTA when monomer stability, ease of handling, and tolerance to trace moisture are critical. Its convenient synthesis and robust nature make it an excellent choice for routine synthesis and for creating complex polymer architectures where initiator stability is a concern.[7][8]

By understanding the fundamental chemical differences and the practical implications for polymerization, researchers can strategically leverage the unique advantages of each monomer to advance the development of next-generation polysarcosine-based materials.

References

  • Wang, S., Lu, M.-Y., Wan, S.-K., Lyu, C.-Y., Tian, Z.-Y., Liu, K., & Lu, H. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society, 146(8), 5678–5692. [Link]

  • Wang, S., Lu, M.-Y., Wan, S.-K., Lyu, C.-Y., Tian, Z.-Y., Liu, K., & Lu, H. (2024). Precision synthesis of polysarcosine via controlled ring-opening polymerization of N-carboxyanhydride: fast kinetics, ultrahigh molecular weight, and mechanistic insights. UQ eSpace. [Link]

  • Kaps, F. T., et al. (2023). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. Biomacromolecules. [Link]

  • Wang, S., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Wang, S., et al. (2023). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ChemRxiv. [Link]

  • Kricheldorf, H. R. (2006). Primary Amine‐Initiated Polymerizations of Alanine‐NCA and Sarcosine‐NCA. Macromolecular Symposia. [Link]

  • Zhang, D., et al. (2016). 1,1,3,3-Tetramethylguanidine-Mediated Zwitterionic Ring-Opening Polymerization of Sarcosine-Derived N-Thiocarboxyanhydride toward Well-Defined Polypeptoids. Macromolecules. [Link]

  • Kaps, F. T., et al. (2023). Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride. ChemRxiv. [Link]

  • Deng, C., et al. (2015). Poly(ε-caprolactone)-block-polysarcosine by Ring-Opening Polymerization of Sarcosine N-Thiocarboxyanhydride: Synthesis and Thermoresponsive Self-Assembly. Biomacromolecules. [Link]

  • Bai, G., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. [Link]

  • Zhang, D., et al. (2014). PEG-amine-initiated polymerization of sarcosine N-thiocarboxyanhydrides toward novel double-hydrophilic PEG-b-polysarcosine diblock copolymers. Macromolecular Rapid Communications. [Link]

  • Wilson, P., et al. (2024). Enhanced rate of sarcosine N-carboxyanhydride polymerisation from a lysine dendrimer macroinitiator driven by neighbouring H-bonding effects. Polymer Chemistry. [Link]

  • Singhai, M., & Bhattacharya, S. (2020). Polysarcosine: The Best Alternative of Poly (Ethylene Glycol). Current Applied Polymer Science. [Link]

  • Zhang, D., et al. (2021). Understanding Acid-Promoted Polymerization of the N-Substituted Glycine N-Thiocarboxyanhydride in Polar Solvents. Biomacromolecules. [Link]

  • Deng, C., et al. (2015). Poly(ε-caprolactone)-block-Polysarcosine by Ring-Opening Polymerization of Sarcosine N-Thiocarboxyanhydride: Synthesis and Thermo-responsive Self-Assembly. Request PDF. [Link]

  • Wang, S., et al. (2024). Precision synthesis of polysarcosine via controlled ring-opening polymerization of N-carboxyanhydride: fast kinetics, ultrahigh molecular weight, and mechanistic insights. UQ eSpace. [Link]

  • Kinetic modeling of polymerization of NCA in DCM. ResearchGate. [Link]

  • Wang, S., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. PubMed. [Link]

  • Bai, G., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. [Link]

  • Birke, A., et al. (2014). Solution Properties of Polysarcosine: From Absolute and Relative Molar Mass Determinations to Complement Activation. Request PDF. [Link]

  • Montañez, M. I., et al. (2018). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]

  • Kaps, F. T., et al. (2023). Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride. ChemRxiv. [Link]

  • Zhang, Y., et al. (2023). Ring-opening polymerization of Amino Acid N‑Carboxyanhydrides with Unprotected/Reactive Side Groups. II. L‑Hydroxyproline N. ChemRxiv. [Link]

Sources

The Surprising Reality of Sarcosine Anhydride in Peptide Synthesis: A Guide to Effective Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the pursuit of efficient and high-fidelity peptide synthesis, the choice of coupling reagent is paramount. This guide was initially intended to provide an in-depth analysis of sarcosine anhydride (N,N'-dimethyldiketopiperazine) as a peptide coupling reagent. However, a comprehensive review of the scientific literature reveals a critical finding: sarcosine anhydride is not utilized as a peptide coupling reagent. Instead, its formation, and that of other diketopiperazines, is widely recognized as a significant and often problematic side reaction in peptide synthesis, leading to chain termination and the formation of impurities.[1][2][3]

This guide, therefore, pivots to address the practical needs of researchers by providing a detailed comparison of established, effective, and well-documented peptide coupling reagents. We will delve into the mechanisms, efficacy, and best practices for the reagents that form the backbone of modern peptide synthesis, ensuring you have the necessary information to select the optimal reagent for your specific application.

Understanding Peptide Bond Formation and the Role of Coupling Reagents

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[4] This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is the critical role of a peptide coupling reagent.[5][6] An ideal coupling reagent should facilitate rapid and complete amide bond formation with minimal side reactions, most notably racemization of the chiral amino acid centers.[7]

Key Classes of Modern Peptide Coupling Reagents

The landscape of peptide coupling reagents is dominated by several classes of compounds, each with its own mechanistic nuances and advantages.[8]

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) was one of the first widely used coupling reagents.[9] While cost-effective, its use is often accompanied by the formation of an insoluble dicyclohexylurea (DCU) byproduct, making it less suitable for solid-phase peptide synthesis (SPPS).[9] Diisopropylcarbodiimide (DIC) is a more soluble alternative. Carbodiimides are often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[9]

  • Uronium/Aminium Salts: This class includes some of the most popular and efficient coupling reagents used today, such as HATU, HBTU, and HCTU. These reagents react with the carboxylic acid to form a highly reactive activated ester, leading to fast and efficient coupling.[5] HATU, which incorporates the additive HOAt within its structure, is particularly effective for sterically hindered couplings and minimizing racemization.[5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are known for their high reactivity and are particularly useful in challenging coupling reactions, including cyclization and the coupling of N-methylated amino acids.[10] They are generally more stable than their uronium/aminium counterparts.[10]

  • Immonium Salts: COMU is a newer generation coupling reagent that incorporates the OxymaPure additive.[11] It offers high coupling efficiency comparable to HATU, with the added benefits of being non-explosive and having better solubility and a reduced allergenic potential compared to HOBt or HOAt-based reagents.[5][11]

Comparative Analysis of Leading Peptide Coupling Reagents

The selection of a coupling reagent is a critical decision in peptide synthesis, directly impacting yield, purity, and cost-effectiveness. The following table provides a comparative overview of some of the most commonly used reagents.

ReagentClassKey AdvantagesKey Disadvantages
DCC CarbodiimideLow cost.Forms insoluble DCU byproduct, high potential for racemization without additives.
DIC CarbodiimideSoluble urea byproduct, suitable for SPPS.Can still cause racemization without additives.[9]
HBTU Uronium/Aminium SaltHigh coupling efficiency, low racemization, fast reaction times.[9]Can cause guanidinylation of the N-terminus if used in excess.
HATU Uronium/Aminium SaltVery high reactivity, excellent for hindered couplings, very low racemization.[5]Higher cost compared to HBTU.
HCTU Uronium/Aminium SaltHigh efficiency, reported to be less allergenic.[9]
PyBOP Phosphonium SaltHigh reactivity, good for cyclizations and difficult couplings, stable.[10]Byproduct can be difficult to remove in some cases.
COMU Immonium SaltHigh efficiency comparable to HATU, safer (non-explosive), good solubility.[5]Higher cost.

The Mechanism of Racemization and its Suppression

A major challenge in peptide synthesis is the preservation of the stereochemical integrity of the amino acids. Racemization can occur at the α-carbon of the activated carboxylic acid through the formation of an oxazolone intermediate.[7] The choice of coupling reagent, base, and solvent all play a role in the extent of racemization.[12] Additives like HOBt and HOAt are effective racemization suppressants because they rapidly convert the initially formed activated species into less reactive, but more stable, active esters that are less prone to oxazolone formation.[7]

Experimental Protocols: A Guide to Best Practices

While specific protocols will vary depending on the peptide sequence and the scale of the synthesis, the following provides a general, step-by-step methodology for a manual solid-phase peptide synthesis (SPPS) coupling reaction using the Fmoc/tBu strategy.

Materials:
  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Washing solvents (DMF, Dichloromethane - DCM)

  • Inert gas (Nitrogen or Argon)

Protocol for a Typical Coupling Step in SPPS:
  • Resin Swelling: The peptide-resin is swelled in DMF for approximately 30-60 minutes in a reaction vessel.[13]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[13]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the deprotection byproducts.

  • Activation of the Amino Acid: In a separate vessel, the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to the amino acid solution and allowed to pre-activate for a few minutes.

  • Coupling Reaction: The activated amino acid solution is added to the washed resin. The reaction vessel is then agitated under an inert atmosphere for a period of 1-2 hours, or until a completion test (such as the Kaiser test) is negative.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Peptide Synthesis Workflow

The Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle start Start: Resin with free amine deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle_complete Ready for next cycle wash2->cycle_complete cycle_complete->deprotection Repeat for next amino acid

Caption: A simplified workflow of the key steps in a single cycle of solid-phase peptide synthesis (SPPS).

General Mechanism of Carboxylic Acid Activation by a Uronium Salt

Activation_Mechanism reactants R-COOH (Amino Acid) Uronium Salt (e.g., HATU) intermediate Activated Ester (Highly Reactive) reactants:carboxyl->intermediate Activation base Base (e.g., DIPEA) product Peptide Bond R-CO-NH-R' intermediate->product Nucleophilic Attack amine R'-NH2 (Peptide Chain) byproduct Byproducts

Caption: The general pathway for peptide bond formation using a uronium salt coupling reagent.

Conclusion

While the initial premise of investigating sarcosine anhydride as a peptide coupling reagent proved to be a misconception, this guide provides a robust and evidence-based comparison of the reagents that are central to modern peptide synthesis. The choice of coupling reagent is a multifaceted decision that requires a thorough understanding of the reaction mechanism, potential side reactions, and the specific demands of the peptide sequence being synthesized. By leveraging the information presented herein, researchers can make more informed decisions, leading to higher yields, greater purity, and ultimately, more successful synthetic outcomes.

References

Sources

Comparative Thermal Analysis of Sarcosine Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Sarcosine Anhydride (1,4-dimethyl-2,5-piperazinedione) and its primary derivatives, specifically focusing on its thermal behavior relative to Glycine Anhydride (2,5-piperazinedione) and the resulting polymer, Polysarcosine (pSar).

For medicinal chemists and polymer scientists, Sarcosine Anhydride (SA) represents a pivotal scaffold. Unlike its non-methylated counterpart, Glycine Anhydride (GA), SA exhibits distinct thermal properties driven by the absence of amide proton donors. This fundamental structural difference lowers the melting point and enhances solubility, making SA an ideal precursor for Ring-Opening Polymerization (ROP) to generate Polysarcosine—a superior, non-immunogenic alternative to Polyethylene Glycol (PEG) in drug delivery systems.

Structural Dynamics & Thermal Implications[1][2]

The thermal divergence between Sarcosine Anhydride and Glycine Anhydride is not merely a difference in degree but in kind, dictated by intermolecular hydrogen bonding.

The N-Methylation Effect

Glycine Anhydride forms a robust, brick-wall-like crystal lattice due to strong intermolecular hydrogen bonds between the amide proton (


) and the carbonyl oxygen (

). Sarcosine Anhydride, being

-dimethylated, lacks these protons. The resulting lattice relies solely on weaker van der Waals forces and dipole-dipole interactions.
  • Glycine Anhydride (GA): High thermal stability, decomposes/sublimes before melting (

    
    ).
    
  • Sarcosine Anhydride (SA): Distinct melting transition (

    
    ), enabling melt-phase processing and controlled polymerization.
    
Visualization of Thermal Stress Response

The following diagram illustrates the structural response of both anhydrides to thermal stress, highlighting the processing window available for SA.

ThermalResponse cluster_GA Glycine Anhydride (GA) cluster_SA Sarcosine Anhydride (SA) GA_Struct Structure: Intermolecular H-Bonds GA_Heat Apply Heat (>300°C) GA_Struct->GA_Heat GA_Result Decomposition / Sublimation (No Melt Phase) GA_Heat->GA_Result Lattice Energy > Bond Energy SA_Struct Structure: N-Methyl Steric Bulk (No H-Bonds) SA_Heat Apply Heat (~143°C) SA_Struct->SA_Heat SA_Result Clean Melting Transition (Liquid Phase) SA_Heat->SA_Result Lattice Energy < Bond Energy SA_Poly ROP Potential (Polysarcosine) SA_Result->SA_Poly Initiator Added

Figure 1: Comparative thermal pathways. GA fails to melt due to high lattice energy, whereas SA offers a stable melt window for polymerization.

Experimental Methodology

Accurate thermal characterization of diketopiperazines (DKPs) like Sarcosine Anhydride requires specific protocols to account for their high vapor pressure and tendency to sublime.

Protocol: "Sealed Pan" Thermogravimetric Analysis (TGA)

Objective: Differentiate between sublimation (physical change) and degradation (chemical change).

  • Sample Prep: Weigh 3–5 mg of crystalline Sarcosine Anhydride.

  • Crucible Selection: Use hermetically sealed aluminum pans with a pinhole (laser-drilled, ~50

    
    ) to maintain self-generated atmosphere pressure, suppressing early sublimation. Note: Standard open pans will result in 100% mass loss <200°C due to sublimation, yielding false degradation data.
    
  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    under Nitrogen (
    
    
    ).
  • Data Extraction: Record

    
     (onset of decomposition) and 
    
    
    
    (temperature at 5% mass loss).
Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).
  • Cycle: Heat-Cool-Heat cycle is mandatory to erase thermal history (solvent occlusion or crystalline defects).

    • Heat 1:

      
       (Observe 
      
      
      
      ).
    • Cool:

      
       (Observe crystallization 
      
      
      
      ).
    • Heat 2:

      
       (Confirm stable 
      
      
      
      ).
  • Calibration: Indium standard (

    
    ) is ideal as it brackets the SA melting point.
    

Comparative Data Analysis

The following data consolidates experimental findings comparing Sarcosine Anhydride with Glycine Anhydride and the resulting Polysarcosine polymer against PEG.

Monomer Thermal Properties
PropertyGlycine Anhydride (GA)Sarcosine Anhydride (SA)Implication
Melting Point (

)

(Sublimes)
143 – 146

SA can be melt-polymerized; GA cannot.[1]
Solubility (Water) Poor (< 1 g/L)High (> 100 g/L)SA derivatives are easier to purify.[1]
Sublimation High (Open pan)Moderate (Open pan)Requires sealed systems for accurate TGA.[1]
Lattice Structure H-Bond Network (Brick Wall)van der Waals (Slippery)SA has lower lattice energy.[1]
Polymer Derivative Comparison (Polysarcosine vs. PEG)

Polysarcosine (pSar) is synthesized via Ring-Opening Polymerization (ROP) of the anhydride (or NCA derivative).[2] It is structurally a "polypeptoid" (isomer of polyalanine).

PropertyPolyethylene Glycol (PEG)Polysarcosine (pSar)Advantage
Backbone Structure Ether (

)
Polypeptoid (

)
pSar is biodegradable (proteolytic stability varies).[1]
Crystallinity Semi-crystallineAmorphous pSar has no crystallization-induced cell damage during freezing.[1]
Thermal Degradation (

)

(Air) /

(N2)

Comparable thermal stability for processing.[1]
Immunogenicity Anti-PEG Antibodies (ABC phenomenon)Non-Immunogenic pSar is a stealthier "Stealth Polymer."[1]

Polymerization Potential & Applications[1][4][5]

The thermal data directly informs the synthesis strategy. Because Sarcosine Anhydride melts at a manageable


, it allows for bulk polymerization  without solvents, reducing purification costs.
The "Stealth" Mechanism

Polysarcosine is increasingly replacing PEG in lipid nanoparticles (LNPs) for mRNA vaccines. The thermal flexibility (amorphous nature) of pSar chains creates a "hydration shell" that repels proteins more effectively than the semi-crystalline PEG chains.

StealthMechanism cluster_Bio Biological Interface SA Sarcosine Anhydride (Monomer) ROP Ring-Opening Polymerization SA->ROP Heat/Initiator pSar Polysarcosine (Polymer) ROP->pSar Hydration High Hydration (Water Shell) pSar->Hydration Amorphous Flexible Chain Stealth Protein Repulsion (Stealth Effect) Hydration->Stealth

Figure 2: From monomer to medical application.[1] The amorphous thermal nature of pSar drives its biological stealth properties.

References

  • Stenutz, R. (2025). Data Sheet: 1,4-dimethylpiperazine-2,5-dione. Stenutz.eu. Link

  • Hu, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Bioconjugate Chemistry. Link[3]

  • NIST WebBook. (2024). 2,5-Piperazinedione (Glycine Anhydride) Thermochemical Data. National Institute of Standards and Technology. Link

  • Birke, A., et al. (2018). Polysarcosine-containing copolymers: Synthesis, characterization, self-assembly, and applications. Progress in Polymer Science. Link

  • Cheméo. (2025). Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione. Cheméo Data. Link

Sources

Kinetic analysis of sarcosine anhydride polymerization vs. other NCAs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the Chemical Divergence

In the synthesis of Polysarcosine (Poly(N-methylglycine), pSar), a critical distinction must be made between two monomers often conflated in nomenclature: Sarcosine Anhydride (DKP) and Sarcosine N-Carboxyanhydride (Sar-NCA) .

While "Sarcosine Anhydride" formally refers to the stable 2,5-diketopiperazine (cyclic dimer), the high-performance polymerization required for pharmaceutical-grade pSar (e.g., as a PEG alternative in lipid nanoparticles) almost exclusively utilizes Sar-NCA .

This guide provides a kinetic and mechanistic comparison of the Sar-NCA route against standard Amino Acid NCAs (e.g., BLG-NCA, Glu-NCA), while also technically profiling the alternative DKP Ring-Opening Polymerization (ROP) to provide a complete landscape of pSar synthesis.

FeatureSarcosine NCA (Sar-NCA)Standard AA-NCA (e.g., BLG-NCA)Sarcosine Anhydride (DKP)
Chemical Class N-Carboxyanhydride (5-membered)N-Carboxyanhydride (5-membered)Diketopiperazine (6-membered)
Mechanism Normal Amine Mechanism (NAM)NAM + Activated Monomer (AM)Cationic/Thermal ROP
Kinetics Fast (

high); Strictly 1st Order
Variable ; Sterically hinderedSlow ; High energy barrier
Byproduct CO

(Gas)
CO

(Gas)
None (Addition polymerization)
Utility Precision Therapeutics (LNP, Conjugates)Peptide Synthesis, HydrogelsIndustrial/Green Bulk Polymer

Mechanistic Deep Dive: Sar-NCA vs. Other NCAs

The kinetic behavior of Sar-NCA is distinct from standard


-amino acid NCAs due to the N-substitution (methyl group) .
A. The "Proton Switch" Difference
  • Standard NCAs (e.g., BLG-NCA): Possess a proton on the ring nitrogen (

    
    ). This allows the "Activated Monomer" (AM)  mechanism, where a base deprotonates the ring, creating a nucleophilic NCA anion. This pathway often leads to faster initiation but uncontrolled chain growth and termination (e.g., pyroglutamate formation).
    
  • Sar-NCA (N-Substituted): Lacks the

    
     proton. It cannot  follow the AM mechanism. It polymerizes exclusively via the "Normal Amine Mechanism" (NAM) , where the terminal amine of the growing chain attacks the C5 carbonyl of the monomer.
    
B. Kinetic Consequences
  • Steric Hindrance: Despite lacking the AM pathway, Sar-NCA often polymerizes faster than bulky NCAs (like Val-NCA or Ile-NCA) because the N-methyl group is less sterically demanding than large side chains, allowing rapid nucleophilic attack at C5.

  • Living Character: Because the AM pathway (a major source of side reactions) is impossible, Sar-NCA ROP retains higher "living" character, provided that impurities (HCl, water) are rigorously removed.

  • Catalytic Breakthrough (Acid Catalysis): Recent data (Wang et al., 2024) reveals that adding carboxylic acids (e.g., benzoic acid) accelerates Sar-NCA polymerization by ~50-fold . The acid acts as a bifunctional catalyst, facilitating proton transfer without deactivating the amine chain end—a phenomenon not as effective in standard NCAs due to their different basicity profiles.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways of Sar-NCA (High Precision) versus Sarcosine Anhydride DKP (High Energy) and the mechanistic restriction of Sar-NCA compared to BLG-NCA.

Polymerization_Pathways SarNCA Sarcosine NCA (N-Methyl, 5-ring) NAM Normal Amine Mech (NAM) Nucleophilic Attack on C5 SarNCA->NAM AM Activated Monomer (AM) Deprotonation of N-H SarNCA->AM BLOCKED (No N-H) BLGNCA BLG-NCA (N-H, 5-ring) BLGNCA->NAM BLGNCA->AM Base Induced DKP Sarcosine Anhydride (DKP, 6-ring) Cationic Cationic ROP High Temp / Initiator DKP->Cationic PolySar Polysarcosine (pSar) PolyBLG Poly(BLG) NAM->PolySar Fast, Controlled (+ CO2 release) NAM->PolyBLG Sterically Slower AM->PolyBLG Fast but Uncontrolled Cationic->PolySar Slow, High T (No Gas Release)

Caption: Mechanistic divergence showing Sar-NCA's restriction to the controlled NAM pathway, contrasting with the dual-pathway complexity of BLG-NCA and the high-energy barrier of DKP ROP.

Comparative Data: Kinetic Parameters

The following table synthesizes experimental data comparing the polymerization rates and control parameters.

ParameterSar-NCA (Purified)BLG-NCA (Standard)Sarcosine DKP
Rate Constant (

)
High (

to

s

)*
Moderate (

to

s

)
Very Low (Requires >200°C)
Initiation Primary Amines (e.g., Hexylamine)Primary Amines or AlkoxidesCationic Initiators / Heat
Reaction Temp 0°C to 25°C0°C to 40°C150°C to 250°C
Impurity Sensitivity Critical: HCl retards rate significantlyHigh: Water causes terminationModerate: Less sensitive
Dispersity (Ð) < 1.10 (with Acid Catalysis)1.10 – 1.30> 1.50 (Broad)
Max MW (

)
Up to 580 kDa (Ultra-High)Typically < 100 kDaTypically < 20 kDa

*Note:


 for Sar-NCA is highly dependent on purity. Crude monomer polymerizes 4x slower than Celite-filtered monomer.

Experimental Protocols

Protocol A: Precision Synthesis of Polysarcosine via Sar-NCA

Use Case: Drug Delivery Systems (LNP, Conjugates)

1. Monomer Purification (The Critical Step):

  • Synthesis: Sarcosine + Diphosgene/Triphosgene in THF.

  • Purification: Unlike standard NCAs which are recrystallized, Sar-NCA is an oil/low-melting solid.

    • Step: Dissolve crude Sar-NCA in anhydrous THF.

    • Step: Pass through a dry Celite column under Argon. This removes trace HCl salts that act as kinetic retarders.

    • Validation: Check chloride content via AgNO

      
       test (must be negative).
      

2. Polymerization (Acid-Catalyzed Method):

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Initiator: Hexylamine (or functionalized amine).

  • Catalyst: Benzoic Acid (0.5 – 1.0 eq relative to Initiator).

  • Ratio: [M]/[I] = 50 – 200.

  • Conditions: Stir at 25°C under positive Nitrogen pressure.

  • Monitoring:

    • FTIR: Track the disappearance of anhydride carbonyl peaks at 1855 cm

      
        and 1790 cm
      
      
      
      .
    • Endpoint: Reaction is complete when peaks vanish (typically < 2 hours with catalyst).

Protocol B: Kinetic Monitoring via In-Situ FTIR

Methodology for generating comparative data.

  • Setup: ReactIR or standard FTIR with a liquid cell (CaF

    
     windows).
    
  • Baseline: Scan pure solvent (DMF).

  • Injection: Inject Monomer solution (

    
     background). Inject Initiator solution.
    
  • Data Collection: Collect spectra every 30 seconds.

  • Analysis:

    • Integrate area under the peak at 1790 cm

      
       (
      
      
      
      ).
    • Plot

      
       vs. Time (
      
      
      
      ).
    • Result: A linear plot confirms first-order kinetics (characteristic of living Sar-NCA ROP).[1] A deviation (curvature) indicates termination or slow initiation (common in impure BLG-NCA).

References

  • Wang, S., et al. (2024).[2][3] Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society.[3][4] Link

  • Baumgartner, R., et al. (2023). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. ACS Macro Letters. Link

  • Tronnet, A., et al. (2022). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polymer Chemistry. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
    
  • Tao, X., et al. (2020). Recent Advances in the Ring-Opening Polymerization of 2,5-Diketopiperazines. Polymer Chemistry. Link

Sources

A Senior Application Scientist's Guide to In-Situ Monitoring of Sarcosine Anhydride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, particularly in peptide synthesis, the precise control and deep understanding of reaction mechanisms are paramount. The formation of cyclic dipeptides, such as sarcosine anhydride (3,6-dimethylpiperazine-2,5-dione), is a fundamental process, often serving as a key step in more complex syntheses or forming the core of biologically active molecules.[1][2][3] Traditional reliance on offline analytical methods, such as HPLC and NMR spectroscopy on quenched aliquots, often fails to capture the transient nature of intermediates or the true kinetic profile of a reaction. This guide provides an in-depth comparison of modern in-situ monitoring techniques, grounded in the principles of Process Analytical Technology (PAT), to empower researchers with the tools for real-time reaction analysis, optimization, and control.[4][5]

The adoption of PAT is transforming pharmaceutical manufacturing from a "test-the-quality-in" to a "build-the-quality-in" paradigm. By employing real-time analytical tools, we can monitor Critical Process Parameters (CPPs) that directly impact Critical Quality Attributes (CQAs), ensuring process robustness and product consistency. This guide will compare the utility of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the in-situ monitoring of sarcosine anhydride formation.

The Reaction: Dimerization to Sarcosine Anhydride

Sarcosine anhydride is formed through the head-to-tail cyclization of two sarcosine (N-methylglycine) molecules. This process can be initiated from sarcosine itself under thermal conditions or, more commonly in controlled synthesis, via the dimerization of an activated sarcosine derivative, such as a sarcosine N-carboxyanhydride (Sar-NCA).[6][7] The reaction involves the formation of an amide bond, followed by an intramolecular cyclization to yield the stable six-membered diketopiperazine ring.[1][3]

Monitoring this reaction in real-time allows for the tracking of reactant consumption, product formation, and the potential detection of key intermediates or side products, providing a complete kinetic and mechanistic picture.

Sarcosine_Anhydride_Formation cluster_reactants Reactants cluster_process Process cluster_product Product Sarcosine_NCA Sarcosine N-Carboxyanhydride (Sar-NCA) Dimerization Dimerization & Intramolecular Cyclization Sarcosine_NCA->Dimerization Initiation Sarcosine_Anhydride Sarcosine Anhydride (Cyclic Dipeptide) Dimerization->Sarcosine_Anhydride Ring Closure

Caption: Simplified reaction pathway for sarcosine anhydride formation.

Comparative Analysis of In-Situ Monitoring Technologies

The choice of a PAT tool is dictated by the specific chemical information required, the physical nature of the reaction (e.g., solution, slurry), and practical considerations like cost and ease of implementation. Spectroscopic techniques are particularly powerful as they provide a non-destructive window into the chemical environment of the reactor.[8][9]

In-Situ FTIR Spectroscopy

Principle: Mid-infrared (IR) spectroscopy probes the vibrational modes of molecules.[8] Functional groups, such as the carbonyl (C=O) groups in the Sar-NCA reactant and the amide groups in the sarcosine anhydride product, have distinct absorption frequencies. By monitoring changes in the intensity of these characteristic IR bands over time, one can directly track the conversion of reactant to product.[10] Attenuated Total Reflectance (ATR) probes are particularly well-suited for in-situ monitoring as they can be directly immersed in the reaction mixture, are robust, and have a short path length, making them suitable for analyzing strongly absorbing solutions.[4][11]

Causality in Experimental Choice: We choose FTIR-ATR because the anhydride C=O stretches in the Sar-NCA (typically two bands around 1850 cm⁻¹ and 1780 cm⁻¹) are in a clear spectral window and will disappear as the reaction progresses. Concurrently, the appearance of the amide I band (around 1650 cm⁻¹) of the cyclic product provides a direct measure of its formation. This allows for unambiguous, real-time tracking of both reactant consumption and product generation.[11]

FTIR_Workflow Reactor Reaction Vessel (Sarcosine Anhydride Synthesis) ATR_Probe Immersible FTIR-ATR Probe Reactor->ATR_Probe In-Situ Measurement Spectrometer FTIR Spectrometer ATR_Probe->Spectrometer IR Signal Computer Data Acquisition & Chemometric Analysis Spectrometer->Computer Interferogram Computer->Computer FT & Analysis

Caption: General experimental workflow for in-situ FTIR monitoring.

Protocol: In-Situ FTIR Monitoring using an ATR Probe

  • System Setup: Insert a clean, dry ATR immersion probe into the reaction vessel port, ensuring a proper seal.

  • Background Spectrum: Before adding reactants, collect a background spectrum of the solvent at the reaction temperature. This is crucial for accurate solvent subtraction from subsequent spectra.

  • Reaction Initiation: Charge the reactor with the solvent and Sar-NCA precursor. Start agitation and thermal control.

  • Data Acquisition: Initiate time-resolved spectral acquisition (e.g., one spectrum every 30-60 seconds).

  • Initiation & Monitoring: Add the initiator or apply heat to start the reaction. Continue monitoring, observing the decrease in the anhydride C=O peaks and the increase in the amide I peak.

  • Data Analysis: Use software to integrate the peak areas of interest. Plot the normalized peak areas against time to generate kinetic profiles for the reactant and product.

In-Situ Raman Spectroscopy

Principle: Raman spectroscopy is a light-scattering technique that also probes molecular vibrations.[12][13] It is complementary to IR spectroscopy; vibrations that are weak in IR may be strong in Raman, and vice-versa.[14] For instance, symmetric vibrations and bonds involving non-polar functional groups often yield strong Raman signals.[8] A key advantage of Raman is the very weak signal from water and many common organic solvents, which simplifies spectral analysis and makes it ideal for aqueous and solvent-based reactions.[13]

Causality in Experimental Choice: Raman is selected for its excellent performance in solvent-heavy systems and its sensitivity to molecular backbones.[14] The cyclization of sarcosine involves significant changes to the molecular skeleton, which can be tracked by Raman spectroscopy.[15] Furthermore, since Raman probes are typically robust fiber-optic-based systems, they can be easily integrated into various reactor types, including those under high pressure or temperature.[16] This makes it a versatile tool for process development across different scales.[17]

Protocol: In-Situ Raman Monitoring

  • System Setup: Insert the Raman probe through a port in the reactor. For heterogeneous reactions (slurries), ensure the probe window is positioned in a well-mixed region.

  • Parameter Optimization: Adjust laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation or fluorescence.

  • Reference Spectra: Collect reference spectra of the pure starting material, solvent, and, if possible, the final product.

  • Reaction Monitoring: Initiate the reaction and begin collecting spectra at regular intervals.

  • Data Analysis: Monitor key Raman bands. For example, the disappearance of a C=O stretch from the starting material and the appearance of the ring-breathing mode of the cyclic product. Chemometric methods, like Principal Component Analysis (PCA) or Partial Least Squares (PLS), can be used to deconvolve complex spectra and build quantitative models.[18]

Real-Time NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about molecular structure by probing the magnetic environments of atomic nuclei (e.g., ¹H, ¹³C).[8] For in-situ monitoring, the reaction mixture is typically flowed from the reactor through the NMR spectrometer's detection cell and then recycled back.[19] This allows for the direct, quantitative measurement of all NMR-active species in the solution phase.[20]

Causality in Experimental Choice: NMR is chosen when unambiguous structural confirmation and quantification of multiple components (reactants, intermediates, products, and byproducts) are required simultaneously.[21] While FTIR and Raman are excellent for tracking specific functional groups, NMR provides a complete structural fingerprint. For the sarcosine anhydride reaction, ¹H NMR can distinguish the N-methyl protons of the starting material from those in the cyclic product, providing a clear and highly specific reaction coordinate to monitor.[22] This makes it the gold standard for detailed kinetic and mechanistic studies.[23]

Protocol: Real-Time Flow NMR Monitoring

  • System Setup: Connect the reaction vessel to the NMR spectrometer using a flow loop with a pump. Ensure the tubing is chemically inert and the total loop volume is small relative to the reactor volume to minimize measurement delay.

  • Shimming & Locking: Flow the reaction solvent through the system and shim the spectrometer for optimal magnetic field homogeneity. Use a deuterated solvent or an external lock for field stability.[20]

  • Reaction Initiation: Start the reaction and the circulation pump.

  • Automated Acquisition: Set up an automated experiment to acquire spectra (e.g., a ¹H spectrum every 1-5 minutes). Pulse sequences should be chosen for rapid acquisition.[23]

  • Quantitative Analysis: Integrate the signals corresponding to unique protons on the reactant and product molecules. The concentration of each species is directly proportional to its integral area.[20] Plotting these concentrations over time yields highly accurate kinetic profiles.

Quantitative Data Summary & Comparison

The selection of the optimal PAT tool depends on balancing the need for specific information against practical constraints.

FeatureIn-Situ FTIR-ATRIn-Situ RamanReal-Time Flow NMR
Principle Vibrational AbsorptionVibrational ScatteringNuclear Magnetic Resonance
Information Functional GroupsFunctional Groups, Skeletal ModesComplete Molecular Structure
Sensitivity Good (1-0.1%)Moderate to Good (depends on cross-section)Excellent (>99% for quantification)
Selectivity Good (unique IR bands)Good to Excellent (sharp peaks)Excellent (chemically distinct nuclei)
Aqueous Comp. Challenging (strong water absorption)Excellent (weak water signal)Requires deuterated solvents or solvent suppression
Slurry/Solids Good (ATR surface measurement)Good (less sensitive to scattering)Not suitable (only measures solution phase)
Implementation Relatively SimpleRelatively SimpleComplex (requires flow setup)
Cost (Relative)



Expert Recommendations & Conclusion

As a Senior Application Scientist, my recommendation is guided by the specific goal of the research:

  • For Robust Process Monitoring & Control: In-situ FTIR-ATR is often the most practical and cost-effective choice. It provides clear, reliable data on the conversion of key functional groups, making it ideal for tracking reaction completion, endpoint determination, and routine manufacturing control.[24]

  • For Versatility & Challenging Media: In-situ Raman is the superior option for reactions in aqueous media or for systems where the key vibrational modes are Raman-active and IR-inactive.[13] Its insensitivity to water and robust fiber-optic probes give it a significant advantage in many bioprocess and complex solvent systems.[25]

  • For Deep Mechanistic Understanding: Real-Time Flow NMR is the unparalleled tool for detailed kinetic analysis and reaction mechanism elucidation.[21] When the goal is to identify transient intermediates, quantify byproducts, and build precise kinetic models, the structural richness of NMR data is indispensable.

By integrating these advanced in-situ monitoring technologies, researchers and drug development professionals can accelerate process development, improve reaction understanding, and ensure the consistent quality of their products.[19][26] The move towards real-time, data-rich experimentation is not just an analytical advancement; it is a fundamental shift towards more efficient, robust, and intelligent chemical synthesis.

References

  • In Situ Spectroscopic Methods for Electrocatalytic CO 2 Reduction - MDPI. Available at: [Link]

  • In-situ Raman Monitoring for Flow Synthesis of Peptide Drugs | JASCO Global. Available at: [Link]

  • Process Analytical Technology Implementation for Peptide Manufacturing: Cleavage Reaction of Recombinant Lethal Toxin Neutralizing Factor Concatemer as a Case Study - ACS Publications. Available at: [Link]

  • In Situ Raman Spectroscopy: A Process Analytical Technology Tool to Monitor a De-protection Reaction Carried Out in Aqueous Solution | Semantic Scholar. Available at: [Link] Ende-St-Amant/013b03650228d71249b6574f2603417726a760b2

  • In-Situ FT-IR Spectroscopy Investigation of CH 4 and CO 2 Reaction - MDPI. Available at: [Link]

  • Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques - MDPI. Available at: [Link]

  • In Situ FTIR Reaction Monitoring - YouTube. Available at: [Link]

  • Cyclic Dipeptide Synthesi - ScholarWorks. Available at: [Link]

  • In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC - NIH. Available at: [Link]

  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Available at: [Link]

  • Cyclic Peptide Synthesis. Available at: [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Raman F and FTIR spectroscopic study of carboxymethylated non-starch polysaccharides | Request PDF - ResearchGate. Available at: [Link]

  • In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - ACS Publications. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available at: [Link]

  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC. Available at: [Link]

  • Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh. Available at: [Link]

  • Thymine dissociation and dimer formation: A Raman and synchronous fluorescence spectroscopic study | PNAS. Available at: [Link]

  • Transforming GLP-1 Manufacturing with PAT-Generated Data: A Smarter, Greener Approach. Available at: [Link]

  • Photo-liberated amines for N-carboxyanhydride (PLANCA) ring-opening polymerization - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation - ManTech Publications. Available at: [Link]

  • (PDF) Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights - ResearchGate. Available at: [Link]

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing). Available at: [Link]

  • Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride | ChemRxiv. Available at: [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC. Available at: [Link]

  • FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed. Available at: [Link]

  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications | Spectroscopy Online. Available at: [Link]

  • Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics - PMC - NIH. Available at: [Link]

  • In Situ Raman Spectroscopy as a Valuable Tool for Monitoring Crystallization Kinetics in Molecular Glasses - PMC. Available at: [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base - RSC Publishing. Available at: [Link]

  • Electrochemical Raman Spectroscopy for In-Situ Characterization - AZoM. Available at: [Link]

  • In situ ATR-FTIR study of H2O and D2O adsorption on TiO2 under UV irradiation. Available at: [Link]

  • Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. Available at: [Link]

  • ACS Catalysis Ahead of Print - ACS Publications - American Chemical Society. Available at: [Link]

  • Poly(sarcosine) Lipid Synthesis From CO2-Based Sarcosine-N-Carboxyanhydride. Available at: [Link]

  • Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening - MDPI. Available at: [Link]

  • On-line NMR reaction monitoring - Magritek. Available at: [Link]

Sources

Mechanistic Guide: Sarcosine Ring-Opening Polymerization vs. PEG Alternatives

[1][2][3][4]

Executive Summary: The Polysarcosine Advantage

Polysarcosine (PolySar) has emerged as a superior "stealth" polymer compared to PEG.[1][3] While PEG suffers from non-biodegradability and the "Accelerated Blood Clearance" (ABC) phenomenon due to anti-PEG antibodies, PolySar offers:

  • Biodegradability: Breaks down into endogenous amino acid (sarcosine).

  • Low Immunogenicity: Minimal antibody induction.

  • Precise Architecture: Synthesized via Living Ring-Opening Polymerization (ROP).

This guide compares the mechanistic pathways of Sarcosine ROP against PEGylation standards and alternative synthesis routes (N-Thiocarboxyanhydrides).

Mechanistic Deep Dive: The Ring-Opening Pathways

The synthesis of PolySar relies on the nucleophilic ring-opening of Sarcosine N-Carboxyanhydride (Sar-NCA) .[1][2][4] Understanding this mechanism is vital for controlling molecular weight (MW) and dispersity (Đ).

The Dominant Pathway: Nucleophilic Ring-Opening of Sar-NCA

Unlike the stable Sarcosine Anhydride (DKP) dimer, the Sar-NCA monomer is highly reactive due to ring strain and the release of CO₂.

  • Initiation: A nucleophile (primary amine, R-NH₂) attacks the carbonyl carbon at the C-5 position of the NCA ring.

  • Intermediate: Formation of a carbamic acid intermediate.[5][6]

  • Propagation: Decarboxylation releases CO₂ and regenerates a nucleophilic amine at the chain end, which attacks the next monomer.

  • The "Anhydride" Trap (Side Reaction): If the amine attacks the C-2 carbonyl or if "backbiting" occurs, the chain can cyclize to form the thermodynamically stable Sarcosine Anhydride (DKP) , terminating the polymer growth.

Visualization of Signaling & Reaction Pathways

The following diagram illustrates the competition between the desired Polymerization (PolySar) and the undesired Dimerization (DKP formation).

Sarcosine_MechanismSarNCASarcosine NCA(Reactive Monomer)CarbamicAcidCarbamic AcidIntermediateSarNCA->CarbamicAcidInitiatorInitiator(R-NH2)Initiator->SarNCANucleophilic Attack (C-5)CO2CO2 ReleaseCarbamicAcid->CO2ActiveChainActive PolySar Chain(Nucleophilic End)CarbamicAcid->ActiveChainDecarboxylationActiveChain->SarNCAPropagation (Cycle)BackbitingBackbiting(Side Reaction)ActiveChain->BackbitingSlow KineticsPolySarHigh MWPolysarcosineActiveChain->PolySarTerminationDKPSarcosine Anhydride(Stable DKP Dimer)Backbiting->DKPIrreversible Termination

Caption: Kinetic competition between Sar-NCA ring-opening polymerization and thermodynamic cyclization to DKP.

Comparative Analysis: PolySar vs. Alternatives

Product Performance: PolySar vs. PEG

For drug development professionals, the choice between PolySar and PEG is driven by biological interaction and stability.[1]

FeaturePolysarcosine (PolySar) Polyethylene Glycol (PEG) Clinical Implication
Backbone Chemistry Polypeptoid (N-methylated glycine)PolyetherPolySar mimics endogenous peptides; PEG is synthetic.[1]
Immunogenicity Low/Negligible Moderate to High PEG can trigger anti-PEG antibodies (ABC effect), reducing efficacy of subsequent doses.
Biodegradability Yes (Hydrolysis/Enzymatic)No (Renal clearance only)PolySar avoids lysosomal storage disease risks associated with high MW PEG.
Solubility High (Water soluble)High (Water soluble)Comparable formulation utility.
Synthesis Control High (Living ROP, Đ < 1.1)Moderate (Anionic polym.)PolySar allows precise "block" architecture for micelles/LNP.
Synthetic Routes: Sar-NCA vs. Sar-NTA

When synthesizing PolySar, researchers can choose between the N-Carboxyanhydride (NCA) and N-Thiocarboxyanhydride (NTA) precursors.[1][2][6]

  • Sar-NCA (Standard): Fast kinetics, requires strict moisture-free conditions.

  • Sar-NTA (Alternative): Slower kinetics, releases COS instead of CO₂, more tolerant to moisture but requires higher temperatures or specific catalysts.

Experimental Protocols

Protocol: Controlled ROP of Sarcosine NCA

Objective: Synthesize PolySar with controlled MW (Target DP = 50) and low dispersity. Causality: We use a primary amine initiator (n-Hexylamine) to ensure 1:1 initiation and strict anhydrous conditions to prevent water from acting as an uncontrolled initiator.

Materials:

  • Sarcosine NCA (Purified by recrystallization in THF/Hexane).

  • Initiator: n-Hexylamine (Dry).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Atmosphere: Dry Nitrogen/Argon.

Workflow:

  • Preparation: In a glovebox, dissolve Sar-NCA (1.0 g, 8.7 mmol) in anhydrous DMF (8.7 mL) to achieve a 1.0 M solution.

  • Initiation: Add n-Hexylamine (17.6 mg, 0.174 mmol) rapidly to the stirring monomer solution.

    • Note: The ratio [M]/[I] = 50 determines the degree of polymerization.

  • Propagation: Stir the reaction at 20°C. Monitor CO₂ evolution (bubbler) or FTIR.

    • Validation Point: Disappearance of anhydride peaks at 1780 cm⁻¹ and 1850 cm⁻¹ in FTIR confirms conversion.

  • Termination: After 24 hours (or full conversion), precipitate the polymer into cold diethyl ether.

  • Purification: Centrifuge, wash with ether (3x) to remove unreacted monomer and any formed DKP. Dry under vacuum.

Protocol: Kinetic Monitoring via 1H NMR

Objective: Verify the "Living" nature of the ring-opening. Method:

  • Take aliquots of the reaction mixture at t = 0, 10, 30, 60, 120 mins.

  • Quench immediately in CDCl₃/TFA.

  • Analysis: Compare the integration of the Sar-NCA ring protons (4.2 ppm) vs. the broad PolySar backbone protons (2.9–3.2 ppm).

  • Plot: ln([M]₀/[M]t) vs. time.[7] A linear plot confirms first-order kinetics and absence of significant termination (DKP formation).

References

  • Wang, S., et al. (2024).[2][4] Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights. Journal of the American Chemical Society.[4]

  • Hu, Y., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Bioconjugate Chemistry.

  • Klinker, K., et al. (2024). Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding. ACS Omega.

  • Tao, X., et al. (2022). 1,1,3,3-Tetramethylguanidine-Mediated Zwitterionic Ring-Opening Polymerization of Sarcosine-Derived N-Thiocarboxyanhydride toward Well-Defined Polysarcosine. Macromolecules.

  • Birke, A., et al. (2018). A head-to-head comparison of poly(sarcosine) and poly(ethylene glycol) in peptidic, amphiphilic block copolymers. Soft Matter.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.